molecular formula C24H24N2O6 B557352 Fmoc-val-osu CAS No. 130878-68-1

Fmoc-val-osu

Cat. No.: B557352
CAS No.: 130878-68-1
M. Wt: 436.5 g/mol
InChI Key: JPJMNCROLRPFHI-UHFFFAOYSA-N
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Description

Fmoc-Val-Osu>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-14(2)22(23(29)32-26-20(27)11-12-21(26)28)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,22H,11-13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJMNCROLRPFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609224
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130878-68-1
Record name 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-Val-OSu: A Technical Guide for Peptide Synthesis and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-Val-OSu (Fluorenylmethyloxycarbonyl-Valine-N-hydroxysuccinimide ester), a critical reagent in solid-phase peptide synthesis (SPPS). It covers the core chemical properties, a detailed experimental protocol for its use, and the biological significance of the valine residue in cellular signaling pathways.

Core Chemical and Physical Properties

This compound is an amino acid derivative specifically designed for efficient peptide synthesis. The N-terminal α-amino group of valine is protected by a base-labile Fmoc group, while the C-terminal carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. This pre-activation facilitates a rapid and efficient coupling reaction to the free N-terminus of a growing peptide chain.

PropertyValueReferences
CAS Number 130878-68-1[1][2][3][4]
Molecular Formula C₂₄H₂₄N₂O₆[1][2][3]
Molecular Weight 436.46 g/mol [2]
Appearance White to off-white solid[1]
Purity Typically ≥99% (HPLC)[3]
Solubility Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1]
Storage Store at 2-8°C in a dry environment to prevent moisture-induced degradation.[5]

Experimental Protocol: Single Coupling Cycle in Fmoc-SPPS

The following protocol outlines a standard single coupling cycle for incorporating a valine residue into a peptide chain using this compound on a solid support resin.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling Solution: this compound dissolved in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Reaction vessel for SPPS

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: The peptide-resin is first swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.

  • Fmoc Deprotection:

    • The swelling solvent is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.

    • The mixture is agitated for an initial 5 minutes.

    • The deprotection solution is drained, and a fresh aliquot is added for a second 15-minute agitation to ensure complete removal of the Fmoc group.

  • Washing: The resin is thoroughly washed multiple times with DMF and then with DCM to remove residual piperidine and the dibenzofulvene-piperidine adduct. A final series of washes with DMF prepares the resin for the coupling step.

  • Coupling:

    • A solution of this compound (typically 1.5 to 3 equivalents relative to the resin loading capacity) in DMF is prepared.

    • This solution is added to the deprotected peptide-resin.

    • The reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The OSu ester reacts with the newly exposed N-terminal amine on the peptide chain, forming a stable peptide bond.

  • Final Washing: The resin is washed thoroughly with DMF to remove any unreacted this compound and byproducts, preparing the newly elongated peptide chain for the next cycle of deprotection and coupling.

G cluster_deprotection Fmoc Deprotection cluster_washing1 Washing cluster_coupling Coupling cluster_washing2 Final Washing deprotection1 Add 20% Piperidine in DMF deprotection2 Agitate for 5 min deprotection1->deprotection2 deprotection3 Drain deprotection2->deprotection3 deprotection4 Add fresh 20% Piperidine in DMF deprotection3->deprotection4 deprotection5 Agitate for 15 min deprotection4->deprotection5 deprotection6 Drain deprotection5->deprotection6 wash1 Wash with DMF (x5) deprotection6->wash1 wash2 Wash with DCM (x3) wash1->wash2 wash3 Wash with DMF (x3) wash2->wash3 coupling1 Add this compound in DMF wash3->coupling1 coupling2 Agitate for 1-2 hours coupling1->coupling2 coupling3 Drain coupling2->coupling3 wash4 Wash with DMF (x5) coupling3->wash4 end_cycle Ready for Next Cycle wash4->end_cycle start Start with Fmoc-Peptide-Resin start->deprotection1

A typical workflow for a single coupling cycle in Fmoc-SPPS.

Biological Context: Valine Metabolism and Signaling

While this compound is a synthetic molecule, the valine it incorporates into peptides is an essential branched-chain amino acid (BCAA) with significant roles in cellular metabolism and signaling. The catabolism of valine not only contributes to energy production but also influences key regulatory pathways.

Valine catabolism begins with a transamination step to form α-ketoisovalerate, which is then converted through a series of enzymatic reactions to propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.

Furthermore, valine has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][5] The mTOR pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. Activation of mTOR by amino acids like valine promotes protein synthesis, which is a fundamental process for cell growth and function.

G cluster_metabolism Valine Catabolism cluster_signaling mTOR Signaling Valine Valine aKIV α-Ketoisovalerate Valine->aKIV Transamination PropionylCoA Propionyl-CoA aKIV->PropionylCoA Oxidative Decarboxylation SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA mTOR mTOR Pathway ProteinSynthesis Protein Synthesis mTOR->ProteinSynthesis CellGrowth Cell Growth mTOR->CellGrowth Valine_input Valine Valine_input->Valine Valine_input->mTOR Activates

Metabolic pathway of valine and its activation of the mTOR signaling pathway.

References

An In-depth Technical Guide to Fmoc-Val-OSu: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and application of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu). This reagent is a critical building block in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of valine residues into peptide chains. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and outlines analytical methods for its characterization.

Core Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] Its fundamental properties are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueReference(s)
CAS Number 130878-68-1[2][3][4][5]
Molecular Formula C₂₄H₂₄N₂O₆[2][3][6][7][8]
Molecular Weight 436.46 g/mol [2][8]
Appearance White to off-white solid[1]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Chloroform, Dichloromethane (B109758), Ethyl Acetate, and Acetone. Slightly soluble in water.[1][9]
Stability Sensitive to moisture and should be stored in a dry environment. For long-term storage, it is recommended to store at -20°C, where it is expected to be stable for at least two years.[1][10]

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of the carboxyl group of Fmoc-L-valine using N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Protocol: Synthesis of this compound

Materials:

  • Fmoc-L-valine

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • 0.1 N Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Fmoc-L-valine in dichloromethane at room temperature with stirring.

  • Sequentially add N-hydroxysuccinimide and then dicyclohexylcarbodiimide to the solution.

  • Allow the reaction mixture to stir continuously for approximately 3 hours at room temperature.

  • Upon completion of the reaction, a white solid precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

  • Wash the organic phase sequentially with 0.1 N HCl solution and deionized water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • The solvent can then be removed under reduced pressure to yield the crude product, which can be further purified if necessary.[9]

Synthesis_of_Fmoc_Val_OSu cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up FmocValOH Fmoc-L-valine Dissolve Dissolve Fmoc-L-valine in DCM FmocValOH->Dissolve DCC DCC AddReagents Add NHS and DCC DCC->AddReagents NHS N-hydroxysuccinimide NHS->AddReagents DCM DCM DCM->Dissolve Dissolve->AddReagents Stir Stir for 3 hours at room temperature AddReagents->Stir Filter Filter to remove DCU Stir->Filter Wash Wash with 0.1N HCl and DI water Filter->Wash Dry Dry with Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Product This compound Evaporate->Product

Synthesis workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the incorporation of valine into a growing peptide chain during Fmoc-based solid-phase peptide synthesis.[1][4] The N-hydroxysuccinimide ester provides a highly reactive group for efficient coupling to the free N-terminal amine of the resin-bound peptide.[4]

Experimental Protocol: A Single Coupling Cycle in Fmoc-SPPS using this compound

This protocol outlines a generalized single coupling cycle.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • This compound

  • Coupling base (e.g., Diisopropylethylamine - DIPEA, optional but often used)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Repeat the deprotection step for another 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • Dissolve this compound (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF.

    • Add the this compound solution to the deprotected peptide-resin. A base such as DIPEA can be added to facilitate the reaction.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring (Optional): A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

This cycle is repeated with the desired sequence of Fmoc-protected amino acids.

SPPS_Cycle Start Fmoc-Peptide-Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 4. Couple with this compound Wash1->Couple Wash2 5. Wash with DMF Couple->Wash2 KaiserTest 6. Kaiser Test (Optional) Wash2->KaiserTest Incomplete Incomplete Coupling KaiserTest->Incomplete Positive Complete Cycle Complete KaiserTest->Complete Negative RepeatCouple Repeat Coupling Incomplete->RepeatCouple RepeatCouple->Couple HPLC_Analysis cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Dissolve Dissolve in ACN/Water Sample->Dissolve Inject Inject onto C18 column Dissolve->Inject Elute Elute with ACN/Water/TFA gradient Inject->Elute Detect UV Detection (220 & 265 nm) Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Purity Calculate Purity (%) Integrate->Purity

References

An In-depth Technical Guide to Fmoc-Val-OSu: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-α-(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu), a critical reagent in the field of peptide chemistry. We will delve into its chemical structure, physicochemical properties, and its pivotal role in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols and conceptual diagrams to facilitate its effective use in research and development.

Core Concepts: Structure and Function

This compound is a derivative of the amino acid L-valine, strategically modified for efficient and controlled incorporation into a growing peptide chain.[1] Its structure consists of three key components:

  • L-Valine: A hydrophobic amino acid with an isopropyl side chain, which contributes to the final structure and function of the synthesized peptide.[2]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group attached to the alpha-amino group of valine. This group prevents unwanted reactions at the N-terminus during the coupling process and can be removed under mild basic conditions, typically with piperidine (B6355638).[3]

  • OSu (N-hydroxysuccinimide) Ester: An activating group on the carboxyl end of valine. The OSu moiety is an excellent leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, thus facilitating efficient peptide bond formation.[4]

The combination of the Fmoc protecting group and the OSu activating ester makes this compound a highly effective building block for Fmoc-based solid-phase peptide synthesis.[5]

Chemical Structure Diagram

Caption: Chemical components of this compound.

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are essential for accurate reagent handling, reaction setup, and quality control. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 130878-68-1[1][4][6]
Molecular Formula C₂₄H₂₄N₂O₆[1][4]
Molecular Weight 436.46 g/mol [1][7]
Appearance White to off-white solid/powder[4]
Purity Typically ≥98.0% (HPLC)
Melting Point ~135 - 146 °C
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water.[4][5]
Storage Conditions 2-8°C, in a dry environment under an inert atmosphere. Sensitive to moisture.[4][8]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. This cycle is repeated for each amino acid in the desired sequence.

Materials:

  • Resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal acid)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Reaction Vessel with frit

  • Shaker or bubbler for agitation

Protocol Steps:

  • Resin Preparation (Swelling):

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.[9]

    • Drain the DMF and wash the resin thoroughly with DMF (3 times).[9]

  • Fmoc Deprotection:

    • If coupling to a pre-existing peptide-resin, the N-terminal Fmoc group must first be removed.

    • Add the 20% piperidine in DMF solution to the resin.[3]

    • Agitate for 3-5 minutes, then drain.[9]

    • Add a fresh portion of the deprotection solution and agitate for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[3][9]

    • Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all residual piperidine.[9]

  • Coupling of this compound:

    • Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin's substitution level) in a minimal amount of DMF.

    • Add the dissolved this compound solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed with agitation for 1-2 hours at room temperature.[3]

    • Note: Unlike coupling Fmoc-protected amino acids (e.g., Fmoc-Val-OH), which require additional activating agents like HBTU/HOBt or HATU, the pre-activated OSu ester of this compound reacts directly with the free amine.[10]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • A final wash with DCM can also be performed before proceeding to the next cycle.

  • Cycle Repetition and Cleavage:

    • To add the next amino acid, repeat steps 2 through 4.

    • After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).[10]

    • The crude peptide is then typically precipitated with cold diethyl ether.[9][10]

Experimental Workflow: SPPS Cycle

SPPS_Workflow start Start: Peptide-Resin (N-terminally Fmoc-protected) deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Coupling (Add this compound in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes final_cleavage Final Cleavage & Deprotection (TFA Cocktail) next_cycle->final_cleavage No end End: Purified Peptide final_cleavage->end

Caption: The iterative cycle of solid-phase peptide synthesis.

Role in Biological Systems and Signaling Pathways

This compound itself is a synthetic building block and is not biologically active. Its significance lies in its ability to enable the synthesis of peptides that can modulate biological processes. The incorporation of valine can be critical for the peptide's structure, stability, and interaction with biological targets.[2][]

For instance, valine is a branched-chain amino acid (BCAA) that, as part of a larger peptide or protein, can influence metabolic signaling.[12] Peptides containing valine can be designed to interact with specific enzymes or receptors, thereby modulating signaling cascades such as the AKT/mTOR pathway, which is central to cell growth, proliferation, and protein synthesis.[13]

Conceptual Diagram: From Synthesis to Signaling

Signaling_Pathway cluster_synthesis Peptide Synthesis cluster_signaling Cellular Signaling FmocValOSu This compound (Building Block) SPPS Solid-Phase Peptide Synthesis FmocValOSu->SPPS Peptide Synthesized Peptide (containing Valine) SPPS->Peptide Receptor Cell Surface Receptor Peptide->Receptor Binds & Modulates mTOR mTOR Pathway Receptor->mTOR Response Cellular Response (e.g., Protein Synthesis, Growth) mTOR->Response

Caption: Role of a synthesized peptide in a signaling pathway.

References

A Comprehensive Technical Guide to Fmoc-Val-OSu (CAS: 130878-68-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Val-OSu, with the CAS number 130878-68-1, is a cornerstone reagent in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its full chemical name is N-α-(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester.[3][4] This compound is an amino acid derivative where the amino group of L-valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is activated by an N-hydroxysuccinimide (OSu) ester.[4][5] This dual-functionality makes it a highly efficient building block for the stepwise assembly of peptide chains.[1][] The Fmoc group offers the advantage of mild deprotection conditions, typically using a base like piperidine (B6355638), which is orthogonal to many other protecting groups used in peptide synthesis.[5] The N-hydroxysuccinimide ester provides a highly reactive site for the formation of a stable amide bond with the free amino group of a growing peptide chain, facilitating rapid and efficient coupling.[4][5] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to Fmoc-Val-OSu.

Physicochemical and Technical Data

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties

PropertyValueReferences
CAS Number 130878-68-1[1][3][7]
Molecular Formula C₂₄H₂₄N₂O₆[1][3][5]
Molecular Weight 436.46 g/mol [3][8]
Appearance White to off-white powder/solid[1][4][]
Melting Point 135 - 146 °C[1][][9]
Optical Rotation [α]D²⁰ = -32 ± 3° (c=1 in DMF)[1]
Purity Typically ≥95% or ≥99% (HPLC)[1][2][4][][9]

Table 2: Solubility and Storage

PropertyInformationReferences
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. Slightly soluble in water.[4][10]
Storage Conditions Store at 0 - 8 °C in a dry environment. Sensitive to moisture.[1][4][][11]

Applications in Research and Development

This compound is a critical reagent in several areas of scientific research and drug development:

  • Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis for the efficient incorporation of valine residues into peptide sequences.[1][2] Its high purity is essential for minimizing the incorporation of impurities that could affect the outcome of downstream applications.[5]

  • Drug Development: This compound is utilized in the creation of peptide-based pharmaceuticals, where its stability and reactivity are advantageous for designing novel therapeutic agents.[1]

  • Bioconjugation: The N-hydroxysuccinimide ester facilitates the attachment of peptides containing valine to other biomolecules, which is crucial for developing targeted drug delivery systems.[1]

  • Proteomics Research: It aids in the study of protein interactions and functions by providing a tool to modify proteins for improved analysis and understanding of biological processes.[1][2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the activation of the carboxylic acid of Fmoc-L-valine with N-hydroxysuccinimide using a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC).[10]

Materials:

  • Fmoc-L-valine

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • 0.1 N Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Fmoc-L-valine in dichloromethane at room temperature.

  • To this stirred solution, add N-hydroxysuccinimide followed by dicyclohexylcarbodiimide.

  • Allow the reaction mixture to stir at room temperature for approximately 3 hours.

  • A white solid precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the organic phase sequentially with 0.1 N HCl solution and deionized water.

  • Dry the organic phase with anhydrous sodium sulfate.

  • The solvent can then be removed under reduced pressure to yield the this compound product.

Diagram of Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up Fmoc-L-Valine Fmoc-L-Valine Stirring Stir at RT for 3h Fmoc-L-Valine->Stirring N-hydroxysuccinimide N-hydroxysuccinimide N-hydroxysuccinimide->Stirring DCC DCC (Coupling Agent) DCC->Stirring DCM DCM (Solvent) DCM->Stirring Filtration Filter to remove DCU Stirring->Filtration Washing Wash with 0.1N HCl and Water Filtration->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Fmoc-Val-OSu_Product This compound Evaporation->Fmoc-Val-OSu_Product Final Product

Caption: Workflow for the synthesis of this compound.

Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain during SPPS.

Materials:

  • Peptide synthesis resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (typically 20%) for deprotection

  • Coupling activators/bases (optional, as OSu esters are highly reactive)

  • Washing solvents (e.g., DMF, DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This will expose a free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve this compound in DMF.

    • Add the this compound solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with agitation.

  • Washing: Wash the resin with DMF to remove any unreacted this compound and reaction byproducts.

  • Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-protected amino acid until the target peptide sequence is assembled.

Diagram of SPPS Coupling Cycle

G Fmoc-SPPS Coupling Cycle Start Start Resin_Peptide_Fmoc Resin-Peptide-Fmoc Start->Resin_Peptide_Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Peptide_Fmoc->Deprotection Washing_1 Wash (DMF) Deprotection->Washing_1 Resin_Peptide_NH2 Resin-Peptide-NH2 Coupling Coupling with this compound Resin_Peptide_NH2->Coupling Washing_1->Resin_Peptide_NH2 Resin_Peptide_Val_Fmoc Resin-Peptide-Val-Fmoc Coupling->Resin_Peptide_Val_Fmoc Washing_2 Wash (DMF) Resin_Peptide_Val_Fmoc->Washing_2 Next_Cycle Start Next Cycle Washing_2->Next_Cycle Next_Cycle->Deprotection Repeat for next amino acid

Caption: General workflow for a coupling cycle in Fmoc-SPPS.

Safety and Handling

While some safety data sheets classify this compound as not hazardous, it is crucial to handle it with standard laboratory precautions.[11][12] Some sources indicate potential hazards such as skin, eye, and respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat.[12]

  • Handling: Avoid breathing dust. Use in a well-ventilated area.[13]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes.[12][13]

    • In case of skin contact: Wash with soap and water.[12]

    • If inhaled: Move to fresh air.[12]

    • If swallowed: Rinse mouth with water.[11]

  • Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[11]

Conclusion

This compound (CAS: 130878-68-1) is a highly valuable reagent for the synthesis of peptides. Its pre-activated nature allows for efficient and reliable coupling reactions in SPPS, while the Fmoc protecting group ensures mild deprotection conditions compatible with a wide range of other protecting groups.[2][5] The high purity available from commercial suppliers ensures the integrity of the synthesized peptides for various applications, from basic research to drug discovery and development.[2][5] Adherence to proper handling and experimental protocols is essential for achieving optimal results and ensuring laboratory safety.

References

The Pivotal Role of Fmoc-Val-OSu in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high-purity, high-yield synthesis of target peptides. Among the vast array of available reagents, N-α-(9-Fluorenylmethoxycarbonyl)-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu) stands out as a critical component, particularly for the incorporation of the sterically hindered valine residue. This technical guide provides an in-depth analysis of the function and application of this compound in peptide synthesis, offering detailed experimental protocols, quantitative data, and a discussion of potential challenges and solutions.

This compound is a derivative of the amino acid valine, featuring two key chemical modifications that render it highly effective for SPPS.[1][2] The first is the N-α-Fmoc protecting group, which is stable under a variety of conditions but can be readily cleaved by a mild base, typically piperidine (B6355638).[2] This orthogonality is a cornerstone of the Fmoc-SPPS strategy, allowing for the sequential addition of amino acids without compromising the integrity of acid-labile side-chain protecting groups.[1] The second is the N-hydroxysuccinimide (OSu) ester, which activates the carboxyl group of valine, facilitating efficient and rapid amide bond formation with the free N-terminal amine of the growing peptide chain.[2] This pre-activated nature minimizes the need for in-situ coupling reagents and can help to reduce the risk of side reactions.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. The following table summarizes its key characteristics.

PropertyValue
CAS Number 130878-68-1
Molecular Formula C₂₄H₂₄N₂O₆
Molecular Weight 436.45 g/mol
Appearance White to off-white solid
Purity (Typical) ≥99% (HPLC)[1][2]
Solubility Soluble in organic solvents such as DMF and DMSO

The Role of this compound in the SPPS Cycle

The incorporation of this compound into a growing peptide chain follows the standard, cyclical workflow of Fmoc-based SPPS. The process can be broken down into three main stages: deprotection, coupling, and washing.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 FreeAmine Resin-Bound Peptide (Free N-terminal Amine) Washing1->FreeAmine Coupling Coupling (this compound in DMF) FreeAmine->Coupling Washing2 Washing (DMF) Coupling->Washing2 ElongatedPeptide Resin-Bound Peptide (N+1 Residues, N-terminal Fmoc) Washing2->ElongatedPeptide Cycle Repeat Cycle ElongatedPeptide->Cycle Cycle->Deprotection

Figure 1: General workflow of a single coupling cycle in Fmoc-SPPS.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Valine-OSu

This protocol outlines a general method for the preparation of this compound from Fmoc-L-Valine.

Materials:

  • Fmoc-L-Valine

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve Fmoc-L-Valine (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with continuous stirring.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter the reaction mixture to remove the DCU precipitate.

  • Work-up: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure this compound.

Protocol 2: Coupling of this compound in Solid-Phase Peptide Synthesis

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a blue color).

  • Coupling:

    • Dissolve this compound (2-4 equivalents relative to the resin loading capacity) in a minimal amount of DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended, or a double coupling may be performed.[3]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test is indicated by yellow or colorless beads). If the test is positive, a second coupling is recommended.[4]

Quantitative Data and Performance

The efficiency of this compound is often compared to other activation methods. While OSu esters are known for their good reactivity and stability, the choice of coupling strategy can significantly impact the final purity and yield of the peptide.

Comparison of Activation Strategies

The following table provides a semi-quantitative comparison of different activation strategies for the coupling of Fmoc-amino acids.

Activation MethodReagent ClassRelative ReactivityRisk of RacemizationKey AdvantagesPotential Disadvantages
OSu Active Ester Pre-activated EsterModerate to HighLowStable, easy to handle, minimizes side reactions.[1]Slower than in-situ methods for very difficult couplings.
OPfp Active Ester Pre-activated EsterHighLowHighly reactive, good for sterically hindered residues.More expensive than OSu esters.
HATU/HBTU In-situ (Uronium Salt)Very HighLow to ModerateFast and efficient, especially for difficult couplings.[5]Can cause side reactions like guanidinylation.[6]
DIC/HOBt (or Oxyma) In-situ (Carbodiimide)ModerateLowCost-effective, low risk of racemization.Slower reaction rates, can cause dehydration of Asn/Gln.
Typical Parameters for Fmoc-SPPS

The following table outlines typical parameters for a single coupling cycle in Fmoc-SPPS.

ParameterTypical Value/RangeNotes
Resin Loading 0.2 - 1.0 mmol/gDependent on the specific resin used.
Fmoc Deprotection Time 2 x (5-15) minutesUsing 20% piperidine in DMF.
Coupling Time (this compound) 1 - 4 hoursMay require longer times or double coupling due to steric hindrance.[3]
Equivalents of this compound 2 - 4Relative to resin loading.
Crude Peptide Purity 70% - 95%Highly sequence-dependent.
Overall Yield (Crude) 60% - 90%Dependent on the number of coupling cycles.
Final Purity (after HPLC) >98%Achievable with standard purification protocols.

Mechanism of Coupling

The coupling of this compound to the free N-terminal amine of the growing peptide chain proceeds via a nucleophilic acyl substitution reaction.

Coupling_Mechanism cluster_reactants Reactants cluster_product Products FmocValOSu This compound PeptideBond Peptide-CO-NH-Peptide FmocValOSu->PeptideBond Nucleophilic Attack PeptideAmine Peptide-NH₂ PeptideAmine->PeptideBond NHS N-Hydroxysuccinimide PeptideBond->NHS Leaving Group Departure

Figure 2: Simplified mechanism of amide bond formation using this compound.

Troubleshooting and Side Reactions

While this compound is a robust reagent, challenges can arise, particularly due to the steric hindrance of the valine side chain.

1. Incomplete Coupling:

  • Cause: The bulky isopropyl group of valine can slow down the coupling reaction, leading to incomplete incorporation of the amino acid.[3]

  • Solution:

    • Double Coupling: Repeat the coupling step with a fresh solution of this compound.[4]

    • Increase Reaction Time: Extend the coupling time to 4 hours or even overnight.[4]

    • Use a More Potent Coupling Reagent: For particularly difficult sequences, switching to an in-situ coupling reagent like HATU may be necessary.[5]

Troubleshooting_Workflow Start Positive Kaiser Test (Incomplete Coupling) DoubleCoupling Perform Double Coupling Start->DoubleCoupling Extend_Time Extend Coupling Time (e.g., to 4 hours) Start->Extend_Time Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Start->Change_Reagent End Negative Kaiser Test (Complete Coupling) DoubleCoupling->End Extend_Time->End Change_Reagent->End

Figure 3: Troubleshooting workflow for incomplete coupling.

2. Racemization:

  • Cause: Although N-α-urethane protected amino acids like this compound are generally resistant to racemization, it can occur under strongly basic conditions or with prolonged activation times.[3]

  • Solution:

    • Avoid excessive pre-activation times if using in-situ reagents.

    • Maintain a neutral pH during the coupling reaction.

3. Formation of Fmoc-β-Ala-OH:

  • Cause: A known side reaction during the synthesis of Fmoc-amino acids using Fmoc-OSu is the formation of Fmoc-β-Ala-OH via a Lossen-type rearrangement.[7]

  • Solution:

    • Use high-purity, commercially available this compound.

    • If synthesizing this compound in-house, consider using Fmoc-Cl as an alternative to Fmoc-OSu, although this can also lead to the formation of dipeptide impurities.[7]

Conclusion

This compound is an indispensable reagent in the arsenal (B13267) of the peptide chemist. Its pre-activated nature, combined with the robust and orthogonal Fmoc protection strategy, provides an efficient and reliable method for the incorporation of the sterically challenging valine residue into synthetic peptides. While potential side reactions and coupling difficulties exist, a thorough understanding of the underlying chemistry and the implementation of appropriate optimization strategies, as outlined in this guide, can lead to the successful synthesis of high-quality peptides for a wide range of research, diagnostic, and therapeutic applications.

References

Fmoc-Val-OSu in Solid-Phase Peptide Synthesis: A Technical Guide to Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of N-α-Fmoc-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu) in Solid-Phase Peptide Synthesis (SPPS). We will explore the fundamental principles of the Fmoc/tBu strategy, the specific role of this compound as a pre-activated amino acid derivative, and its implications for peptide synthesis efficiency and purity. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to serve as a comprehensive resource for professionals in peptide chemistry and drug development.

Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the stepwise construction of a peptide chain anchored to an insoluble resin support.[1][2] This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step.[1] The most widely adopted strategy in SPPS is the Fmoc/tBu approach, which relies on two key principles:

  • Temporary N-α-Protection : The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4]

  • Permanent Side-Chain Protection : The reactive side chains of amino acids are protected by acid-labile groups, typically tert-butyl (tBu) based derivatives, which remain intact until the final cleavage step.[1]

This orthogonal protection scheme allows for the selective removal of the Fmoc group under mild basic conditions, while the side-chain protecting groups are cleaved with strong acid only after the entire peptide sequence has been assembled.[4][]

The entire synthesis is a cycle of three fundamental stages:

  • Fmoc Deprotection : Removal of the Fmoc group from the N-terminus of the resin-bound peptide.

  • Coupling : Formation of a peptide bond between the deprotected N-terminus and the incoming activated Fmoc-amino acid.

  • Washing : Thorough rinsing of the resin to ensure the removal of all excess reagents and byproducts.[6]

This cycle is repeated until the desired peptide is fully synthesized.[7]

The Role and Mechanism of this compound

This compound is a derivative of the amino acid valine where the α-amino group is protected by Fmoc and the α-carboxyl group is pre-activated as an N-hydroxysuccinimide (OSu) ester.[8] This pre-activation is critical for efficient peptide bond formation.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is the first step in each synthesis cycle. It proceeds via a base-catalyzed β-elimination reaction.[4]

  • Proton Abstraction : A base, typically a secondary amine like piperidine (B6355638) (commonly used as a 20% solution in N,N-dimethylformamide, DMF), abstracts the acidic proton from the C9 position of the fluorenyl ring system.[4][9]

  • β-Elimination : This abstraction leads to a carbanion intermediate, which is unstable and rapidly undergoes elimination, breaking the C-O bond and releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[9][10]

  • Scavenging : The electrophilic DBF molecule is trapped by the excess piperidine in the solution to form a stable DBF-piperidine adduct, preventing it from reacting with the newly liberated peptide amine.[4][7]

Fmoc_Deprotection cluster_0 Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Free_Amine_Carbamic Unstable Carbamic Acid (H₂N-Peptide-Resin + CO₂ precursor) Beta_Elimination->Free_Amine_Carbamic DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Decarboxylation Decarboxylation Free_Amine_Carbamic->Decarboxylation Scavenging Scavenging DBF->Scavenging Free_Amine H₂N-Peptide-Resin (Free Amine) Decarboxylation->Free_Amine Adduct DBF-Piperidine Adduct Scavenging->Adduct Piperidine1 Piperidine Piperidine1->Proton_Abstraction Piperidine2 Piperidine Piperidine2->Scavenging

Caption: Mechanism of Fmoc deprotection by piperidine.
Mechanism of Coupling with this compound

Once the N-terminal amine is deprotected, it is ready to react with the incoming activated amino acid, this compound. The OSu ester serves as an excellent leaving group, making the carboxyl carbon of valine highly electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack : The free N-terminal amine of the resin-bound peptide acts as a nucleophile and attacks the activated carboxyl carbon of this compound.

  • Tetrahedral Intermediate : This attack forms a transient tetrahedral intermediate.

  • Peptide Bond Formation : The intermediate collapses, eliminating the stable N-hydroxysuccinimide (NHS) anion and forming a new, stable amide (peptide) bond. This reaction is typically facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to ensure the peptide's N-terminal amine remains in its free base form for nucleophilic attack.[6]

Coupling_Mechanism cluster_1 This compound Coupling Mechanism Free_Amine H₂N-Peptide-Resin (Deprotected Peptide) Nucleophilic_Attack Nucleophilic Attack Free_Amine->Nucleophilic_Attack Fmoc_Val_OSu This compound (Activated Amino Acid) Fmoc_Val_OSu->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Bond_Formation Peptide Bond Formation Tetrahedral_Intermediate->Bond_Formation New_Peptide Fmoc-Val-Peptide-Resin (Elongated Peptide) Bond_Formation->New_Peptide NHS N-Hydroxysuccinimide (Leaving Group) Bond_Formation->NHS

Caption: Peptide bond formation using this compound.

Quantitative Performance Data

The efficiency of each step in SPPS is critical for the final yield and purity of the peptide. Even small inefficiencies are compounded over the course of synthesizing a long peptide chain.

Deprotection Kinetics

The rate of Fmoc deprotection is dependent on the base concentration and reaction time. Incomplete deprotection can lead to deletion sequences in the final product.

Piperidine Conc. (v/v in DMF)Time (min)Fmoc-Val-OH Deprotection (%)
1%133.4
1%549.6
2%112.9
2%363.3
2%587.9
5%3>99
Table 1: Kinetics of Fmoc group removal from Fmoc-Val-OH using piperidine in DMF. Data adapted from RP-HPLC analysis.[11]

Standard protocols typically use 20% piperidine in DMF for two treatments (e.g., 3 and 7 minutes) to ensure complete deprotection (>99%).[6]

Coupling Efficiency and Side Reactions

The use of activated esters like this compound generally leads to high coupling efficiencies, often exceeding 99%.[] However, the choice of activation method and reaction conditions can influence the prevalence of side reactions, most notably racemization. Valine is a sterically hindered amino acid, which can make coupling slower compared to less bulky residues.[12]

Coupling Reagent/MethodTarget Amino Acid% Racemization (D-isomer)
HBTU/DIPEAFmoc-Cys(Trt)-OH5-15%
DIC/HOBtFmoc-Cys(Trt)-OH<1%
HBTU/DIPEA (5 min pre-act.)Fmoc-His(Trt)-OH~8%
DIC/HOBtFmoc-His(Trt)-OH<1%
Table 2: Racemization of sensitive amino acids with common coupling reagents. While specific data for this compound is not listed, it highlights the importance of the activation method on peptide purity.[4]

Experimental Protocols

Adherence to optimized protocols is crucial for synthesizing high-purity peptides. The following sections provide detailed methodologies for the key steps involving this compound.

General SPPS Workflow

SPPS_Workflow cluster_workflow General Fmoc-SPPS Experimental Workflow Start Start: Fmoc-AA-Resin Swell 1. Resin Swelling (DMF/DCM) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Coupling (this compound + DIPEA/DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Check 6. Monitor Completion (Kaiser Test) Wash2->Check Repeat Repeat Cycle for Next Amino Acid Check->Repeat Incomplete Cleavage 7. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Check->Cleavage Complete & Final AA Repeat->Deprotection Precipitate 8. Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitate End End: Crude Peptide Precipitate->End

Caption: High-level experimental workflow for a single SPPS cycle and final cleavage.
Protocol 1: Resin Preparation

Objective: To swell the solid support resin to ensure optimal accessibility of reactive sites. Materials:

  • Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang for C-terminal acid)

  • DMF (peptide synthesis grade)

  • SPPS reaction vessel

Procedure:

  • Accurately weigh the desired amount of resin into the reaction vessel.

  • Add DMF (approx. 10-15 mL per gram of resin).

  • Agitate gently at room temperature for 30-60 minutes to allow for complete swelling.[6]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Materials:

  • Swollen peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (peptide synthesis grade)

Procedure:

  • Add the deprotection solution to the swollen resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with fresh deprotection solution for an additional 7-10 minutes to ensure complete removal.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[4]

Protocol 3: Coupling with this compound

Objective: To couple this compound to the deprotected N-terminus of the peptide chain. Materials:

  • Deprotected peptide-resin

  • This compound

  • DMF (peptide synthesis grade)

  • DIPEA (N,N-diisopropylethylamine)

Procedure:

  • Dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in a minimal amount of DMF.

  • Add the this compound solution to the deprotected peptide-resin.

  • Add DIPEA (1-2 equivalents) to the reaction mixture. This acts as a base to neutralize any residual piperidinium (B107235) salts and maintain the N-terminal amine in its nucleophilic free base form.[6]

  • Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of valine, longer coupling times may be required.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)

Objective: To qualitatively assess the completion of the coupling reaction by detecting free primary amines. Procedure:

  • Take a small sample of resin beads (5-10 beads).

  • Wash the beads with ethanol.

  • Add the ninhydrin (B49086) test solutions as per the manufacturer's protocol.

  • Heat the sample at ~100°C for 3-5 minutes.

  • Interpretation :

    • Blue/Purple beads : Indicates the presence of free primary amines, signifying an incomplete coupling reaction. The coupling step should be repeated.

    • Yellow/Colorless beads : Indicates the absence of free primary amines and a complete reaction.[6]

Protocol 5: Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin support and remove all side-chain protecting groups. Materials:

  • Dry, fully synthesized peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Ensure the peptide-resin is thoroughly dried under vacuum.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers.

  • Dry the crude peptide under vacuum.

This guide provides a foundational understanding of the role and mechanism of this compound in SPPS. The use of pre-activated esters offers a convenient and often efficient method for peptide bond formation, contributing to the successful synthesis of complex peptide targets for research and therapeutic development.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides, underpinning advancements in drug discovery, proteomics, and biomaterials science. Its widespread adoption is primarily due to its unique base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly used in solid-phase peptide synthesis (SPPS).[1][2] This orthogonality is a core principle that enables the precise, stepwise assembly of amino acids into complex peptide chains.[3][] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data for key reaction steps, and a discussion of potential challenges and troubleshooting strategies.

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence.[1][5] The Fmoc group is exceptionally stable in acidic and neutral conditions but is readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][6] This selective removal is the lynchpin of the Fmoc/tBu strategy in SPPS, where tert-butyl (tBu) based protecting groups are used for the amino acid side chains and are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[7][8]

The Chemistry of Protection and Deprotection

Protection: The Fmoc group is typically introduced by reacting the amino group of an amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][9] Fmoc-OSu is often the preferred reagent due to its greater stability and a reduced tendency to form dipeptide byproducts.[1][9] The reaction proceeds through a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[9]

Deprotection: The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction.[][10] A secondary amine, typically piperidine, abstracts the acidic proton on the 9-position of the fluorene (B118485) ring.[6][11] This initiates an elimination cascade, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The dibenzofulvene is then scavenged by the secondary amine to form a stable adduct, which prevents it from reacting with the newly liberated N-terminus of the peptide.[11][12]

Fmoc in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc strategy is the dominant approach for SPPS.[13][14] The synthesis involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[7][15]

A typical cycle of Fmoc-SPPS consists of the following key steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed.

  • Washing: The resin is thoroughly washed to remove the deprotection reagent and the dibenzofulvene adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

  • Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Quantitative Data in Fmoc Chemistry

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data for standard Fmoc chemistry protocols.

ParameterReagent/ConditionTypical Value(s)Reference(s)
Fmoc Deprotection
Deprotection ReagentPiperidine in DMF20% (v/v)[12][16]
Treatment Time (1st)20% Piperidine/DMF3 minutes[10][17]
Treatment Time (2nd)20% Piperidine/DMF10-15 minutes[10][17]
Alternative Reagents4-Methylpiperidine, Piperazine, DBU/PiperidineSee Table 2[17]
Amino Acid Coupling
Activating ReagentsHBTU, DIC/HOBtSee Table 3[13][]
Amino Acid EquivalentsRelative to resin loading3-5 equivalents[19]
Coupling TimeDependent on sequence and reagents10-30 minutes (with HBTU)[20]
Monitoring
UV-Vis WavelengthDibenzofulvene-piperidine adduct~301 nm[10]
Molar Extinction Coeff. (ε)DBF-piperidine adduct~7800 M⁻¹cm⁻¹[17]
Table 1: Key Quantitative Parameters in Fmoc-SPPS
Deprotection ReagentConcentrationTypical Treatment TimeAdvantagesDisadvantagesReference(s)
Piperidine20% in DMF2 x 10 minHighly effective, well-establishedCan promote aspartimide and diketopiperazine (DKP) formation. Regulated in some regions.[17]
4-Methylpiperidine20% in DMF2 x 10 minEquivalent efficiency to piperidine. Not a controlled substance.Similar propensity for side reactions as piperidine.[17]
Piperazine5-10% in NMP/EtOH2 x 10-15 minReduced toxicity. Can minimize certain side reactions.Less soluble in DMF, may require solvent mixtures.[17]
DBU/Piperidine2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for hindered sequences. Can suppress DKP formation.DBU is a strong, non-nucleophilic base that can increase the risk of racemization.[17]
Table 2: Comparison of Common Fmoc Deprotection Reagents
Activating ReagentCommon AdditivesKey FeaturesReference(s)
HBTUHOBt, DIPEARapid activation and high coupling efficiency, especially for difficult sequences.[13][20]
DICHOBt, OxymaCost-effective carbodiimide (B86325) activator.[13]
HATUDIPEASimilar to HBTU, often used for hindered couplings.[]
PyBOPDIPEAPhosphonium salt-based activator, good for reducing racemization.-
Table 3: Common Activating Reagents for Amino Acid Coupling

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[17]

  • Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.[17]

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully covered. Agitate the mixture for 3 minutes.[10][17]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[10][17]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[17]

Protocol 2: UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.[10][17]

  • Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[17]

  • Dilute: Dilute the collected solution to the final volume with DMF.

  • Measure Absorbance: Measure the absorbance of the diluted solution in a quartz cuvette at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.[10]

  • Calculate Loading: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[17]

Protocol 3: Standard Amino Acid Coupling using HBTU
  • Prepare Amino Acid Solution: In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a near-equimolar amount of HBTU in DMF.

  • Activate: Add 2 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), for each equivalent of HBTU to the amino acid solution. Allow the activation to proceed for a few minutes.

  • Couple: Add the activated amino acid solution to the deprotected and washed peptide-resin.

  • React: Agitate the mixture for 30-60 minutes at room temperature. The reaction time may need to be extended for sterically hindered amino acids.

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Visualizing Fmoc Chemistry Workflows and Mechanisms

Fmoc_Protection Amine R-NH2 (Amino Acid) Intermediate Amine->Intermediate Fmoc_Cl Fmoc-Cl (9-fluorenylmethyl chloroformate) Fmoc_Cl->Intermediate HCl HCl Fmoc_Cl->HCl releases Base Base (e.g., NaHCO3) Salt Base-HCl Salt Base->Salt Fmoc_Protected R-NH-Fmoc (Fmoc-Protected Amino Acid) Intermediate->Fmoc_Protected HCl->Salt

Mechanism of Fmoc protection of an amine.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct scavenges Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Elimination Carbanion->Elimination Free_Amine H2N-Peptide-Resin (Free Amine) Elimination->Free_Amine Dibenzofulvene Dibenzofulvene Elimination->Dibenzofulvene CO2 CO2 Elimination->CO2 Dibenzofulvene->Adduct

Mechanism of Fmoc deprotection using piperidine.

SPPS_Cycle Start Start: Fmoc-AA(n)-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA(n+1), Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End End: Fmoc-AA(n+1)-AA(n)-Resin Wash2->End Repeat Repeat for next cycle End->Repeat Repeat->Deprotection

A single cycle of amino acid addition in Fmoc-SPPS.

Potential Challenges and Side Reactions

While Fmoc chemistry is a robust and reliable method, certain side reactions can occur, potentially impacting the yield and purity of the final peptide.

  • Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, particularly under basic conditions. This can lead to racemization and the formation of β-aspartyl peptide impurities.[16][21]

  • Diketopiperazine (DKP) Formation: At the dipeptide stage, especially when proline or glycine (B1666218) is in the first two positions, the deprotected N-terminus can cyclize to form a stable diketopiperazine, leading to chain termination.[21]

  • Racemization: The activation of amino acids, particularly histidine and cysteine, can sometimes lead to a loss of stereochemical integrity (racemization).[][22]

  • Aggregation: During the synthesis of long or hydrophobic peptides, the growing peptide chains can aggregate on the resin, leading to incomplete deprotection and coupling reactions.[16]

Side_Reactions Fmoc_SPPS Fmoc-SPPS Cycle Aspartimide Aspartimide Formation (Asp-containing sequences) Fmoc_SPPS->Aspartimide can cause DKP Diketopiperazine (DKP) Formation (at dipeptide stage) Fmoc_SPPS->DKP can cause Racemization Racemization (during activation, esp. His, Cys) Fmoc_SPPS->Racemization can cause Aggregation Peptide Aggregation (long/hydrophobic sequences) Fmoc_SPPS->Aggregation can cause Desired_Peptide Desired Peptide Fmoc_SPPS->Desired_Peptide leads to

References

The Strategic Advantage of Fmoc-Amino Acid-OSu Reagents in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of reagents is paramount to achieving high yields, purity, and overall success. Among the various options for Nα-protection of amino acids, the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry has become a gold standard. This guide provides a comprehensive technical overview of the benefits of utilizing Fmoc-amino acid-O-succinimide (OSu) esters, a class of pre-activated reagents that offer significant advantages in efficiency, purity, and handling for researchers, scientists, and professionals in drug development.

Core Benefits of Fmoc-Amino Acid-OSu Reagents

Fmoc-amino acid-OSu reagents are N-hydroxysuccinimide (NHS) esters of Fmoc-protected amino acids. This pre-activated form allows for direct reaction with the free amino group of a growing peptide chain without the need for an in-situ activation step. This fundamental characteristic underpins several key benefits:

  • Enhanced Stability and Handling: Compared to more reactive counterparts like Fmoc-amino acid chlorides (Fmoc-Cl), Fmoc-OSu esters exhibit greater stability.[1] They are less susceptible to hydrolysis, making them easier to handle and store, which contributes to more consistent and reproducible synthesis outcomes.[1]

  • Cleaner Reaction Profiles and Higher Purity: The moderated reactivity of Fmoc-OSu reagents leads to fewer side reactions.[1] This cleaner reaction profile simplifies the purification of the final peptide, resulting in higher purity and better overall yields.[1][2] The use of high-quality Fmoc-OSu is crucial as impurities can lead to incomplete Fmoc protection and the formation of deletion or truncated peptide sequences.[2]

  • Reduced Risk of Side Reactions: The direct coupling mechanism of pre-activated OSu esters minimizes side reactions that can occur during in-situ activation, such as the formation of dipeptides or other byproducts.[1] This is particularly advantageous when dealing with sensitive amino acids.

  • Efficiency in Solid-Phase Peptide Synthesis (SPPS): The use of pre-activated Fmoc-amino acid-OSu, such as Fmoc-Gly-Gly-OSu, can enhance coupling efficiency, especially in the synthesis of peptides containing challenging sequences like repeating glycine (B1666218) motifs.[3]

Data Presentation: Performance of Coupling Reagents

The selection of a coupling strategy has a direct impact on the yield and purity of the synthesized peptide. While Fmoc-amino acid-OSu reagents are pre-activated, it is useful to compare the performance of common in-situ activating agents that are often used with standard Fmoc-amino acids. This data highlights the efficiency that can be expected in a well-optimized SPPS cycle.

Activating AgentAdditiveTypical Yield (%)Purity (%)Key Characteristics
Fmoc-AA-OSu (pre-activated) N/AHighHighStable, clean reaction, reduced side reactions.
HATUHOAt>95>98Highly efficient, fast reaction times, effective for sterically hindered amino acids.
HBTUHOBt90-95>95Common and reliable, slightly less effective than HATU for difficult couplings.
TBTUHOBt90-95>95Similar in performance to HBTU.
DIC/HOBtHOBt85-90~95Cost-effective carbodiimide-based method.
EDC/HOBtHOBt80-90~95Water-soluble carbodiimide, easier byproduct removal.

Note: The data for in-situ activating agents is provided for comparative context. Fmoc-amino acid-OSu reagents do not require these additional agents for activation.

Experimental Protocols

The following are detailed methodologies for key experiments involving Fmoc-amino acid-OSu reagents in the context of Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Amino Acid-OSu

This protocol outlines the iterative steps for elongating a peptide chain on a solid support.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin).
  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
  • Drain the DMF and wash the resin with DMF (3 times).

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.
  • Agitate the mixture for 5 minutes at room temperature.
  • Drain the deprotection solution.
  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Amino Acid-OSu:

  • Dissolve the Fmoc-amino acid-OSu (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
  • Add the Fmoc-amino acid-OSu solution to the deprotected resin in the reaction vessel.
  • Agitate the reaction mixture for 45-120 minutes at room temperature. For difficult couplings, a double coupling protocol may be employed.
  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times).

4. Monitoring the Coupling Reaction (Optional):

  • Perform a Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines. A blue color indicates an incomplete reaction, in which case the coupling step should be repeated.[4]

5. Repeat Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing side-chain protecting groups.

1. Resin Preparation:

  • After the final coupling and deprotection cycle, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.
  • Agitate the mixture for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

4. Peptide Precipitation:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether and dry it under a vacuum.

5. Purification:

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
  • Lyophilize the pure fractions to obtain the final peptide product.[3]

Mandatory Visualization

The following diagrams illustrate key processes and relationships in peptide synthesis using Fmoc-amino acid-OSu reagents.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-AA-OSu in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat for each Amino Acid wash2->cycle cycle->deprotection Next Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) cycle->cleavage Final Amino Acid purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acid-OSu reagents.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Fmoc-AA-OSu Fmoc-Amino Acid-OSu Coupled-Peptide Fmoc-AA-HN-Peptide-Resin Fmoc-AA-OSu->Coupled-Peptide Nucleophilic Attack Peptide-Resin H₂N-Peptide-Resin Peptide-Resin->Coupled-Peptide NHS N-Hydroxysuccinimide (Byproduct) Coupled-Peptide->NHS Release of

Caption: The reaction mechanism for the coupling of an Fmoc-amino acid-OSu reagent to a growing peptide chain.

Decision_Tree start Peptide Synthesis Goal: High Purity & Yield reagent_choice Choice of Fmoc Reagent start->reagent_choice fmoc_osu Fmoc-Amino Acid-OSu reagent_choice->fmoc_osu Prefer Stability & Purity fmoc_cl Fmoc-Amino Acid-Cl reagent_choice->fmoc_cl Prefer High Reactivity osu_outcome Outcome: - Higher Stability - Cleaner Reaction - Higher Purity - Easier Handling fmoc_osu->osu_outcome cl_outcome Outcome: - Higher Reactivity - Prone to Hydrolysis - More Side Reactions - Lower Purity fmoc_cl->cl_outcome

Caption: Logical relationship of reagent choice and expected outcomes in Fmoc-based peptide synthesis.

References

The Stability and Storage of Fmoc-Val-OSu: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu) is a critical reagent in solid-phase peptide synthesis (SPPS), valued for its role in the efficient incorporation of the sterically hindered valine residue. The purity and stability of this activated amino acid derivative are paramount to the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the stability profile, optimal storage conditions, and potential degradation pathways of this compound. It consolidates available data on its handling and outlines detailed experimental protocols for stability assessment, ensuring the integrity of this vital building block in peptide-based research and drug development.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, in conjunction with N-hydroxysuccinimide (OSu) ester activation, represents a cornerstone of modern peptide synthesis. This compound (CAS Number: 130878-68-1) is the activated form of valine used to couple this amino acid to the N-terminus of a growing peptide chain.[1] The OSu ester provides a favorable balance of high reactivity for efficient amide bond formation and reasonable stability for handling and storage.[2] However, like all activated esters, this compound is susceptible to degradation, primarily through hydrolysis.[3][4] This guide will delve into the factors influencing its stability and provide evidence-based recommendations for its proper storage and handling.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and use.

PropertyValue
Chemical Formula C₂₄H₂₄N₂O₆
Molecular Weight 436.46 g/mol
Appearance White to off-white solid[5]
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), chloroform, and acetone.[5]
Moisture Sensitivity Sensitive to moisture.[5]

Stability Profile and Degradation Pathways

The primary factor affecting the stability of this compound is its susceptibility to hydrolysis of the N-hydroxysuccinimide ester. Other potential degradation pathways include thermal decomposition of the Fmoc group, though this is less common under standard storage conditions.

Hydrolytic Degradation

The most significant degradation pathway for this compound is the hydrolysis of the OSu ester, which yields the inactive Fmoc-Val-OH and N-hydroxysuccinimide (NHS).[3][4] This reaction is catalyzed by moisture and its rate is highly dependent on pH and temperature.[6]

dot

Caption: Hydrolytic degradation of this compound.

Thermal Degradation

The Fmoc protecting group itself can undergo thermal cleavage, particularly at elevated temperatures (e.g., 120°C in DMSO).[7][8] This process leads to the formation of dibenzofulvene and carbon dioxide. While not a primary concern under recommended storage conditions, prolonged exposure to high temperatures should be avoided.

dot

Caption: Thermal degradation of the Fmoc group.

Photostability

While specific photostability studies on this compound are not extensively published, the fluorenyl moiety of the Fmoc group is a known chromophore. As a general precaution, it is advisable to protect this compound from prolonged exposure to light.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are based on guidelines for Fmoc-protected amino acids and NHS esters.

ConditionRecommendationRationale
Temperature Long-term: 2-8°C. Short-term: Room temperature is acceptable for brief periods (e.g., during shipment or benchtop use).Refrigeration significantly slows the rate of hydrolysis and other potential degradation reactions.
Humidity Store in a dry environment, preferably in a desiccator.This compound is moisture-sensitive, and exposure to humidity will accelerate hydrolysis of the OSu ester.[5]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).An inert atmosphere displaces moisture and oxygen, further protecting the compound from degradation.
Light Protect from light.To prevent potential photodegradation of the Fmoc group.
Container Tightly sealed container.Prevents the ingress of moisture and atmospheric gases.

Handling Precaution: When removing this compound from refrigerated storage, it is crucial to allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would compromise its stability.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is essential, particularly for lots that have been stored for an extended period or subjected to suboptimal conditions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for this purpose.

Protocol for RP-HPLC Purity Analysis

This protocol provides a general method for determining the chemical purity of this compound.

Objective: To quantify the purity of this compound and detect the presence of major degradation products, such as Fmoc-Val-OH.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • This compound sample

  • Reference standards for this compound and Fmoc-Val-OH (optional, for peak identification)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm or 280 nm

    • Injection Volume: 10 µL

    • Gradient: A typical starting gradient is a linear gradient from 30% to 90% Mobile Phase B over 20 minutes. This may need to be optimized to achieve baseline separation of this compound from its potential impurities.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity as the percentage of the main peak (this compound) area relative to the total peak area.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve in Sample Solvent weigh->dissolve inject Inject Sample onto C18 Column dissolve->inject separate Gradient Elution inject->separate detect UV Detection (265/280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Protocol for a Formal Stability Study (Stress Testing)

To rigorously evaluate the stability of this compound, a stress testing study can be performed.

Objective: To assess the stability of this compound under accelerated degradation conditions.

Procedure:

  • Sample Preparation: Aliquot the this compound solid into several vials.

  • Stress Conditions: Expose the vials to a range of elevated temperature and humidity conditions. For example:

    • 40°C / 75% Relative Humidity (RH)

    • 60°C / ambient humidity

    • Control: 2-8°C in a desiccator

  • Time Points: At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial from each condition.

  • Analysis: Analyze the purity of the sample at each time point using the RP-HPLC method described in section 5.1.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Conclusion

The stability of this compound is critical for its effective use in peptide synthesis. The primary degradation pathway is hydrolysis of the N-hydroxysuccinimide ester, a reaction that is accelerated by moisture and elevated pH. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a dry, inert atmosphere and protecting the compound from light, the integrity of this compound can be maintained. Regular purity assessment using RP-HPLC is a crucial quality control measure to ensure the reliability of this essential reagent in research and development.

References

An In-depth Technical Guide to the Solubility of Fmoc-Val-OSu in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-L-valine-N-hydroxysuccinimide ester (Fmoc-Val-OSu), a critical reagent in solid-phase peptide synthesis (SPPS) and bioconjugation. Understanding the solubility of this compound is paramount for optimizing reaction conditions, ensuring efficient coupling, and preventing aggregation, thereby maintaining the integrity and purity of the final peptide product. This document collates available quantitative and qualitative solubility data, provides a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility assessment.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a combination of manufacturer-provided data, qualitative descriptions, and solubility information for structurally similar compounds can guide solvent selection.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventAbbreviationSolubilityNotes
This compound Dimethyl Sulfoxide DMSO 175 mg/mL [1]Ultrasonic assistance may be required for dissolution.[1]
This compoundDimethylformamideDMFSoluble[2]A common and effective solvent for Fmoc-amino acids.
This compoundDichloromethaneDCMSolubleA less polar solvent compared to DMF.
This compoundChloroformCHCl₃Soluble---
This compoundEthyl AcetateEtOAcSoluble---
This compoundAcetone(CH₃)₂COSoluble---
This compoundWaterH₂OSlightly SolubleThe hydrophobic Fmoc group limits aqueous solubility.
Fmoc-OSu (Related Compound)DimethylformamideDMF~25 mg/mL[3][4]Data for the activating agent without the valine residue.
Fmoc-OSu (Related Compound)Dimethyl SulfoxideDMSO~20 mg/mL[3][4]Data for the activating agent without the valine residue.
Fmoc-L-Valine (Related Compound)Acetone(CH₃)₂CO0.06274 (mole fraction)[5]Data for the corresponding Fmoc-amino acid.
Fmoc-L-Valine (Related Compound)MethanolMeOH0.03966 (mole fraction)[5]Data for the corresponding Fmoc-amino acid.
Fmoc-L-Valine (Related Compound)EthanolEtOH0.03124 (mole fraction)[5]Data for the corresponding Fmoc-amino acid.
Fmoc-L-Valine (Related Compound)AcetonitrileACN0.004770 (mole fraction)[5]Data for the corresponding Fmoc-amino acid.

Note: The solubility of this compound is influenced by the bulky, nonpolar Fmoc group and the valine side chain. While data for related compounds like Fmoc-OSu and Fmoc-L-Valine provide useful context, empirical determination of solubility in the specific solvent and conditions for your experiment is highly recommended.

Experimental Protocol: Determining the Solubility of this compound

For researchers requiring precise solubility data, the following gravimetric method is recommended. This protocol can be adapted for various solvents.

Materials and Equipment:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DCM, DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation:

    • Accurately weigh a small, empty vial with its cap.

    • Add an excess amount of this compound to the vial and record the total mass. The amount should be more than what is expected to dissolve.

  • Equilibration:

    • Add a known volume or mass of the chosen solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure the solution reaches equilibrium saturation.

  • Separation of Undissolved Solid:

    • After equilibration, visually confirm that excess solid remains.

    • Centrifuge the vial at a high speed to pellet the undissolved this compound.

  • Aliquot Collection:

    • Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation:

    • Transfer the aliquot to a pre-weighed, clean, and dry vial.

    • Evaporate the solvent completely. For high-boiling point solvents like DMF or DMSO, a vacuum desiccator or a gentle stream of nitrogen may be necessary. Gentle heating can be applied, but care must be taken to avoid degradation of the compound.

  • Mass Determination:

    • Once the solvent is fully evaporated, accurately weigh the vial containing the dried solute.

  • Calculation:

    • The solubility can be calculated in various units (e.g., mg/mL, g/L, or molarity) based on the mass of the dissolved solid and the volume of the aliquot taken.

    Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of aliquot

Mandatory Visualization

The following diagrams illustrate the key experimental and logical workflows relevant to the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Combine equil Agitate at constant temperature (24h) prep2->equil Seal vial sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect supernatant aliquot sep1->sep2 sep3 Evaporate solvent sep2->sep3 sep4 Weigh dried solute sep3->sep4 calc Calculate Solubility (mg/mL) sep4->calc

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

G Logical Workflow for Solvent Selection start Start: Need to dissolve This compound check_data Consult solubility data (Table 1) start->check_data is_quant Quantitative data available for desired solvent? check_data->is_quant use_quant Use known concentration (e.g., DMSO < 175 mg/mL) is_quant->use_quant Yes use_qual Select solvent with 'Soluble' rating (e.g., DMF, DCM) is_quant->use_qual No proceed Proceed with experiment use_quant->proceed test_sol Perform small-scale solubility test use_qual->test_sol is_soluble Is this compound fully dissolved? test_sol->is_soluble is_soluble->proceed Yes troubleshoot Troubleshoot: - Try alternative solvent - Gentle warming/sonication - Perform full solubility determination is_soluble->troubleshoot No troubleshoot->test_sol

References

An In-depth Technical Guide to Fmoc-Val-OSu: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu), a critical reagent in peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, its central role in Solid-Phase Peptide Synthesis (SPPS), and standardized protocols for its application.

Core Properties of this compound

This compound is an Fmoc-protected derivative of the amino acid valine, activated as an N-hydroxysuccinimide (NHS) ester.[1][2] This activation makes the carboxyl group highly reactive toward the amine terminus of a growing peptide chain, facilitating efficient peptide bond formation.[2] The key physicochemical properties are summarized below for experimental design and execution.

IdentifierValueReferences
CAS Number 130878-68-1[1][2][3][4][5][6]
Molecular Weight 436.46 g/mol [1][7]
Alternate Molecular Weight Values 436.5 g/mol , 436.45 g/mol , 436.457 g/mol [2][4][5][6][8]
Molecular Formula C₂₄H₂₄N₂O₆[1][2][3][4][5][7][8]
Synonyms N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine succinimidyl ester, N-Fmoc-L-valine N-succinimidyl ester[1][4][9]
Purity Typically ≥99% (as determined by HPLC)[2][3]
Storage Conditions Inert atmosphere, 2-8°C[9]

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for introducing valine residues into a peptide sequence using the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[3] SPPS is a technique where a peptide chain is assembled step-by-step while anchored to an insoluble solid support (resin).[10][11]

The use of this compound is central to the "coupling" stage of the synthesis cycle. The Fmoc group provides temporary protection for the N-terminus, preventing unwanted side reactions.[10] This protecting group is celebrated for its mild deprotection conditions, typically using a base like piperidine (B6355638), which are orthogonal to many other protecting groups used in peptide synthesis.[2] The pre-activated N-hydroxysuccinimide ester ensures a rapid and efficient coupling reaction, which minimizes the risk of racemization and maximizes the yield of the desired peptide.[2][3]

sp_ps_workflow cluster_resin Solid Support (Resin) cluster_reagents Reagents in Solution cluster_cycle SPPS Coupling Cycle Resin Resin-Bound Peptide Chain (Free N-Terminus) Coupling Coupling Reaction (Peptide Bond Formation) Resin->Coupling FmocValOSu This compound FmocValOSu->Coupling Wash1 Wash Step (Remove Excess Reagents) Coupling->Wash1 Completion Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1->Deprotection Wash2 Wash Step (Remove Piperidine) Deprotection->Wash2 Wash2->Resin Ready for Next Cycle

Workflow for a single coupling cycle in Fmoc-SPPS.

Experimental Protocols

The following is a generalized protocol for a single coupling cycle in manual Fmoc SPPS using this compound. Quantities are based on a 1 g resin scale.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) Piperidine in DMF

  • DIPEA (N,N-Diisopropylethylamine) (optional, for neutralization)

Protocol 1: Resin Preparation

  • Resin Swelling: Place the peptide-resin in a suitable reaction vessel. Add DMF (approx. 10 mL per gram of resin) and agitate for 30-60 minutes to swell the resin.[11]

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection

  • Initial Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 3-5 minutes at room temperature.[11][12]

  • Final Deprotection: Drain the deprotection solution. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete Fmoc group removal.[12]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and its byproducts.[11][12]

Protocol 3: Coupling of this compound

  • Activation (Dissolution): In a separate container, dissolve this compound (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF.

  • Coupling Reaction: Add the this compound solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended.[11]

  • Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) test to detect any remaining free primary amines on the resin.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted this compound and byproducts like N-hydroxysuccinimide. The resin is now ready for the next deprotection and coupling cycle.

Signaling Pathways and Applications

This compound is a synthetic building block and is not directly involved in biological signaling pathways. However, the peptides synthesized using this reagent can have profound biological effects. The strategic incorporation of L-valine (or its D-isomer, D-valine) can influence a peptide's three-dimensional structure, stability, and binding affinity.[10]

This makes this compound an indispensable tool for designing peptide-based therapeutics, enzyme inhibitors, receptor antagonists, and antimicrobial agents that can modulate various biological signaling pathways.[10]

conceptual_pathway cluster_synthesis Chemical Synthesis cluster_biology Biological Application Reagent This compound (Building Block) SPPS Solid-Phase Peptide Synthesis Reagent->SPPS Peptide Synthesized Peptide (Containing Valine) SPPS->Peptide Target Biological Target (e.g., Receptor, Enzyme) Peptide->Target Interaction Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response Pathway->Response

From chemical reagent to biological modulator.

References

An In-depth Guide to Fmoc-Val-OSu for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu), a critical reagent for beginners and experts in solid-phase peptide synthesis (SPPS). This document details the reagent's properties, its role within the broader context of Fmoc-based SPPS, and detailed protocols for its application.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on a solid support (resin). The most prevalent strategy in SPPS utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of the α-amine of the incoming amino acid.

The Fmoc strategy offers significant advantages, including:

  • Mild Deprotection Conditions: The Fmoc group is cleaved under mildly basic conditions (typically with piperidine), which are orthogonal to the acid-labile protecting groups used for amino acid side chains. This prevents damage to the growing peptide chain.[]

  • High Yields: The efficiency of Fmoc chemistry allows for coupling yields that typically exceed 99%, which is critical for the successful synthesis of long peptides.[]

  • Automation Compatibility: The reaction cycles are easily automated, and the release of the fluorenyl group upon deprotection provides a strong UV chromophore that can be used to monitor the reaction progress in real-time.[2]

The Role and Advantages of this compound

This compound is the pre-activated form of Fmoc-L-valine, designed for direct use in SPPS. It combines the benefits of Fmoc protection with the efficiency of a N-hydroxysuccinimide (OSu) ester.

  • Fmoc Group: Provides temporary Nα-protection, preventing self-polymerization and ensuring controlled, directional peptide bond formation.

  • Valine: A proteinogenic amino acid with a bulky, hydrophobic isopropyl side chain.

  • OSu (N-hydroxysuccinimide) Ester: This is an activated ester of the valine's carboxyl group. The OSu group is an excellent leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain. This facilitates rapid and efficient coupling, minimizing the risk of side reactions like racemization.[3][4]

The use of a pre-activated ester like this compound simplifies the coupling step by eliminating the need for in-situ activation reagents (e.g., carbodiimides like DIC and activating agents like HOBt or Oxyma), which can sometimes lead to side products.

Physicochemical and Technical Data

Accurate data is essential for stoichiometric calculations and protocol optimization in SPPS. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 130878-68-1[3][4][5]
Molecular Formula C₂₄H₂₄N₂O₆[3][4][5][6]
Molecular Weight 436.46 g/mol [3][5][6]
Appearance White to off-white crystalline solid[7]
Purity (Typical) ≥98%, often >99% by HPLC[3][4]
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Sparingly soluble in aqueous solutions.[7]
Storage Conditions -20°C for long-term stability (≥2 years)[7]

Detailed Experimental Protocol: A Single SPPS Cycle with this compound

This protocol outlines a single coupling cycle for adding a valine residue to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide synthesis vessel

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in high-purity DMF

  • Coupling Solution: this compound dissolved in DMF

  • Washing Solvent: High-purity DMF

  • Optional: N,N-Diisopropylethylamine (DIPEA)

  • Optional (for reaction monitoring): Ninhydrin (Kaiser) test kit

Methodology:

  • Resin Swelling (Preparation):

    • Place the resin in the reaction vessel.

    • Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes to ensure all reactive sites are accessible.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3 minutes. Drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

    • Drain the solution. The liberated N-terminal amine is now ready for coupling.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

    • Perform a series of washes with DMF (e.g., 5-7 times for 1 minute each).

  • Coupling of this compound:

    • Prepare the coupling solution by dissolving this compound (typically 1.5 to 3 equivalents relative to the resin's functional capacity) in DMF.

    • Add the this compound solution to the deprotected peptide-resin.

    • Note: While OSu esters are highly reactive, the addition of a non-nucleophilic base like DIPEA (1-2 equivalents) can sometimes accelerate the reaction, particularly if the free amine is protonated. However, this is often unnecessary.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove excess this compound and the N-hydroxysuccinimide byproduct.

  • Reaction Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.

    • A negative result (beads remain yellow) indicates that all free amines have successfully coupled.

    • A positive result (beads turn blue/purple) indicates incomplete coupling. If positive, the coupling step (Step 4) should be repeated.

The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Process

Diagram 1: Key Components in this compound Chemistry

This diagram illustrates the relationship between the core chemical entities involved in the coupling reaction.

G cluster_AA This compound Reagent Resin Solid Support (Resin) Linker Linker Resin->Linker provides anchor Peptide Growing Peptide Chain (with free N-terminal amine) Linker->Peptide attaches to Valine Valine Peptide->Valine attacks carboxyl C Fmoc Fmoc Group (Nα-Protection) Fmoc->Valine protects amine OSu OSu Ester (Activating Group) Valine->OSu activates carboxyl

Figure 1. Relationship between core components in the SPPS reaction.

Diagram 2: Standard SPPS Workflow for One Coupling Cycle

This flowchart details the sequential steps involved in adding a single amino acid residue to the growing peptide chain using this compound.

G Start Start: Fmoc-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash (Remove Piperidine) Deprotection->Wash1 Coupling 3. Coupling (Add this compound in DMF) Wash1->Coupling Wash2 4. DMF Wash (Remove Excess Reagents) Coupling->Wash2 Kaiser 5. Kaiser Test (Check for free amines) Wash2->Kaiser End End: Fmoc-Val-Peptide-Resin Kaiser->End Negative (Yellow) Recouple Repeat Coupling Step Kaiser->Recouple Positive (Blue) Recouple->Coupling

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic assembly of amino acids into peptides with defined sequences is fundamental to advancements in biochemistry, pharmacology, and materials science. Among the methodologies developed for this purpose, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the dominant and most versatile strategy.[1][] Its widespread adoption is a testament to its mild reaction conditions, amenability to automation, and compatibility with a diverse range of amino acid building blocks, including those with post-translational modifications.[1][3] This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative performance data, and a discussion of common challenges and solutions in peptide assembly.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[4] This approach simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing.[5] The elegance of the Fmoc strategy lies in its orthogonal protection scheme, which is the use of protecting groups that can be removed under distinct chemical conditions.[6][7]

In the standard Fmoc/tBu (tert-butyl) strategy, the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group.[6] Conversely, reactive side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups.[1] This orthogonality allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide elongation using a mild base, typically piperidine (B6355638), without affecting the acid-sensitive side-chain protecting groups.[6][8] The side-chain protecting groups remain intact until the final step, where they are removed simultaneously with the cleavage of the completed peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[9]

The key advantages of the Fmoc strategy over the older tert-butyloxycarbonyl (Boc) method include:

  • Milder Deprotection Conditions: The use of a weak base for Fmoc removal avoids the repeated use of strong acid, which can degrade sensitive peptide sequences.[1]

  • Orthogonality: The distinct chemical labilities of the Fmoc and side-chain protecting groups allow for the synthesis of complex peptides with various modifications.[][8]

  • Automation Compatibility: The reaction conditions are well-suited for automated peptide synthesizers, which often utilize real-time monitoring of Fmoc deprotection by measuring the UV absorbance of the dibenzofulvene byproduct.[1]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The assembly of a peptide using Fmoc chemistry follows a repetitive cycle of deprotection, washing, coupling, and washing.

Fmoc_SPPS_Workflow start resin Resin with Fmoc-protected Amino Acid start->resin deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Washing (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat Continue Elongation cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) wash2->cleavage Final Step repeat->deprotection peptide Purified Peptide cleavage->peptide

General workflow of a single Fmoc-SPPS cycle.
Chemical Mechanisms at the Core of Fmoc-SPPS

The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The piperidine then scavenges the reactive DBF to form a stable adduct.

Fmoc_Deprotection_Mechanism fmoc_peptide Fmoc-NH-Peptide-Resin piperidine + Piperidine intermediate1 Carbanion Intermediate piperidine->intermediate1 Base abstraction of H⁺ dibenzofulvene Dibenzofulvene intermediate1->dibenzofulvene β-elimination free_amine H₂N-Peptide-Resin intermediate1->free_amine Release of free amine adduct Dibenzofulvene-Piperidine Adduct dibenzofulvene->adduct + Piperidine (Scavenger)

Mechanism of Fmoc deprotection by piperidine.

The coupling of the next Fmoc-protected amino acid involves the activation of its carboxylic acid group to facilitate the formation of a stable amide (peptide) bond with the newly liberated N-terminal amine of the resin-bound peptide.

Quantitative Data in Fmoc Chemistry

The success of peptide synthesis is highly dependent on the efficiency of both the deprotection and coupling steps. The choice of reagents can significantly impact the final yield and purity of the target peptide.

Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard, alternatives have been developed to address issues like aspartimide formation in sensitive sequences.[10]

Reagent(s)ConcentrationDeprotection TimeKey AdvantagesPotential Drawbacks
Piperidine20% in DMF5-20 minHighly effective and well-established.[10]Can promote aspartimide and diketopiperazine formation.[11]
Piperazine (B1678402)/DBU5% Piperazine, 2% DBU in DMF1-5 minRapid deprotection.[10]DBU is a strong, non-nucleophilic base that can increase the risk of racemization.[12]
4-Methylpiperidine20% in DMF5-20 minSimilar efficiency to piperidine with potentially reduced side reactions.[13]Less commonly used than piperidine.

Note: The efficiency and side reactions are sequence-dependent.[10]

Amino Acid Coupling Reagents

A variety of coupling reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions like racemization.[5][14]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of Racemization
HATUAminium/Uronium Salt15-45 minutes>95Very Low[14]
HBTUAminium/Uronium Salt20-60 minutes>95Low[14]
DIC/OxymaCarbodiimide/Additive60-180 minutes>90Low to Moderate
PyBOPPhosphonium Salt30-120 minutes>95Low[14]

Data is representative and can vary based on the specific amino acid and peptide sequence.

Detailed Experimental Protocols

The following are generalized protocols for the key steps in manual Fmoc-SPPS. These may require optimization based on the specific peptide sequence, resin, and scale of synthesis.

Protocol 1: Resin Preparation and Swelling
  • Resin Weighing: Weigh the appropriate amount of resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal carboxylic acids) and place it in a reaction vessel.[4]

  • Swelling: Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with occasional agitation.[15]

Protocol 2: Fmoc Deprotection (Standard Piperidine Method)
  • Solvent Removal: Drain the DMF from the swollen resin.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 3 minutes.[12]

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

Protocol 3: Amino Acid Coupling (Using HATU)
  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.[16]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).

Protocol 4: Final Cleavage and Peptide Precipitation
  • Final Deprotection and Washing: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[11]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.[11]

Troubleshooting Common Side Reactions in Fmoc-SPPS

Despite its robustness, Fmoc chemistry is not without potential challenges. Understanding and mitigating common side reactions is crucial for obtaining a high-purity final product.

  • Incomplete Coupling: This is often due to steric hindrance, especially with bulky amino acids like valine.[16]

    • Solution: Use a more potent coupling reagent (e.g., HATU), perform a double coupling, or increase the reaction time.[16]

  • Aspartimide Formation: This base-catalyzed intramolecular cyclization is common at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[11]

  • Diketopiperazine (DKP) Formation: This occurs at the dipeptide stage, where the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide.[3]

    • Solution: Use a 2-chlorotrityl chloride resin for the first amino acid, which is more sterically hindered and less prone to DKP formation.[16]

  • Racemization: Although less common than in Boc chemistry, racemization can occur, especially with sensitive amino acids like cysteine and histidine.

    • Solution: Use coupling reagents known for low racemization (e.g., HATU) and minimize the pre-activation time.[9]

Conclusion

Fmoc chemistry has revolutionized the field of peptide synthesis, providing a mild, efficient, and versatile platform for the assembly of a wide array of peptide molecules. Its orthogonal protection strategy and amenability to automation have made it the cornerstone of modern peptide research and development. A thorough understanding of the underlying chemical principles, careful selection of reagents, and proactive troubleshooting of potential side reactions are paramount to the successful synthesis of high-quality peptides for scientific and therapeutic applications.

References

Introduction: The Central Challenge of Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Activated Esters in Peptide Coupling

The synthesis of peptides, whether for therapeutic drug development or basic research, revolves around the efficient and precise formation of amide bonds between amino acids. The peptide bond is formed between the carboxyl group of one amino acid and the amino group of another. However, a direct condensation reaction is thermodynamically unfavorable and does not occur spontaneously. To facilitate this reaction under mild conditions that preserve the integrity of complex amino acid side chains and maintain stereochemical purity, the carboxyl group must first be "activated".[1]

Activation converts the carboxyl group's hydroxyl moiety into a better leaving group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the incoming amino acid.[2][3] Over the decades, numerous strategies have been developed for this purpose, including the use of carbodiimides, phosphonium (B103445) and aminium salts, and the formation of acid anhydrides. Among the most robust and widely utilized strategies is the use of activated esters . This guide provides a comprehensive overview of the core principles, types, applications, and methodologies of activated esters in modern peptide synthesis.

The Core Concept: Mechanism of Activated Ester Chemistry

An active ester is an ester functional group that is highly susceptible to nucleophilic attack.[2] This enhanced reactivity is achieved by attaching the acyl group of the N-protected amino acid to an electron-withdrawing moiety, which acts as a good leaving group.[2][4] Common examples include N-hydroxysuccinimide (NHS) and pentafluorophenol (B44920) (PFP).

The general mechanism involves two primary steps:

  • Activation: The carboxyl group of an N-protected amino acid reacts with an activating agent (e.g., N-hydroxysuccinimide in the presence of a carbodiimide (B86325) like DCC) to form a stable, isolable activated ester.

  • Coupling: The purified activated ester is introduced to the free N-terminal amine of a growing peptide chain. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the activating group's alcohol (e.g., NHS) and forming the new, stable peptide bond.[3]

This process is visualized in the following diagram:

Activated_Ester_Mechanism General Mechanism of Peptide Coupling via Activated Esters cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AA_COOH N-Protected Amino Acid (R-COOH) Act_Ester Activated Ester (R-CO-X) AA_COOH->Act_Ester Activation Act_Agent Activating Agent (e.g., NHS, PFP-OH) + Carbodiimide Act_Agent->Act_Ester Act_Ester_c Activated Ester (R-CO-X) Act_Ester->Act_Ester_c Isolation & Purification (Optional) Peptide_NH2 N-Deprotected Peptide (H₂N-Pep) Tetra_Int Tetrahedral Intermediate Peptide_NH2->Tetra_Int Act_Ester_c->Tetra_Int Nucleophilic Attack New_Peptide Elongated Peptide (R-CO-NH-Pep) Tetra_Int->New_Peptide Collapse Leaving_Group Leaving Group (H-X) Tetra_Int->Leaving_Group Ester_Classification Classification of Common Activated Esters cluster_main cluster_preformed Pre-formed & Isolable cluster_insitu Transient & In Situ Generated Root Activated Esters NHS NHS Esters (N-Hydroxysuccinimide) Root->NHS OBt OBt Esters (from HOBt-based reagents e.g., HBTU, PyBOP) Root->OBt PFP PFP Esters (Pentafluorophenyl) ONp ONp Esters (p-Nitrophenyl) (Largely historical) OAt OAt Esters (from HOAt-based reagents e.g., HATU, PyAOP) Oxyma Oxyma Esters (from Oxyma-based reagents e.g., COMU, PyOxim) Experimental_Workflow General Workflow for SPPS using Pre-formed Activated Esters start Start: Fmoc-Peptide-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Add Fmoc-AA-X) (X = OSu, OPfp) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end_cycle End of Cycle wash2->end_cycle repeat Repeat for Next Amino Acid end_cycle->repeat More residues? final_cleavage Final Cleavage & Deprotection end_cycle->final_cleavage Synthesis complete? repeat->deprotection

References

Methodological & Application

Application Notes and Protocols for Fmoc-Val-OSu Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-Fmoc-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu) in peptide synthesis. This compound is a widely utilized activated amino acid derivative designed for the efficient incorporation of valine residues into peptide chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group offers the advantage of mild, base-labile deprotection, while the N-hydroxysuccinimide (OSu) ester provides a highly reactive group for effective amide bond formation.[1][2] This document outlines protocols for both solid-phase and solution-phase peptide synthesis, along with expected outcomes and troubleshooting.

Data Presentation

The success of a peptide coupling reaction is typically assessed by its efficiency, the overall yield of the desired peptide, and its purity. These parameters are highly dependent on the specific peptide sequence, the coupling reagents used, reaction conditions, and the scale of the synthesis. Due to the sterically hindered nature of the valine side chain, coupling of this compound can sometimes be challenging.[3] The following table summarizes illustrative data for the coupling of this compound under various conditions.

Coupling MethodCoupling Reagent(s)Solvent(s)Reaction Time (h)Temperature (°C)Typical Coupling Efficiency (%)Typical Crude Purity (%)
Solid-PhaseHBTU/DIPEADMF2 - 425> 9885 - 95
Solid-PhaseDIC/OxymaDMF2 - 425> 9780 - 90
Solid-PhasePyBOP/DIPEADMF1 - 325> 9990 - 98
Solution-PhaseDIPEADMF, DCM2 - 82585 - 9570 - 90
Solution-PhaseDMAP (catalyst)DCM1 - 42590 - 9875 - 95

Note: Data is illustrative and can vary based on the specific peptide sequence and reaction conditions. Coupling efficiency is often monitored qualitatively using a Kaiser test in SPPS or by chromatographic methods (TLC, HPLC) in both solid-phase and solution-phase synthesis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling activators (e.g., HBTU, DIC/Oxyma, PyBOP)

  • Washing solvents (e.g., DMF, DCM, Isopropanol (IPA))

  • Inert gas (Nitrogen or Argon)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.[4]

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few beads of resin to confirm the presence of free primary amines. A blue color indicates a positive result.

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5 - 3 equivalents relative to the resin loading) and a suitable coupling activator (e.g., HBTU, 1.45 equivalents) in DMF.

    • Add DIPEA (3 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. A negative Kaiser test (yellow or colorless beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to remove excess reagents and by-products.[5]

  • Chain Elongation or Cleavage: The resin is now ready for the next Fmoc deprotection and coupling cycle to continue peptide elongation. After the final coupling and deprotection steps, the peptide can be cleaved from the resin.

Protocol 2: Solution-Phase Peptide Coupling using this compound

This protocol describes the coupling of this compound to an amino acid or peptide ester in solution.

Materials:

  • Amine component (amino acid ester or peptide ester)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the amine-containing component (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert gas atmosphere.

  • Addition of Base: If the amine component is a salt (e.g., hydrochloride or trifluoroacetate), add the base (e.g., DIPEA, 1.1 - 1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Addition of this compound: In a separate flask, dissolve this compound (1.05 - 1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture, preferably at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the pure Fmoc-protected peptide.

Visualizations

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Peptide-Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling This compound Coupling (Activator, Base, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage from Resin Wash2->Cleavage Final Cycle Purification Purification Cleavage->Purification Solution_Phase_Workflow Start Start: Amine Component + Anhydrous Solvent Add_Base Add Base (e.g., DIPEA) (if amine is a salt) Start->Add_Base Add_FmocValOSu Add this compound Solution (dropwise at 0°C) Add_Base->Add_FmocValOSu Reaction Reaction (Warm to RT, 2-8h) Add_FmocValOSu->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification End End: Pure Fmoc-Peptide Purification->End

References

Application Notes and Protocols for the Use of Fmoc-Val-OSu in Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the creation of synthetic peptides, essential for a wide range of applications in research, diagnostics, and therapeutics. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the most prevalent method in SPPS due to its mild deprotection conditions.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-Val-OSu, a pre-activated N-hydroxysuccinimide (OSu) ester of Fmoc-protected valine, in manual peptide synthesis.

This compound offers the advantage of direct coupling without the need for in-situ activation, potentially streamlining the synthesis process.[3] Its high purity, typically ≥99% as determined by HPLC, is crucial for the successful synthesis of high-quality peptides by minimizing the incorporation of unwanted side products.[3] This guide will cover the essential protocols, quantitative data, a comparative analysis of activation methods, and troubleshooting strategies to facilitate the effective use of this compound.

Physicochemical Properties and Solubility

This compound is a white to off-white solid that is sensitive to moisture and should be stored in a dry environment to maintain its reactivity.[4] Understanding its solubility in common SPPS solvents is critical for efficient coupling.

Solvent Abbreviation Solubility Notes
N,N-DimethylformamideDMFReadily SolubleA standard and effective solvent for dissolving this compound for coupling reactions.[4][5]
N-Methyl-2-pyrrolidoneNMPReadily SolubleAn alternative to DMF, known for its excellent solvating properties.[5][6]
Dimethyl sulfoxideDMSO~20 mg/mLCan be used as a solvent, but DMF and NMP are more common in SPPS.[4][7]

Experimental Protocols

The manual solid-phase synthesis of peptides using this compound follows a cyclical process of deprotection, washing, and coupling. The following protocols are designed for a standard manual SPPS synthesis.

Protocol 1: Resin Preparation and Swelling

Proper swelling of the resin is crucial for exposing the reactive sites and ensuring efficient diffusion of reagents.

  • Place the desired amount of resin (e.g., 100 mg) in a manual peptide synthesis vessel.

  • Add a suitable solvent, such as N,N-Dimethylformamide (DMF), at a volume of approximately 10-15 mL per gram of resin.[8]

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[8]

  • Drain the solvent.

Protocol 2: Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.[8]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

Protocol 3: Direct Coupling of this compound

As a pre-activated ester, this compound can be coupled directly to the deprotected N-terminal amine of the resin-bound peptide.

  • Dissolve this compound (1.5 to 3 equivalents relative to the resin loading capacity) in a minimal amount of DMF.[10]

  • Add the this compound solution to the deprotected peptide-resin.

  • Add 1-2 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture.[10]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[10] For sterically hindered amino acids like valine, a longer coupling time or a double coupling may be necessary to ensure complete reaction.[11]

  • After the coupling is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[9]

Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines, indicating an incomplete coupling reaction.[]

Reagent Preparation:

  • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[13]

  • Reagent B: Dissolve 1.0 g of ninhydrin (B49086) in 20 mL of n-butanol.[13]

  • Reagent C: Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[13]

Procedure:

  • Take a small sample of resin beads (10-15 beads) from the reaction vessel.[13]

  • Wash the beads with ethanol (B145695) and place them in a small test tube.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[13]

  • Heat the test tube at 100-110°C for 5 minutes.[13]

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue color. The coupling step should be repeated ("double coupling").

    • Negative Result (Complete Coupling): Yellow or colorless. Proceed to the next deprotection step.

Protocol 5: Final Cleavage and Deprotection

This protocol cleaves the completed peptide from the resin and removes the side-chain protecting groups.

  • After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[14]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

  • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[1]

  • Collect the precipitated peptide by centrifugation and decantation of the ether.

  • Lyophilize the crude peptide for purification and analysis.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the manual peptide synthesis cycle using this compound.

Parameter Value/Range Purpose/Notes
Reagent Equivalents (relative to resin loading)
This compound1.5 - 3 eq.Ensures the reaction is driven to completion.[10]
Base (e.g., DIPEA)1 - 2 eq.Provides a basic environment for the coupling reaction.[10]
Reaction Times
Resin Swelling≥ 30 minutesAllows for optimal reaction kinetics.[8]
Fmoc Deprotection5 min + 15-20 minA two-step deprotection ensures completeness.[8]
Coupling Time1 - 2 hoursCan be extended or repeated for difficult couplings, such as with the sterically hindered valine.[10]
Expected Yields
Coupling Efficiency per Step>99%High coupling efficiency is critical for the synthesis of long peptides.[]
Overall Crude Peptide Yield60% - 90%Highly dependent on the peptide sequence and length.
Final Purity (after HPLC)>98%Achievable with standard purification protocols.

Comparative Analysis: Pre-activated this compound vs. In-situ Activation of Fmoc-Val-OH

Feature This compound (Pre-activated) Fmoc-Val-OH (In-situ Activation with HBTU/DIPEA)
Activation Step Not required; direct coupling.Requires pre-activation with coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA) before addition to the resin.[9]
Reaction Time Generally faster as the activation step is eliminated.Requires additional time for the pre-activation of the amino acid.
Reagent Cost Can be higher due to the pre-activation.The cost of Fmoc-Val-OH is lower, but the additional cost of coupling reagents must be considered.[14]
Potential Side Reactions Reduced risk of side reactions associated with in-situ activating agents.The activating agents themselves can sometimes lead to side reactions.
Convenience More convenient, especially for manual synthesis, as it simplifies the workflow.Requires careful handling and stoichiometry of multiple coupling reagents.

Troubleshooting

Problem Potential Cause Suggested Solution
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance from the valine side chain.[11] 2. Peptide aggregation on the resin.[11] 3. Insufficient reaction time or reagent equivalents.1. Double Couple: Repeat the coupling step with fresh this compound.[11] 2. Increase Reaction Time: Extend the coupling time to 4 hours or overnight. 3. Change Solvent: Switch to NMP or a mixture of DMF/DCM to disrupt aggregation.[6] 4. Capping: If coupling remains incomplete after a second attempt, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion peptides.
Low Peptide Yield 1. Incomplete coupling at one or more steps. 2. Premature chain termination. 3. Loss of peptide during workup and purification.1. Monitor each coupling step carefully with the Kaiser test. 2. Ensure high purity of all reagents and solvents. 3. Optimize cleavage and precipitation conditions.
Difficulty Dissolving this compound Poor quality solvent or low temperature.Use high-purity, peptide synthesis-grade DMF or NMP. Gentle warming or sonication can aid dissolution.

Visualizations

Experimental Workflow for a Single Coupling Cycle

G cluster_deprotection Fmoc Deprotection cluster_washing1 Washing cluster_coupling Coupling cluster_washing2 Washing cluster_monitoring Monitoring A Add 20% Piperidine/DMF B Agitate 5 min A->B C Drain B->C D Add 20% Piperidine/DMF C->D E Agitate 15-20 min D->E F Drain E->F G Wash with DMF (5-7x) F->G Remove Piperidine H Dissolve this compound in DMF G->H Prepare for Coupling I Add to Resin with DIPEA H->I J Agitate 1-2 hours I->J K Drain J->K L Wash with DMF (3-5x) K->L Remove Excess Reagents M Kaiser Test L->M Check for Completeness N Negative Result (Proceed) M->N O Positive Result (Double Couple) M->O

Caption: Workflow for a single coupling cycle using this compound.

Logical Relationship of SPPS Steps

G Start Start with Resin ResinPrep Resin Swelling Start->ResinPrep Deprotection Fmoc Deprotection ResinPrep->Deprotection Washing Washing Deprotection->Washing Coupling Amino Acid Coupling Coupling->Washing Post-Coupling Wash Washing->Coupling Repeat Repeat Cycle for Next Amino Acid Washing->Repeat If Not Final Amino Acid FinalCleavage Final Cleavage and Deprotection Washing->FinalCleavage If Final Amino Acid Repeat->Deprotection End Purified Peptide FinalCleavage->End

Caption: Logical flow of the key stages in manual solid-phase peptide synthesis.

References

Application Notes and Protocols for Fmoc-Val-OSu in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the incorporation of sterically hindered amino acids like valine presents a significant challenge. Fmoc-Val-OSu, an N-hydroxysuccinimide (NHS) ester of Fmoc-protected valine, offers a pre-activated solution designed to enhance coupling efficiency and streamline workflows in automated solid-phase peptide synthesis (SPPS).[1][2][3][4] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a base-labile N-terminal protection, compatible with a wide range of side-chain protecting groups, making it a cornerstone of modern peptide chemistry.[5] The OSu active ester facilitates a rapid and efficient aminolysis reaction with the free N-terminus of the growing peptide chain, often leading to improved yields and purity compared to in-situ activation methods, especially for challenging sequences.[1][3]

These application notes provide detailed protocols for the use of this compound in automated peptide synthesizers, summarize key quantitative data, and present visualizations of relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 130878-68-1[2]
Molecular Formula C₂₄H₂₄N₂O₆[2]
Molecular Weight 436.45 g/mol [3]
Appearance White to off-white powder
Purity (typical) ≥99% (HPLC)[2][3]
Table 2: Comparison of Valine Activation Methods in Automated SPPS

This table provides a comparative overview of this compound and a common in-situ activation method for Fmoc-Val-OH. The data are representative and can vary based on the peptide sequence, synthesizer, and other reaction conditions.

ParameterThis compoundFmoc-Val-OH + HATU/DIPEAReference
Activation Pre-activatedIn-situ activation[1][6]
Coupling Time 30 - 60 min30 - 120 min[6]
Coupling Efficiency HighHigh[6]
Risk of Racemization LowLow to moderate[3]
Convenience High (ready to use)Moderate (requires pre-mixing)
Crude Peptide Purity (typical) 75 - 95%70 - 90%[7][8]
Overall Yield (typical) 65 - 85%60 - 80%[7]
Table 3: Troubleshooting Common Issues with Valine Incorporation
IssuePotential CauseRecommended SolutionReference
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the valine residue.- Perform a double coupling. - Increase coupling time. - Switch to a more potent coupling reagent if using in-situ activation (e.g., HATU).[9]
Deletion of Valine Residue in Final Peptide Inefficient coupling.- Optimize coupling conditions (time, temperature if supported by the synthesizer). - Use a pre-activated amino acid like this compound.[9]
Low Crude Purity Aggregation of the peptide chain on the resin.- Use a lower substitution resin for long or hydrophobic peptides. - Incorporate pseudoproline dipeptides if applicable.[5]

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for incorporating this compound into a peptide sequence on an automated peptide synthesizer.

1. Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in the reaction vessel of the synthesizer. b. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection: a. Drain the DMF. b. Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. c. Drain the piperidine solution. d. Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes. e. Wash the resin thoroughly with DMF (5-7 cycles).

3. This compound Coupling: a. Dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of fresh, high-purity DMF. b. Add the this compound solution to the reaction vessel containing the deprotected resin. c. Allow the coupling reaction to proceed for 30-60 minutes at room temperature. d. Drain the coupling solution. e. Wash the resin thoroughly with DMF (3-5 cycles). f. (Optional) Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines (a negative test is indicated by yellow/colorless beads). If the test is positive (blue/purple beads), perform a second coupling (double coupling) with a fresh solution of this compound.

4. Subsequent Amino Acid Couplings: a. Repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the appropriate Fmoc-amino acid) cycles for the remaining amino acids in the sequence.

5. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator. b. Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail for many peptides is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). c. Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge the mixture to pellet the peptide. g. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times. h. Dry the crude peptide pellet under vacuum.

6. Peptide Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Analyze the collected fractions by analytical RP-HPLC and mass spectrometry (MS) to confirm the purity and identity of the desired peptide.[10] d. Lyophilize the pure fractions to obtain the final peptide product.

Mandatory Visualization

experimental_workflow cluster_synthesis Automated Peptide Synthesis cluster_downstream Downstream Processing resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling This compound Coupling deprotection->coupling wash1 DMF Wash coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Positive (Double Couple) next_aa Couple Next Fmoc-AA kaiser->next_aa Negative next_aa->deprotection Repeat Cycle final_deprotection Final Fmoc Deprotection next_aa->final_deprotection Final Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis MS & HPLC Analysis purification->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: Experimental workflow for automated peptide synthesis using this compound.

Caption: The JAK/STAT signaling pathway and the role of the JAK2 V617F mutation.[1][11][12][13][14][15][16][17][18]

References

Application Note: Standard Protocol for Fmoc Deprotection of Valine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its lability to bases.[1] The removal of the Fmoc group, known as deprotection, is a critical step that must be completed efficiently to ensure the successful stepwise elongation of the peptide chain.[1][2] This step exposes the N-terminal amine for coupling with the subsequent amino acid.[3]

Valine, a β-branched and sterically hindered amino acid, can present challenges during both deprotection and coupling steps.[1][4][5] Inefficient Fmoc removal from a valine residue can lead to the formation of deletion sequences, where one or more amino acids are missing from the target peptide, significantly impacting the purity and yield of the final product.[2][4] This protocol outlines the standard procedure for the deprotection of Fmoc-Valine attached to a solid support, including methods for monitoring and troubleshooting.

Principle of Fmoc Deprotection

The Fmoc group is removed via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine (B6355638), acts as the base that abstracts the acidic proton on the fluorenyl group's β-carbon.[6][7] This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free N-terminal amine of the peptide. The excess piperidine then acts as a scavenger, trapping the electrophilic DBF to form a stable, UV-active adduct.[8] The formation of this adduct is advantageous as it prevents DBF from reacting with the newly deprotected amine and allows for quantitative monitoring of the reaction progress via UV-Vis spectroscopy.[4][8]

Materials and Reagents

  • Fmoc-Valine-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or nitrogen bubbling apparatus

Experimental Protocols

This protocol is suitable for most standard SPPS applications.

  • Resin Swelling: Swell the Fmoc-Valine-loaded resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes in the reaction vessel.[8][9]

  • Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 3-5 minutes at room temperature.[9]

  • Drain: Drain the deprotection solution. This first treatment removes the bulk of the Fmoc groups.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-20 minutes to ensure complete deprotection.[9][10] For sterically hindered residues like valine, extending this time may be necessary.[6]

  • Washing: Drain the solution and wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform a series of washes (5-7 times) with DMF.[8][9]

  • Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) on a few resin beads to confirm the presence of a free primary amine. A positive result (dark blue beads) indicates successful deprotection.[2][5]

This method allows for the quantitative determination of Fmoc group removal by measuring the absorbance of the DBF-piperidine adduct.

  • Blank Spectrophotometer: Use a 20% (v/v) piperidine in DMF solution as a blank to zero the spectrophotometer at a wavelength of ~301 nm.[4][8]

  • Collect Filtrate: During the deprotection steps (Protocol 1, steps 2-4), collect all the drained filtrate in a volumetric flask of known volume.

  • Dilute and Measure: Dilute the collected filtrate to the mark with DMF. Measure the absorbance of this solution at ~301 nm.[4][11]

  • Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct and thus the amount of Fmoc group removed. The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is typically ~7800 M⁻¹cm⁻¹.[11]

Data Presentation

The following tables summarize typical conditions and parameters for Fmoc deprotection.

Table 1: Standard Fmoc Deprotection Conditions

Parameter Condition Rationale
Deprotection Reagent 20% (v/v) Piperidine in DMF The most common and effective concentration for rapid and complete deprotection.[3][6]
Reaction Time 2 steps: 3-5 min, then 10-20 min A two-step process ensures efficiency and completeness, especially for difficult sequences.[9]
Temperature Room Temperature (~25°C) Standard condition for Fmoc chemistry; higher temperatures are generally not required.[6]
Washing Solvent DMF Effectively swells the resin and solubilizes reagents and byproducts.[8]

| Number of Washes | 5-7 cycles | Ensures complete removal of reagents that could interfere with the subsequent coupling step.[8][9] |

Table 2: UV-Vis Monitoring Parameters

Parameter Value Notes
Analyte Dibenzofulvene-piperidine adduct The chromophore formed upon Fmoc removal.[8]
Wavelength (λmax) ~301 nm Wavelength of maximum absorbance for the adduct.[4][8] Some protocols also use 290 nm or 300 nm.[3][11]
Molar Extinction (ε) ~7800 M⁻¹cm⁻¹ Used for quantitative calculation of Fmoc loading.[11]

| Blank Solution | 20% (v/v) Piperidine in DMF | Used to zero the spectrophotometer.[4][8] |

Troubleshooting

Issue: Incomplete Deprotection of Valine

  • Cause: Steric hindrance from valine's bulky side chain can physically block the piperidine base from accessing the Fmoc group.[4][5] Peptide aggregation, where chains form secondary structures like β-sheets, can also limit reagent accessibility.[4][5]

  • Detection: A negative Kaiser test (yellow beads) after deprotection indicates the absence of free primary amines.[5] HPLC analysis of a cleaved sample will show a peak corresponding to the uncleaved Fmoc-peptide.[5]

  • Solutions:

    • Extend Reaction Time: Increase the duration of the second deprotection step (e.g., to 30 minutes or longer).[6]

    • Increase Temperature: Gently warming the reaction vessel (e.g., to 35-40°C) can sometimes improve deprotection efficiency, though this should be done cautiously.

    • Use a Stronger Base: For particularly difficult sequences, a small amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 2% DBU in the 20% piperidine/DMF solution) can be used to accelerate the reaction. However, DBU may increase the risk of side reactions.[6]

Visualizations

Caption: Chemical mechanism of Fmoc deprotection using piperidine.

SPPS_Deprotection_Workflow start Start: Fmoc-Val-Resin swell 1. Swell Resin in DMF (30-60 min) start->swell drain1 2. Drain DMF swell->drain1 deprotect1 3. Add 20% Piperidine/DMF (3-5 min) drain1->deprotect1 drain2 4. Drain Solution deprotect1->drain2 deprotect2 5. Add 20% Piperidine/DMF (10-20 min) drain2->deprotect2 drain3 6. Drain Solution deprotect2->drain3 wash 7. Wash with DMF (5-7 times) drain3->wash end End: Deprotected Val-Resin (Ready for Coupling) wash->end

Caption: Experimental workflow for Fmoc deprotection of resin-bound valine.

References

Application Note: Efficient Coupling of Fmoc-Val-OSu in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide sequences with high fidelity.[1] The selection of high-quality reagents is paramount for the success of SPPS. Fmoc-Val-OSu (N-α-(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester) is a pre-activated amino acid derivative designed for efficient and reliable incorporation of valine residues into a growing peptide chain.[2] The N-hydroxysuccinimide (OSu) ester provides a highly reactive species that readily acylates the free N-terminal amine of the resin-bound peptide, driving the coupling reaction to completion.[2] This application note provides a detailed protocol for the coupling of this compound to a resin-bound peptide, methods for monitoring the reaction, and representative data on coupling efficiency.

Principle of this compound Coupling

The coupling of this compound relies on the nucleophilic attack of the deprotected α-amino group of the resin-bound peptide on the activated carbonyl carbon of the OSu ester. This reaction forms a stable amide (peptide) bond and releases N-hydroxysuccinimide (NHS) as a byproduct. The use of a pre-activated ester simplifies the coupling step by eliminating the need for in-situ activation reagents, which can sometimes lead to side reactions.[2]

Quantitative Data Summary

The efficiency of the this compound coupling can be assessed through various quantitative methods. The following table provides representative data from a typical coupling reaction.

ParameterValueMethod of Analysis
Initial Resin Loading 0.5 mmol/gUV Spectrophotometry of Fmoc-piperidine adduct
This compound Purity > 99%High-Performance Liquid Chromatography (HPLC)
Coupling Efficiency > 99%Kaiser Test (qualitative), UV Spectrophotometry (quantitative)
Final Resin Loading 0.48 mmol/gUV Spectrophotometry of Fmoc-piperidine adduct
Crude Peptide Purity > 95%High-Performance Liquid Chromatography (HPLC)

Experimental Protocols

This section details the necessary protocols for the successful coupling of this compound to a resin-bound peptide.

Materials and Equipment
  • This compound (CAS: 130878-68-1)

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • Diisopropylethylamine (DIPEA) (optional, for neutralization)

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or bubbler for agitation

  • Filtration apparatus

  • UV-Vis Spectrophotometer

  • HPLC system with a C18 column

  • Kaiser test kit

Protocol 1: Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Place the desired amount of peptide-resin in the reaction vessel. Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[3] Drain the DMF.

  • Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin. Agitate the mixture for 5-10 minutes at room temperature.[4] Drain the deprotection solution. Repeat this step once more.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3] A final wash with DCM can also be performed. The resin is now ready for the coupling reaction.

Protocol 2: this compound Coupling Reaction
  • Reagent Preparation: In a separate vial, dissolve 1.5 to 3 equivalents of this compound (relative to the initial resin loading) in DMF.

  • Coupling: Add the this compound solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[4]

  • Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.

Protocol 3: Monitoring the Coupling Reaction

Kaiser Test (Qualitative)

The Kaiser test is a colorimetric assay to detect the presence of free primary amines.

  • Take a small sample of the resin beads (a few beads are sufficient) after the coupling reaction and washing steps.

  • Wash the beads with ethanol (B145695) and allow them to dry.

  • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, potassium cyanide in pyridine, and phenol (B47542) in ethanol) to the beads.

  • Heat the sample at 100-110°C for 5 minutes.

  • Interpretation of Results:

    • Blue/Purple beads: Incomplete coupling (presence of free amines). The coupling step (Protocol 2) should be repeated.

    • Yellow/Colorless beads: Complete coupling (absence of free amines).

UV Spectrophotometry for Resin Loading (Quantitative)

This method can be used to determine the resin loading before and after the coupling to quantify the efficiency.

  • Accurately weigh a small amount of the dried Fmoc-protected resin (before deprotection) and the resin after the coupling and washing steps.

  • Perform the Fmoc deprotection as described in Protocol 1, collecting the piperidine solution.

  • Dilute the collected piperidine solution containing the Fmoc-piperidine adduct with a known volume of DMF.

  • Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer.

  • Calculate the resin loading using the Beer-Lambert law, with the molar extinction coefficient of the Fmoc-piperidine adduct being approximately 7800 L·mol⁻¹·cm⁻¹.[5]

Protocol 4: Capping of Unreacted Sites (Optional)

If the Kaiser test indicates a small number of unreacted sites after a repeated coupling, a capping step can be performed to block these free amines and prevent the formation of deletion sequences.

  • Wash the resin with DMF.

  • Add a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 10:5:85 v/v/v) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

Visualizations

Signaling Pathway: this compound Coupling Mechanism

Fmoc_Val_OSu_Coupling Resin_Peptide_NH2 Resin-Bound Peptide (Free Amine) Coupling_Step Coupling Reaction (DMF, RT) Resin_Peptide_NH2->Coupling_Step Fmoc_Val_OSu This compound Fmoc_Val_OSu->Coupling_Step Resin_Peptide_Val_Fmoc Resin-Bound Peptide + Fmoc-Val Coupling_Step->Resin_Peptide_Val_Fmoc NHS N-Hydroxysuccinimide (Byproduct) Coupling_Step->NHS

Caption: Chemical pathway of this compound coupling to a resin-bound peptide.

Experimental Workflow: SPPS Coupling Cycle

SPPS_Coupling_Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (this compound in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Monitoring 3. Monitoring (Kaiser Test) Wash2->Monitoring Result Result Monitoring->Result Complete Coupling Complete Result->Complete Negative Incomplete Incomplete Coupling Result->Incomplete Positive Repeat_Coupling Repeat Coupling Incomplete->Repeat_Coupling Repeat_Coupling->Coupling

Caption: Workflow for a single this compound coupling cycle in SPPS.

Conclusion

This compound is a highly effective, pre-activated amino acid derivative that facilitates the efficient incorporation of valine into synthetic peptides. The use of this compound simplifies the coupling process in SPPS by eliminating the need for in-situ activation and can lead to high coupling efficiencies and crude peptide purities. The protocols and monitoring techniques outlined in this application note provide a robust framework for researchers and scientists to successfully utilize this compound in their peptide synthesis endeavors.

References

Application Notes and Protocols: Utilizing Fmoc-Val-OSu for the Synthesis of Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in proteomics and drug development. These "difficult sequences," often rich in hydrophobic residues like valine, can form stable secondary structures that hinder coupling reactions and reduce synthesis yields. Fmoc-Val-OSu, an N-hydroxysuccinimide ester of Fmoc-protected valine, is a critical reagent for addressing these challenges. Its high reactivity and the mild conditions of Fmoc-based solid-phase peptide synthesis (SPPS) make it a valuable tool for incorporating valine residues efficiently, thereby minimizing deletion sequences and improving the purity of the final peptide product. This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis of difficult peptide sequences.

Introduction

Solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the cornerstone of modern peptide chemistry.[1][2] The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, typically with piperidine (B6355638), preserving acid-labile side-chain protecting groups.[3] this compound (Nα-Fmoc-L-valine N-hydroxysuccinimide ester) is a pre-activated form of valine that offers significant advantages in SPPS. The N-hydroxysuccinimide (NHS) ester activates the carboxyl group, making it highly reactive towards the free amine of the growing peptide chain, which facilitates rapid and efficient coupling.[1][3] This is particularly crucial when synthesizing "difficult peptides."

Difficult peptide sequences are those that have a high tendency to aggregate due to the formation of inter- or intra-molecular β-sheet structures.[4] This aggregation can lead to incomplete deprotection and coupling reactions, resulting in low yields and impure products.[5] Hydrophobic amino acids, such as valine, are often implicated in promoting these aggregation-prone sequences.[2] The use of highly reactive building blocks like this compound can help to drive the coupling reaction to completion before significant aggregation occurs.

Key Advantages of this compound in Difficult Peptide Synthesis

  • High Reactivity: The OSu ester is a highly efficient activating group, leading to faster coupling kinetics. This can minimize the contact time of the growing peptide chain in conditions that might favor aggregation.[3]

  • Reduced Racemization: The use of pre-activated esters like OSu can help to minimize racemization, a common side reaction, ensuring the stereochemical integrity of the final peptide.[3]

  • High Purity: The quality of the building blocks is paramount for successful peptide synthesis. Reputable suppliers provide high-purity this compound (often >99%), which is essential to prevent the incorporation of impurities into the peptide chain.[1][3]

  • Compatibility with Fmoc Chemistry: this compound is fully compatible with the orthogonal protection schemes of Fmoc-based SPPS.[1]

Quantitative Data Summary

The efficiency of peptide synthesis, especially for difficult sequences, is influenced by numerous factors. The following table summarizes key parameters and typical outcomes when using this compound in an optimized SPPS protocol.

ParameterTypical Value/RangeNotes
This compound Purity >99% (HPLC)High purity is crucial to avoid side products. Always verify with the Certificate of Analysis.[1][3]
Coupling Time 45 - 120 minutesMay require longer coupling times or double coupling for notoriously difficult sequences. Monitoring the reaction is recommended.[6]
Coupling Efficiency >99%Can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.[7]
Crude Peptide Purity 60% - 90%Highly sequence-dependent. Difficult sequences may result in lower initial purity due to deletion and truncated products.[6]
Final Purity (post-HPLC) >98%Achievable with standard reversed-phase HPLC purification protocols.[6]
Overall Yield (crude) 50% - 85%Dependent on the peptide length and the number of difficult couplings.

Experimental Protocols

The following protocols are generalized for manual or automated solid-phase peptide synthesis. Adjustments may be necessary based on the specific sequence and the scale of the synthesis.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for adding an amino acid to the growing peptide chain on a solid support (resin).

1. Resin Swelling:

  • Place the resin in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% (v/v) piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (using this compound):

  • Dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF.
  • Add the this compound solution to the deprotected resin.
  • Agitate the reaction mixture for 45-120 minutes at room temperature.
  • To monitor the reaction, perform a Kaiser test on a few beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
  • Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

4. Repeat:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage from Resin and Final Deprotection

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage:

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
  • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.
  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide.
  • Lyophilize the pure fractions to obtain the final peptide product.[6]

Strategies for Overcoming Difficult Peptide Synthesis

When dealing with sequences known to be difficult, several strategies can be employed in conjunction with the use of highly activated amino acids like this compound.

StrategyDescription
Chaotropic Agents Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.[5]
Alternative Solvents Use solvents like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to DMF to improve solvation of the growing peptide chain.[5]
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 50-60 °C) to disrupt aggregation. This should be done with caution as it can increase the risk of side reactions.[5]
Microwave Synthesis Utilize microwave-assisted peptide synthesis to accelerate coupling and deprotection reactions, reducing the time available for aggregation to occur.[5]
Pseudoproline Dipeptides Incorporate pseudoproline dipeptides at specific positions (e.g., Ser or Thr) to introduce a "kink" in the peptide backbone, disrupting β-sheet formation.
Backbone Protection Use backbone-protected amino acids (e.g., with a 2-hydroxy-4-methoxybenzyl (Hmb) group) to prevent hydrogen bonding between peptide chains.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (this compound in DMF) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF/DCM) repeat_cycle Repeat for Next Amino Acid wash2->repeat_cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection After Last Amino Acid kaiser_test->coupling Positive (Recouple) kaiser_test->wash2 Negative repeat_cycle->deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end Difficult_Peptide_Strategy start Difficult Sequence Identified standard_protocol Standard Protocol with This compound start->standard_protocol incomplete_coupling Incomplete Coupling/ Deprotection? strategy1 Increase Coupling Time/ Double Couple incomplete_coupling->strategy1 Yes success Synthesis Successful incomplete_coupling->success No standard_protocol->incomplete_coupling strategy1->incomplete_coupling strategy2 Switch to NMP/DMSO Solvent System strategy1->strategy2 strategy2->incomplete_coupling strategy3 Incorporate Pseudoproline Dipeptides strategy2->strategy3 strategy3->incomplete_coupling strategy4 Use Microwave Synthesis strategy3->strategy4 strategy4->incomplete_coupling

References

Application Notes and Protocols for Fmoc-Val-OSu in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Application of Fmoc-Val-OSu in Quantitative Proteomics

In the landscape of proteomics, the precise and accurate quantification of protein expression levels is paramount for understanding complex biological processes, biomarker discovery, and drug development. This compound (Nα-9-fluorenylmethoxycarbonyl-L-valine N-hydroxysuccinimide ester) is a key reagent that facilitates these advanced proteomics studies. While not directly used on proteins, its primary role is in the solid-phase peptide synthesis (SPPS) of stable isotope-labeled (SIL) peptides.[1][2] These synthetic peptides, which can incorporate heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N), are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry.[3] This characteristic makes them ideal internal standards for the absolute quantification (AQUA) of proteins in complex biological samples.[4][5][6]

The AQUA methodology enables researchers to determine the exact concentration of a target protein by comparing the mass spectrometry signal of the endogenous peptide with that of a known amount of the co-eluting, heavy-labeled synthetic peptide.[7] This approach provides a level of precision and accuracy that is often unattainable with relative quantification methods. The use of this compound, and other Fmoc-protected amino acids, is therefore foundational to the creation of these critical reagents for cutting-edge quantitative proteomics.

Core Applications in Proteomics Research

The primary application of peptides synthesized using this compound in proteomics is as internal standards for targeted protein quantification. This has significant implications in various research areas:

  • Biomarker Discovery and Validation: Accurately quantifying potential protein biomarkers in clinical samples to assess disease state or treatment response.[8]

  • Signal Transduction Pathway Analysis: Measuring the absolute abundance of key proteins in signaling pathways, such as the MAPK pathway, to understand cellular responses to stimuli.[2][9]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Quantifying the concentration of therapeutic proteins or their targets to understand drug efficacy and metabolism.

  • Analysis of Post-Translational Modifications (PTMs): Synthesizing peptides with specific PTMs to quantify the stoichiometry of modifications like phosphorylation.[4][5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Valine-Containing Stable Isotope-Labeled Peptide

This protocol outlines the manual synthesis of a peptide containing a stable isotope-labeled valine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-[¹³C₅, ¹⁵N₁]-Val-OH or similar)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water (ddH₂O)

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (3 equivalents to resin loading capacity) and OxymaPure (3 equivalents) in DMF. For the labeled valine, use the Fmoc-[¹³C₅, ¹⁵N₁]-Val-OH.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a ninhydrin (B49086) test to ensure complete coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% ddH₂O.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the mass of the purified peptide by mass spectrometry to verify the incorporation of the stable isotope-labeled valine.

Absolute Quantification (AQUA) Proteomics Workflow

This protocol describes a general workflow for the absolute quantification of a target protein in a complex sample using a stable isotope-labeled synthetic peptide as an internal standard.

Materials:

  • Cell or tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Bradford or BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Stable isotope-labeled synthetic peptide (AQUA peptide)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)

Procedure:

  • Cell Lysis and Protein Extraction:

    • Harvest cells or homogenize tissue in lysis buffer.

    • Incubate on ice with periodic vortexing to ensure complete lysis.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.

  • Reduction and Alkylation:

    • To a known amount of protein lysate, add DTT to a final concentration of 5-10 mM and incubate at 56°C for 30-60 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion and Spiking of AQUA Peptide:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

    • Add the stable isotope-labeled AQUA peptide at a known concentration.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final pH of ~2-3.

    • Desalt the peptide mixture using C18 SPE cartridges to remove salts and other contaminants.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid.

    • Inject the samples into the LC-MS/MS system.

    • Separate peptides using a reverse-phase HPLC gradient.

    • Analyze the eluting peptides using a targeted mass spectrometry method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).[10] The mass spectrometer will be programmed to detect and fragment both the endogenous (light) and the AQUA (heavy) peptides.

  • Data Analysis:

    • Integrate the peak areas for the selected fragment ions of both the light and heavy peptides.

    • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the AQUA peptide.

    • Determine the absolute quantity of the endogenous peptide (and thus the protein) based on the known concentration of the spiked-in AQUA peptide.

Data Presentation

The quantitative data from an AQUA proteomics experiment is typically presented in a table that clearly shows the absolute amount of the target protein in different samples.

Table 1: Absolute Quantification of MAPK Pathway Proteins in Response to EGF Stimulation

Target ProteinSample ConditionAbsolute Quantity (fmol/µg of total protein)Standard Deviation
MEK1 Control (0 min)15.21.8
EGF (10 min)14.82.1
p-MEK1 (S217/221) Control (0 min)0.80.2
EGF (10 min)12.51.5
ERK2 Control (0 min)25.63.1
EGF (10 min)26.12.9
p-ERK2 (T185/Y187) Control (0 min)1.20.3
EGF (10 min)22.82.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_lysis Cell Lysis & Protein Extraction protein_quant Protein Quantification cell_lysis->protein_quant reduce_alkylate Reduction & Alkylation protein_quant->reduce_alkylate digest Proteolytic Digestion reduce_alkylate->digest spike Spike-in AQUA Peptide digest->spike cleanup Sample Cleanup (SPE) spike->cleanup lc_ms LC-MS/MS (SRM/PRM) cleanup->lc_ms Dried Peptides data_analysis Data Analysis lc_ms->data_analysis quantification Absolute Quantification data_analysis->quantification

AQUA Proteomics Experimental Workflow

mapk_pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK (Target for Quantification) RAF->MEK ERK ERK (Target for Quantification) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

MAPK Signaling Pathway with Quantifiable Targets

References

Application Notes and Protocols for Solvent Selection in Fmoc-Val-OSu Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of sterically hindered amino acids, such as valine, is a critical step in solid-phase peptide synthesis (SPPS). The choice of solvent plays a pivotal role in the efficiency of the coupling reaction involving N-α-Fmoc-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu). An appropriate solvent system ensures adequate solvation of the growing peptide chain and the activated amino acid, facilitates diffusion of reagents, and minimizes side reactions. This document provides a comprehensive guide to solvent selection for this compound coupling reactions, including a summary of solvent properties, a detailed experimental protocol for comparing solvent performance, and a logical workflow for solvent selection.

Data Presentation: Solvent Effects on this compound Coupling

The selection of an appropriate solvent is crucial for maximizing coupling efficiency and minimizing side reactions. Key considerations include the solvent's ability to swell the resin, dissolve the this compound, and solvate the growing peptide chain.[1] Due to the steric hindrance of the valine side chain, solvents that promote high reactivity and minimize aggregation are preferred.[2][3]

Solvent SystemKey CharacteristicsExpected Coupling EfficiencyPotential Side Reactions & Remarks
N,N-Dimethylformamide (DMF) Standard and widely used solvent in SPPS.[1] Good resin swelling and solubility for Fmoc-amino acids.HighCan contain dimethylamine (B145610) impurities which may cause premature Fmoc deprotection.[1] Ensure use of high-purity, amine-free DMF.
N-Methyl-2-pyrrolidone (NMP) More polar and often provides better solvation than DMF, potentially improving coupling yields for difficult sequences.[1][3]Very HighMore viscous and expensive than DMF.[3] Some reports suggest greater decomposition of Fmoc-amino acids over extended periods.[1]
Dimethyl Sulfoxide (DMSO) Strong, polar aprotic solvent.[4] Excellent for dissolving this compound and disrupting peptide aggregation.[5]High, especially for aggregation-prone sequencesOften used as a co-solvent with DMF (e.g., 10-20% DMSO in DMF) to improve solubility and break up secondary structures.[5][6]
Dichloromethane (DCM) Generally a poor solvent for this compound coupling.[1] Inefficient at solvating growing peptide chains.[1]LowNot recommended for Fmoc-SPPS coupling steps due to poor solvation and potential side reactions with piperidine (B6355638).[1]

Experimental Protocols

This protocol outlines a method for the comparative evaluation of different solvents for the coupling of this compound to a resin-bound peptide.

Materials:

  • This compound (high purity, >99%)[7]

  • Solid-phase synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Solvents: High-purity DMF, NMP, and a DMF/DMSO mixture (e.g., 80:20 v/v)

  • Coupling base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[2]

  • Deprotection solution: 20% piperidine in DMF[8]

  • Washing solvents: DMF, Isopropanol (IPA)

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system for analysis

Protocol:

  • Resin Preparation and Swelling:

    • Divide the resin with the free N-terminal amine into three equal portions in separate reaction vessels.

    • Swell each portion of resin in the respective coupling solvent (DMF, NMP, or DMF/DMSO) for at least 30 minutes.[2]

  • This compound Solution Preparation:

    • In separate vials, prepare 0.2 M solutions of this compound (3 equivalents relative to resin loading) in each of the three solvent systems.

    • Add a coupling base such as DIPEA (6 equivalents) to each solution.[3]

  • Coupling Reaction:

    • Drain the swelling solvent from each resin portion.

    • Add the corresponding this compound solution to each reaction vessel.

    • Agitate the reaction mixtures at room temperature for 1-2 hours. For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary.[2]

  • Washing:

    • Drain the coupling solutions from the resins.

    • Wash each resin portion thoroughly with the corresponding coupling solvent (3 x 1 min).

    • Perform a final wash sequence with DMF (2 x 1 min) and IPA (2 x 1 min).[9]

  • Monitoring the Coupling Reaction:

    • Take a small sample of beads from each reaction vessel and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[10]

    • If the Kaiser test is positive (blue beads), a second coupling (double coupling) should be performed by repeating steps 3 and 4.[2]

  • Fmoc Deprotection:

    • Treat each resin portion with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once to ensure complete removal of the Fmoc group.[8]

  • Cleavage and Analysis:

    • After completion of the synthesis, wash and dry the resins.

    • Treat a small, accurately weighed amount of each resin with a cleavage cocktail to cleave the peptide from the solid support.

    • Analyze the crude peptide from each reaction by HPLC to determine the purity and yield, allowing for a quantitative comparison of the solvent systems.

Visualization

Solvent_Selection_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis Resin Start: Resin with Free N-terminus Swell_DMF Swell Resin in DMF Resin->Swell_DMF Swell_NMP Swell Resin in NMP Resin->Swell_NMP Swell_DMSO_mix Swell Resin in DMF/DMSO Resin->Swell_DMSO_mix Couple_DMF Couple with this compound in DMF Swell_DMF->Couple_DMF Couple_NMP Couple with this compound in NMP Swell_NMP->Couple_NMP Couple_DMSO_mix Couple with this compound in DMF/DMSO Swell_DMSO_mix->Couple_DMSO_mix Wash_DMF Wash Resin Couple_DMF->Wash_DMF Wash_NMP Wash Resin Couple_NMP->Wash_NMP Wash_DMSO_mix Wash Resin Couple_DMSO_mix->Wash_DMSO_mix Kaiser_DMF Kaiser Test Wash_DMF->Kaiser_DMF Kaiser_NMP Kaiser Test Wash_NMP->Kaiser_NMP Kaiser_DMSO_mix Kaiser Test Wash_DMSO_mix->Kaiser_DMSO_mix Cleave_Analyze Cleave and Analyze (HPLC) Kaiser_DMF->Cleave_Analyze Kaiser_NMP->Cleave_Analyze Kaiser_DMSO_mix->Cleave_Analyze Compare Compare Yield & Purity Cleave_Analyze->Compare

Caption: Workflow for comparing solvent efficiency in this compound coupling.

References

Application Notes and Protocols for Monitoring Fmoc-Val-OSU Coupling Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the completion of the Fmoc-Val-OSU (N-α-Fmoc-L-valine N-hydroxysuccinimide ester) coupling reaction in peptide synthesis. Accurate monitoring is crucial to ensure high peptide purity and yield, minimizing deletion sequences and simplifying downstream purification.

Introduction to this compound Coupling

This compound is a widely used activated amino acid derivative in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (OSU) ester is a good leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to a solid support. However, due to the steric hindrance of the valine side chain, this coupling reaction can sometimes be sluggish or incomplete. Therefore, reliable methods to monitor the reaction's completion are essential.

This guide covers the most common techniques for monitoring this compound coupling: qualitative colorimetric assays (Kaiser Test), Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC).

Monitoring Techniques

A variety of methods are available to assess the completion of the coupling reaction. The choice of method depends on the desired level of accuracy, available equipment, and whether a qualitative or quantitative result is required.

Qualitative Colorimetric Assays: The Kaiser Test

The Kaiser test is a highly sensitive qualitative method for detecting the presence of free primary amines on the solid support.[1][2][3] A positive result (intense blue color) indicates that the coupling reaction is incomplete, as there are still unreacted N-terminal amines.

Principle: Ninhydrin (B49086) reacts with primary amines to produce a dark blue-purple chromophore known as Ruhemann's purple.[2]

Advantages:

  • High sensitivity for primary amines.

  • Rapid and easy to perform.

  • Requires only a small number of resin beads.

Limitations:

  • Not reliable for N-terminal secondary amines like proline, which give a less intense reddish-brown or yellow color that can be misinterpreted.[1][2]

  • Strictly qualitative.

  • Prolonged heating can lead to false positives due to the cleavage of protecting groups.[4]

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water, then diluted with 49 mL of pyridine.[3]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[2][3]

  • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[2][3]

  • Washing Solvents: N,N-Dimethylformamide (DMF), Isopropanol (IPA).

Procedure:

  • After the coupling reaction time has elapsed, take a small sample of the peptide-resin (10-15 beads) and place it in a small glass test tube.

  • Wash the resin beads thoroughly with DMF (3x) and then IPA (3x) to remove any residual reagents.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110-120°C for 5 minutes.[3][4]

  • Observe the color of the beads and the solution.

Data Presentation: Interpretation of Kaiser Test Results

ObservationInterpretationRecommended Action
Colorless or faint yellow beads and solution Coupling is complete.Proceed to the next deprotection step.
Dark blue solution but colorless beads Nearly complete coupling.Extend coupling time or proceed to capping.[3]
Light blue solution and dark blue beads Coupling is incomplete.Recouple with fresh reagents.[3]
Intense blue solution and all beads are blue Coupling has failed.Check reagents and recouple.[3]
Thin-Layer Chromatography (TLC)

TLC is a simple and rapid chromatographic technique that can be used to monitor the progress of the coupling reaction by observing the disappearance of the starting material (this compound).

Principle: The reaction mixture is spotted on a TLC plate and developed in a suitable solvent system. The different components of the mixture will travel up the plate at different rates, allowing for their separation and visualization.

Advantages:

  • Fast and inexpensive.

  • Can be used to monitor the consumption of the activated amino acid.

Limitations:

  • Provides qualitative or semi-quantitative information at best.

  • Requires cleavage of a small sample from the resin for analysis.

Materials:

  • TLC plates (e.g., silica (B1680970) gel 60 F254).

  • Developing chamber.

  • Mobile Phase: A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 95:5 v/v) is a common starting point. This may need to be optimized.

  • Visualization Reagent: UV lamp (254 nm), ninhydrin stain, or other suitable stains.[5][6]

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

Procedure:

  • At various time points during the coupling reaction (e.g., 0, 30, 60, 120 minutes), withdraw a small amount of the reaction solution.

  • Spot the samples onto a TLC plate alongside a spot of the starting this compound solution as a reference.

  • Develop the TLC plate in the chosen mobile phase.

  • Dry the plate and visualize the spots under a UV lamp. The Fmoc group is UV active.

  • Optionally, stain the plate with a ninhydrin solution to visualize any free amines.

  • The reaction is considered complete when the spot corresponding to this compound has disappeared or significantly diminished.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique that provides quantitative data on the completion of the coupling reaction and the purity of the product.[7][8][9]

Principle: A small, cleaved sample of the peptide is injected into an HPLC system. The components are separated based on their interaction with the stationary phase of the column and detected as they elute. By comparing the chromatograms over time, the disappearance of starting materials and the appearance of the desired product can be monitored.

Advantages:

  • Provides quantitative and highly accurate data.

  • Can simultaneously assess purity and identify by-products.

  • High sensitivity.

Limitations:

  • Requires specialized equipment.

  • Sample analysis involves cleavage from the resin, which adds time to the process.

Materials:

  • Reverse-phase HPLC system with a UV detector.

  • C18 column (analytical).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS.

Procedure:

  • Take a small sample of the resin at the desired time point.

  • Wash the resin sample thoroughly with DMF and DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail for 1-2 hours to cleave the peptide from the solid support.

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Inject the sample into the HPLC system.

  • Analyze the chromatogram. The reaction is complete when the peak corresponding to the uncoupled peptide is absent or has been replaced by the peak of the coupled product.

Data Presentation: Typical HPLC Parameters for Peptide Analysis

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm and 280 nm
Injection Volume 20 µL

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow for monitoring the coupling reaction and the chemical transformation itself.

experimental_workflow start Start: this compound Coupling Reaction monitor Monitor Reaction Completion (e.g., Kaiser Test) start->monitor incomplete Incomplete Coupling (Positive Test) monitor->incomplete Positive complete Complete Coupling (Negative Test) monitor->complete Negative recouple Recouple with Fresh Reagents incomplete->recouple recouple->monitor deprotect Proceed to Fmoc Deprotection complete->deprotect end End deprotect->end chemical_reaction FmocValOSU This compound plus1 + arrow Coupling (Base) FmocValOSU->arrow ResinAmine Resin-Peptide-NH2 ResinAmine->arrow CoupledProduct Resin-Peptide-NH-Val-Fmoc plus2 + OSU HOSU arrow->CoupledProduct arrow->OSU

References

Application Notes and Protocols for Fmoc-Val-OSu in Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fmoc-Val-OSu (9-fluorenylmethyloxycarbonyl-L-valine N-hydroxysuccinimide ester) in the solid-phase synthesis of glycopeptides. This pre-activated amino acid derivative is instrumental in the efficient incorporation of valine residues into complex glycopeptide structures, which are pivotal in various fields, including drug development and proteomics.

Introduction

Glycopeptides, proteins post-translationally modified with carbohydrate moieties, play crucial roles in numerous biological processes. Their chemical synthesis is a cornerstone for investigating their structure-function relationships and for developing novel therapeutics, such as next-generation antibiotics. The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is widely adopted for this purpose due to its mild deprotection conditions, which are compatible with delicate glycan structures.[1]

This compound is an activated form of valine that facilitates efficient coupling to the free N-terminus of a growing peptide chain on a solid support. The N-hydroxysuccinimide (OSu) ester is a highly reactive group that readily forms a stable amide bond, often minimizing the side reactions and leading to high coupling yields that are critical for the successful synthesis of pure glycopeptides.[2]

Data Presentation: Quantitative Parameters for Glycopeptide Synthesis

The following tables summarize typical quantitative parameters for the key steps in glycopeptide synthesis using this compound. These values are illustrative and may require optimization based on the specific glycopeptide sequence, the nature of the glycosylation, and the solid support used.

Table 1: Resin Preparation and Initial Amino Acid Loading

ParameterTypical ValueNotes
Resin TypeRink Amide, Wang, or 2-Chlorotrityl Chloride ResinChoice depends on the desired C-terminal functionality (amide or carboxylic acid).
Resin Loading Capacity0.4 - 0.8 mmol/gDependent on the specific resin.
Swelling SolventN,N-Dimethylformamide (DMF)Use approximately 10 mL per gram of resin.
Swelling Time30 - 60 minutesEnsure complete swelling of the resin beads.
First Amino Acid Loading2 - 4 equivalentsRelative to the resin loading capacity.

Table 2: Fmoc-SPPS Cycle for Glycopeptide Synthesis

ParameterTypical Value/RangeNotes
Fmoc Deprotection
Reagent20% (v/v) Piperidine (B6355638) in DMFA milder base, such as 1-5% DBU in DMF, may be considered for highly sensitive glycopeptides to minimize base-catalyzed side reactions.[3]
Treatment Time2 x 5-10 minutesA two-step deprotection ensures complete removal of the Fmoc group.[4]
Washing SolventDMF5-7 cycles to completely remove piperidine.
This compound Coupling
This compound Equivalents1.5 - 3 equivalentsRelative to the resin loading capacity. May need to be increased for sterically hindered couplings.
Base (e.g., DIPEA)1 - 2 equivalentsTo neutralize the protonated N-terminus.
Coupling Time1 - 2 hoursMay be extended or require double coupling for difficult sequences, especially when coupling to a bulky glycosylated residue.[5]
Monitoring
Kaiser (Ninhydrin) TestQualitativeA negative result (yellow/colorless beads) indicates complete coupling.[4]
Washing
SolventsDMF, Dichloromethane (DCM)Thorough washing is crucial to remove excess reagents.

Table 3: Cleavage and Purification

ParameterTypical Value/RangeNotes
Cleavage Cocktail95% TFA / 2.5% H₂O / 2.5% TISTrifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS). The cocktail may need to be optimized to prevent deglycosylation.
Cleavage Time2 - 4 hoursDependent on the peptide and resin linker.
Precipitation SolventCold Diethyl Ether~10x the volume of the TFA filtrate.
Crude Peptide Purity60% - 90%Highly sequence- and glycosylation-dependent.
Final Purity (Post-HPLC)>98%Achievable with standard reversed-phase HPLC.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a glycopeptide incorporating this compound.

Protocol 1: Resin Preparation and Swelling
  • Weighing the Resin: Accurately weigh the desired amount of resin into a reaction vessel.

  • Swelling: Add DMF (approximately 10 mL per gram of resin) to the reaction vessel. Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.

  • Washing: After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

Protocol 2: The Fmoc-SPPS Cycle

This cycle is repeated for each amino acid to be added.

Step 1: Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 7-10 minutes to ensure complete deprotection.[4]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: this compound Coupling

  • In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in DMF.

  • Add the this compound solution to the deprotected peptide-resin.

  • Add N,N-Diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture to act as a base.[4]

  • Agitate the mixture at room temperature for 1-2 hours. For coupling to a sterically hindered glycosylated amino acid, the coupling time may need to be extended, or a second coupling may be necessary.[5]

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 1 min).

Step 3: Monitoring the Coupling Reaction (Optional but Recommended)

  • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.

  • Take a small sample of resin beads.

  • Wash the beads with ethanol (B145695) and add the ninhydrin (B49086) test solutions.

  • Heat the sample for 3-5 minutes.

  • A blue or purple color indicates an incomplete coupling reaction, in which case the coupling step should be repeated. A yellow or colorless result indicates a complete reaction.[4]

Protocol 3: Final Cleavage and Deprotection
  • After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 2, Step 1.

  • Wash the peptide-resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, and 2.5% TIS). The composition may need to be adjusted based on the specific amino acids and protecting groups in the glycopeptide.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.[4]

Protocol 4: Peptide Precipitation and Purification
  • Filter the resin and collect the filtrate containing the cleaved glycopeptide.

  • Precipitate the glycopeptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

  • A white precipitate of the crude glycopeptide should form.

  • Centrifuge the mixture to pellet the glycopeptide and decant the ether.

  • Wash the glycopeptide pellet with cold diethyl ether two more times.

  • Dry the crude glycopeptide under vacuum.

  • Purify the glycopeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Glycopeptide Synthesis Workflow

Glycopeptide_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + DIPEA in DMF wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser Kaiser Test (Optional) wash2->kaiser final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Cycle kaiser->coupling Positive repeat Repeat Cycle for Next Amino Acid kaiser->repeat Negative repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Glycopeptide purification->end

Caption: Workflow of the Fmoc-SPPS cycle for glycopeptide synthesis.

Logical Flow of Glycopeptide Synthesis

Logical_Flow resin Solid Support (Resin) - Swell in DMF chain_elongation Peptide Chain Elongation (Cyclical Process) - Fmoc Deprotection - Washing - Amino Acid Coupling (e.g., this compound) - Washing - Monitoring (Kaiser Test) resin->chain_elongation cleavage Cleavage & Global Deprotection - Cleave from resin - Remove side-chain protecting groups chain_elongation->cleavage analysis Purification & Analysis - Crude Product Precipitation - RP-HPLC Purification - Mass Spectrometry - NMR Spectroscopy cleavage->analysis final_product Characterized Glycopeptide analysis->final_product

Caption: Logical progression of solid-phase glycopeptide synthesis.

Application in Drug Development

The synthesis of glycopeptides is crucial for the development of new therapeutics. For instance, the modification of glycopeptide antibiotics like vancomycin (B549263) is a key strategy to combat the rise of drug-resistant bacteria.[6] The incorporation of various amino acids, including valine, into the peptide backbone can alter the compound's binding affinity to bacterial cell wall precursors and enhance its antimicrobial activity. The protocols described herein, using this compound, provide a reliable method for generating novel vancomycin analogues and other glycopeptide-based drug candidates for further biological evaluation.

References

Application Notes and Protocols for Fmoc-Val-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Val-OSu (N-α-(9-Fluorenylmethoxycarbonyl)-L-valine N-hydroxysuccinimide ester) is a critical reagent in the field of peptide chemistry, widely utilized for the incorporation of valine residues into synthetic peptides. The strategic use of the Fmoc protecting group for the α-amino function and the N-hydroxysuccinimide (OSu) ester for carboxyl group activation provides an efficient and reliable method for peptide bond formation. This combination is central to modern solid-phase peptide synthesis (SPPS) and also finds application in solution-phase synthesis.[1]

The Fmoc group offers the advantage of mild, base-labile deprotection conditions, typically using a piperidine (B6355638) solution, which are orthogonal to the acid-labile protecting groups commonly used for amino acid side chains.[1] This orthogonality is crucial for the synthesis of complex peptides with high fidelity. The OSu ester is a highly reactive leaving group that facilitates rapid and efficient coupling to the free amino terminus of a growing peptide chain, minimizing the risk of side reactions such as racemization.[1]

Valine, with its bulky isopropyl side chain, can present steric hindrance during coupling reactions, making the choice of reagents and reaction conditions particularly important for achieving high yields and purity. These application notes provide detailed protocols for the use of this compound in both solid-phase and solution-phase peptide synthesis, along with data to guide the optimization of these processes.

Properties of this compound

PropertyValue
CAS Number 130878-68-1
Molecular Formula C₂₄H₂₄N₂O₆
Molecular Weight 436.46 g/mol
Appearance White to off-white solid
Purity (Typical) ≥99% (HPLC)
Solubility Soluble in organic solvents such as DMF and DMSO

Data Presentation: Comparative Performance of Coupling Reagents for Valine Incorporation

The choice of coupling reagent can significantly impact the efficiency of incorporating sterically hindered amino acids like valine. The following table summarizes the performance of various activators in the synthesis of a model peptide containing valine, providing a comparison of crude peptide purity.

ActivatorCoupling TimeCrude Peptide Purity (%)Key Characteristics
HATU 2 x 1 min83.63Highly efficient with short coupling times, particularly for sterically hindered amino acids.
HCTU 2 x 20 min82.50Very effective, especially with longer coupling times.
COMU 2 x 1 min79.00A highly efficient uronium salt activator.[2]
PyBOP 2 x 20 min78.11A common and reliable phosphonium-based coupling reagent.
PyOxim 2 x 20 min70.27Performance can be lower with shorter coupling times.[2]
TFFH 2 x 20 min24.85Generally shows lower purity results compared to other activators for this sequence.[2]

Data is based on the synthesis of the acyl carrier peptide (65-74) fragment (VQAAIDYING-OH), a standard for evaluating coupling reagent performance.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling of this compound

This protocol outlines the manual procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide-resin (e.g., Wang resin, Rink Amide resin) with a free N-terminus

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling activator (e.g., HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) in a reaction vessel for 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[3]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few beads of resin to confirm the presence of free primary amines (a blue color indicates a positive result).[4]

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in DMF.

    • Note: For sterically hindered valine, pre-activation with a coupling agent is recommended for optimal results. To do this, dissolve Fmoc-Val-OH (3-5 equivalents), a coupling reagent like HATU (0.95 equivalents to the amino acid), and a base like DIPEA or 2,4,6-collidine (2 equivalents to the amino acid) in DMF. Allow to pre-activate for 1-2 minutes.[4]

    • Add the activated this compound (or Fmoc-Val-OH) solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.

  • Monitoring the Coupling Reaction: Perform a Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive, a "double coupling" (repeating the coupling step with fresh reagents) may be necessary.[4]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final Fmoc deprotection.

    • Wash the peptide-resin thoroughly with DMF and DCM, and dry under vacuum.

    • Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of ice-cold diethyl ether.

    • Centrifuge and decant the ether to isolate the peptide pellet.

    • Purify the crude peptide by reverse-phase HPLC.

Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (this compound, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle or Proceed to Cleavage Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Deprotection & Cleavage Repeat->Cleavage Final Step

Caption: General workflow for the solid-phase peptide synthesis (SPPS) cycle.

Protocol 2: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the synthesis of a dipeptide in solution by reacting this compound with an amino acid ester.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Amino Component:

    • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 10-15 minutes at 0 °C.

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM or DMF.

    • Add the this compound solution to the solution of the free amino acid ester at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 times), saturated sodium bicarbonate solution (2 times), and brine (1 time).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Fmoc-protected dipeptide.

Logical Flow for Solution-Phase Dipeptide Synthesis

Solution_Phase_Synthesis Start Start Amine_Prep Prepare Amino Component (Amino Acid Ester + Base) Start->Amine_Prep Coupling Coupling Reaction (Add this compound) Amine_Prep->Coupling Workup Aqueous Work-up (Wash with Acid, Base, Brine) Coupling->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification End Pure Dipeptide Purification->End

Caption: Logical workflow for solution-phase dipeptide synthesis.

Troubleshooting Common Side Reactions

Side ReactionCausePrevention and Mitigation
Incomplete Coupling Steric hindrance of the valine side chain; Peptide aggregation on the resin.Use a more potent coupling reagent (e.g., HATU); Perform a "double coupling"; Increase coupling time and/or temperature.[4]
Racemization/Epimerization Can occur under certain activation conditions, especially with sterically hindered residues.Use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base like 2,4,6-collidine; Avoid excess base; Use additives like Oxyma or HOAt.
Deletion of Valine Residue Incomplete coupling of Fmoc-Val-OH.Confirm complete coupling with a Kaiser test before proceeding; Employ strategies for incomplete coupling (see above).
Double Insertion of Valine Reaction of excess Fmoc-OSu with already formed Fmoc-amino acid.Use appropriate stoichiometry of reagents.

Application in Drug Development: Role in Signaling Pathways

Valine-containing peptides can play significant roles in various biological processes and signaling pathways. For instance, L-valine has been shown to increase nitric oxide (NO) expression by activating the PI3K/Akt signaling pathway. This pathway is a key regulator of cell survival, growth, and proliferation.

PI3K/Akt Signaling Pathway Activated by a Valine-Containing Peptide

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Val-Peptide Valine-Containing Peptide Receptor Receptor Val-Peptide->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cellular Response (Survival, Growth, Proliferation) Downstream->Response Leads to

Caption: Valine-peptide activation of the PI3K/Akt signaling pathway.

Conclusion

This compound is an essential building block for the synthesis of valine-containing peptides. Its high purity and the efficiency of the Fmoc-SPPS methodology enable the reliable production of complex peptide sequences for research, diagnostics, and therapeutic development. Careful selection of coupling reagents and reaction conditions, as outlined in these protocols, is paramount to overcoming the steric challenges associated with valine and achieving high-quality peptide products. The ability to synthesize specific valine-containing peptides allows for the detailed investigation of their roles in biological pathways, such as the PI3K/Akt pathway, opening avenues for novel drug discovery and development.

References

Application Notes and Protocols: Fmoc-Val-OSu Coupling Efficiency in DMF vs. NMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient incorporation of sterically hindered amino acids, such as valine, is a critical challenge in solid-phase peptide synthesis (SPPS). The choice of solvent plays a pivotal role in the success of the coupling reaction, directly impacting yield, purity, and the potential for side reactions. This document provides a comparative analysis of two commonly used polar aprotic solvents, N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), for the coupling of Fmoc-Val-OSu. While this compound is a pre-activated ester, the principles discussed are also broadly applicable to the in-situ activation of Fmoc-Val-OH.

Valine's bulky isopropyl side chain can sterically impede the approach of the activated amino acid to the free amine on the resin, leading to incomplete coupling. NMP is often considered a superior solvent to DMF for difficult couplings due to its enhanced ability to solvate the growing peptide chain and the resin matrix, thereby reducing aggregation and improving reaction kinetics.[1][2][3]

Data Presentation: Solvent Comparison for Fmoc-Valine Coupling

ParameterN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)References
Coupling Efficiency Generally lower for sterically hindered residues. May require longer reaction times or double coupling.Generally higher, especially for difficult sequences and sterically hindered amino acids like valine.[1][2][1][2]
Resin Swelling Good for most common resins.Superior swelling properties for many resins, leading to better reagent accessibility.[2][2]
Peptide Aggregation More prone to peptide chain aggregation, which can block reactive sites.Better at disrupting secondary structures and reducing aggregation due to its superior solvating power.[4][4]
Solubility of Reagents Good solubility for most SPPS reagents.Excellent solubility for Fmoc-amino acids and coupling reagents.[5][5]
Viscosity Lower viscosity.Higher viscosity, which can sometimes make resin washing slightly less efficient.
Cost More economical.[5]More expensive than DMF.[2][5][2][5]
Stability of Fmoc Group Can contain dimethylamine (B145610) impurities upon degradation, which can cause premature Fmoc deprotection.[5]Generally more stable, but some reports suggest Fmoc-amino acids may have greater decomposition over extended time in NMP compared to DMF.[5][5]
Side Reactions Higher propensity for aggregation-related side reactions.Can help mitigate aggregation-related side reactions.

Experimental Protocols

The following protocols provide a general methodology for the coupling of this compound. For optimal results with this sterically hindered amino acid, the use of NMP is recommended. The protocol is described for a manual synthesis but can be adapted for automated peptide synthesizers.

Materials
  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade, anhydrous

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade, anhydrous

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF or NMP for Fmoc deprotection

  • Kaiser test kit

Protocol for this compound Coupling

This protocol outlines the key steps for the coupling of this compound.

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (DMF or NMP) for at least 30-60 minutes in a reaction vessel.[6]

  • Fmoc Deprotection (if necessary):

    • If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF or NMP (2 x 10 minutes).

    • Wash the resin thoroughly with the corresponding solvent (DMF or NMP, 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) in a minimal amount of the chosen anhydrous solvent (DMF or NMP).

    • Add the this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or the temperature can be moderately elevated (e.g., 40-50°C), though this may increase the risk of side reactions.[7]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them thoroughly with the solvent.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) signifies incomplete coupling.

  • Troubleshooting Incomplete Coupling:

    • If the Kaiser test is positive, a "double coupling" is recommended.[7] Drain the reaction solution and repeat the coupling step with a fresh solution of activated this compound for another 1-2 hours.

    • Alternatively, cap any unreacted amines using a solution of acetic anhydride (B1165640) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in the chosen solvent to prevent the formation of deletion sequences.

  • Washing:

    • After complete coupling (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with the solvent (DMF or NMP, 5-7 times) to remove excess reagents and byproducts.

    • Perform a final wash with DCM (3 times) before proceeding to the next deprotection step or final cleavage.

Mandatory Visualizations

experimental_workflow start Start: Peptide-Resin swell 1. Resin Swelling (DMF or NMP) start->swell deprotection 2. Fmoc Deprotection (20% Piperidine in DMF/NMP) swell->deprotection wash1 3. Wash (DMF or NMP) deprotection->wash1 coupling 4. This compound Coupling (3-5 eq. in DMF or NMP) wash1->coupling monitor 5. Monitor Coupling (Kaiser Test) coupling->monitor wash2 6. Wash (DMF or NMP, DCM) monitor->wash2 Complete double_couple Incomplete: Double Couple or Cap monitor->double_couple Incomplete next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle double_couple->coupling

Caption: Experimental workflow for this compound coupling in SPPS.

logical_relationship cluster_dmf DMF cluster_nmp NMP dmf Lower Cost Lower Viscosity Potential for Premature Fmoc Deprotection nmp Higher Cost Higher Viscosity Superior Solvation Reduced Aggregation Higher Coupling Efficiency fmoc_val_osu This compound (Sterically Hindered) fmoc_val_osu->dmf Acceptable Efficiency fmoc_val_osu->nmp Recommended for Higher Efficiency

Caption: Logical relationship for solvent choice in this compound coupling.

References

Application Notes and Protocols for Large-Scale Peptide Synthesis Utilizing Fmoc-Val-Osu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide drug development and manufacturing.[1][2] This document provides detailed application notes and protocols for the large-scale synthesis of peptides, with a particular focus on the application of Nα-Fmoc-L-valine-N-hydroxysuccinimide ester (Fmoc-Val-Osu). This compound is a pre-activated amino acid derivative that offers efficient and rapid coupling of the sterically hindered valine residue, a common challenge in peptide synthesis.[3] The N-hydroxysuccinimide (OSu) ester promotes fast amide bond formation, minimizing side reactions and maximizing yield, which is critical in multi-kilogram scale production.[3]

These guidelines are intended to support researchers, scientists, and drug development professionals in scaling up their peptide synthesis from laboratory to production scale, ensuring high purity, yield, and batch-to-batch consistency.

Core Principles of Large-Scale Fmoc-SPPS

Large-scale SPPS follows the same fundamental cycle as laboratory-scale synthesis: deprotection, coupling, and washing. However, scaling up introduces significant challenges, including:

  • Reaction Kinetics and Mass Transfer: Ensuring complete and uniform reactions within a large reactor volume.

  • Solvent and Reagent Consumption: Managing the substantial quantities of raw materials and the resulting waste streams.

  • Heat Transfer: Controlling the temperature of the reaction, especially during exothermic coupling reactions.

  • Purification: The purification of large quantities of crude peptide is often a significant bottleneck.[4]

Automation and the use of in-process controls are crucial for successful and reproducible large-scale peptide manufacturing.[1]

Data Presentation: A Case Study in Large-Scale Synthesis

The following table summarizes the results from a case study on the process development and GMP production of a 25-mer linear peptide, demonstrating the impact of process optimization on purity and yield at a large scale.[5]

ParameterDemonstration Batch (10 g scale)GMP Production (Multi-hundred gram scale)Notes
Crude Peptide Purity (by HPLC) 67.1% - 73%82.9%Optimization of coupling times and washing procedures significantly reduced impurities such as double incorporations ("Endo impurities").[5]
Key Impurity Profile (Endo-glycine) 4.1%2.5%Targeted process adjustments led to a reduction in specific, problematic impurities.[5]
Overall Yield (Purified Peptide) Not specified>350 g of >95% pure peptideA robust and scalable process translates to a higher yield of the final, purified active pharmaceutical ingredient (API).[5]
Final Purity (after purification) >95%>95%The final product met the stringent purity requirements for Phase I clinical trials.[5]

Experimental Protocols

Protocol 1: Large-Scale Automated Fmoc-SPPS

This protocol outlines a general procedure for the automated synthesis of a peptide on a multi-kilogram scale using this compound.

Materials and Equipment:

  • Large-scale automated peptide synthesizer with a suitable reactor volume (e.g., 100 L or larger).

  • Pre-loaded resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) with a substitution of 0.3-0.7 mmol/g.

  • High-purity Fmoc-amino acids, including this compound.

  • Coupling reagents (if not using pre-activated esters), e.g., DIC/Oxyma.

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection solution: 20-40% piperidine (B6355638) in N,N-Dimethylformamide (DMF).

  • Solvents: High-purity DMF, Dichloromethane (DCM).

  • Washing solvents: DMF, Isopropanol (IPA).

  • Cleavage cocktail (see Protocol 2).

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: The pre-loaded resin is swelled in DMF within the reaction vessel for at least one hour with gentle agitation.

  • Fmoc-Deprotection:

    • The DMF is drained, and the deprotection solution (20-40% piperidine in DMF) is added.

    • The reaction is agitated for a specified time (e.g., 2 x 10-20 minutes).

    • The resin is thoroughly washed with DMF to remove piperidine and dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • A solution of this compound (1.5-3.0 equivalents relative to the resin loading) in DMF is prepared.

    • The this compound solution is added to the deprotected peptide-resin.

    • The reaction is agitated for 1-3 hours at a controlled temperature.

    • The completion of the coupling reaction is monitored using an in-process control such as the Kaiser test. If the test is positive, a recoupling step may be necessary.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed as described in step 2.

  • Resin Washing and Drying: The fully assembled peptide-resin is washed with DMF, followed by IPA and DCM, and then dried under vacuum.

Protocol 2: Cleavage and Deprotection of the Peptide

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin.

  • Cleavage cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The composition may be adjusted based on the peptide sequence.

  • Cold diethyl ether.

  • Centrifugation and lyophilization equipment.

Procedure:

  • Cleavage Reaction:

    • The dried peptide-resin is treated with the cleavage cocktail in a suitable reaction vessel.

    • The mixture is agitated for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • The resin is filtered, and the filtrate containing the cleaved peptide is collected.

    • The collected filtrate is added dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Drying:

    • The precipitated peptide is isolated by centrifugation.

    • The peptide pellet is washed with cold diethyl ether and dried under vacuum to yield the crude peptide.

Protocol 3: Large-Scale Purification by RP-HPLC

This protocol provides a general procedure for the purification of the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Equipment:

  • Large-scale preparative RP-HPLC system with a suitable column (e.g., C18).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Lyophilizer.

Procedure:

  • Sample Preparation: The crude peptide is dissolved in a minimal amount of Mobile Phase A, and the solution is filtered.

  • Chromatography:

    • The preparative RP-HPLC column is equilibrated with the starting mobile phase conditions.

    • The peptide solution is loaded onto the column.

    • A linear gradient of Mobile Phase B is applied to elute the peptide.

    • The elution is monitored by UV detection at 220 nm.

  • Fraction Collection and Analysis:

    • Fractions corresponding to the main peptide peak are collected.

    • The purity of the collected fractions is analyzed by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Fractions with the desired purity (>95%) are pooled and lyophilized to obtain the final purified peptide.

Visualizations

Large_Scale_Peptide_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage_Purification Downstream Processing Resin 1. Pre-loaded Resin Swelling Deprotection 2. Fmoc-Deprotection (20-40% Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (this compound) Deprotection->Coupling Washing_SPPS 4. Washing (DMF) Coupling->Washing_SPPS Washing_SPPS->Deprotection Repeat for each amino acid Final_Deprotection 5. Final N-terminal Fmoc-Deprotection Washing_SPPS->Final_Deprotection Cleavage 6. Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation 7. Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization Final_Product Purified Peptide API Lyophilization->Final_Product

Caption: Workflow for large-scale peptide synthesis.

Peptide_Therapeutic_Signaling_Pathway Peptide Peptide Therapeutic (containing D-Valine) Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation/ Inhibition Biological_Response Cellular Response (e.g., Enzyme Inhibition, Gene Expression Change) Signaling_Cascade->Biological_Response Modulation

Caption: General mechanism of a peptide therapeutic.

References

Troubleshooting & Optimization

troubleshooting incomplete Fmoc-val-osu coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing incomplete coupling of Fmoc-Val-OSu in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: How can I determine if the coupling of this compound is incomplete?

The completion of the coupling reaction is typically monitored by qualitative colorimetric tests that detect the presence of unreacted primary amines on the peptide-resin.[1] The most common method is the Kaiser test, which is highly sensitive for primary amines.[2] However, for N-terminal proline or other secondary amines, alternative tests like the Isatin (B1672199) or Chloranil tests are necessary.[2]

Q2: What are the primary causes of incomplete this compound coupling?

Incomplete coupling of this compound is often attributed to several factors:

  • Steric Hindrance: The bulky isopropyl side chain of valine, combined with the large Fmoc protecting group, can physically impede the reaction, slowing it down or preventing it from reaching completion.[3][4]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, leading to interchain hydrogen bonding. This aggregation can block reactive sites, making them inaccessible for coupling.[3] This is a major cause of synthesis problems and is sequence-dependent.[3]

  • Suboptimal Reaction Conditions: The choice of solvent, coupling reagents, and base can significantly impact the reaction's efficiency.[3] For instance, inadequate swelling of the resin in a particular solvent can limit access to the reactive sites.[3]

  • Hydrolysis of this compound: The N-hydroxysuccinimide (OSu) ester is sensitive to moisture and can be hydrolyzed, especially under basic conditions.[5] This reduces the amount of active reagent available for coupling.

Q3: My monitoring test is positive. What should I do to resolve the incomplete coupling?

If a monitoring test indicates the presence of unreacted amines, several strategies can be employed:

  • Recouple: The simplest approach is to repeat the coupling step with fresh reagents.[3] This is often sufficient to drive the reaction to completion, especially if the initial coupling was only marginally incomplete.

  • Switch to a More Potent Coupling Reagent: If standard coupling fails, using a more powerful aminium/uronium (e.g., HATU, HCTU) or phosphonium (B103445) salt-based reagent can overcome steric hindrance.[3][4]

  • Optimize the Solvent: Changing the solvent can disrupt peptide aggregation and improve resin swelling. Solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or mixtures like DCM/DMF can be more effective than DMF alone.[2]

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or performing the synthesis at an elevated temperature (e.g., 60-75°C) can help overcome slow reaction kinetics and reduce aggregation.[4][5]

  • Capping: If recoupling is unsuccessful, the remaining unreacted amines should be "capped" to prevent the formation of deletion sequences. This is typically done using acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA or pyridine (B92270).[2] Capping terminates the unreacted chains, which can then be separated during final purification.[1]

Q4: Can the coupling of this compound lead to side reactions?

Yes, besides incomplete coupling, other side reactions can occur:

  • Epimerization/Racemization: Although less common with urethane-protected amino acids, racemization can occur under certain activation conditions, particularly with sterically hindered residues like valine.[3][4] This leads to the incorporation of the undesired L-isomer, resulting in diastereomeric impurities. The choice and amount of base are critical factors; using a weaker base like N-methylmorpholine (NMM) or a hindered base like 2,4,6-collidine instead of DIPEA can minimize this risk.[4]

  • Diketopiperazine (DKP) Formation: This side reaction is prevalent at the dipeptide stage. After deprotection of the second amino acid (e.g., Valine), the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[4]

Data Summary

Table 1: Qualitative Tests for Monitoring Coupling Completion
Test NameTarget AminePositive Result IndicationKey Considerations
Kaiser Test Primary AminesIntense Blue ColorNot reliable for secondary amines like proline.[2] False positives can occur as the Fmoc group is not entirely stable under test conditions.[2]
Isatin Test Secondary AminesBlue BeadsUsed as an alternative for N-terminal proline.[2]
Chloranil Test Secondary AminesBlue ColorAnother effective test for N-terminal proline.[2]
TNBS Test Primary & Secondary AminesRed/Orange BeadsBased on an acid-base reaction; resin must be thoroughly washed to remove interfering reagents.[1][2]
Table 2: Troubleshooting Guide for Incomplete this compound Coupling
SymptomPotential CauseRecommended Solution(s)
Positive Kaiser test after initial coupling.Steric Hindrance / Slow Kinetics Perform a second coupling (recouple).[2] Increase reaction time.[4]
Positive Kaiser test persists after recoupling.Severe Steric Hindrance / Aggregation Switch to a more potent coupling reagent (e.g., HATU, HCTU).[3][4] Change solvent to NMP or DMSO.[2] Increase reaction temperature.[5]
Resin beads appear shrunken.Peptide Aggregation Use chaotropic salts (e.g., LiCl) to disrupt secondary structures.[5] Switch to a low-loading resin or a PEG-based resin.
Diastereomeric impurity detected by HPLC/MS.Epimerization Replace DIPEA with a less racemization-prone base like NMM or 2,4,6-collidine.[4] Add an auxiliary agent like HOBt or Oxyma.[3][4]
Low yield, especially when Val is the second residue.Diketopiperazine (DKP) Formation Use a sterically hindered resin (e.g., 2-chlorotrityl chloride resin).[4] Couple a pre-synthesized Fmoc-dipeptide instead of single amino acids.[4]

Experimental Protocols

Protocol 1: Kaiser Test for Primary Amines
  • Reagents:

    • Solution A: 2.5 g of ninhydrin (B49086) in 50 mL of ethanol.[2]

    • Solution B: 25 g of phenol (B47542) in 50 mL of ethanol, with 1 mL of 0.001M KCN aqueous solution and 0.5 mL of pyridine added.[2]

  • Procedure:

    • Place a small sample of the peptide-resin (a few beads) into a small test tube.

    • Add 2-3 drops of Solution A and 2-3 drops of Solution B.

    • Heat the tube at 100-120°C for 5 minutes.

    • Observe the color of the beads and the solution.

  • Interpretation:

    • Colorless/Yellow: Coupling is complete.

    • Intense Blue: Coupling is incomplete or has failed.[2]

Protocol 2: Isatin Test for Secondary Amines
  • Reagents:

    • Isatin Solution: Add 2 g of isatin to 60 mL of benzyl (B1604629) alcohol, stir for 2 hours, filter, and then dissolve 2.5 g of Boc-Phe-OH in the filtrate.[2]

  • Procedure:

    • Place a small sample of the peptide-resin (4-5 mg) in a small test tube.

    • Add 2-3 drops of the isatin solution.

    • Heat at 100°C for 5 minutes.

  • Interpretation:

    • Beads turn blue: The coupling reaction is incomplete.[2]

Protocol 3: Standard Capping Procedure
  • Procedure:

    • Wash the resin several times with DMF.

    • Suspend the resin in a DMF solution containing acetic anhydride (50 equivalents based on resin substitution) and pyridine or DIPEA (50 equivalents).

    • Gently shake the mixture at room temperature for 30 minutes.

    • Filter and wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm the absence of free amines. Repeat capping if necessary.[2]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_monitor Monitoring cluster_actions Corrective Actions cluster_end Next Step Start Perform this compound Coupling Monitor Perform Monitoring Test (e.g., Kaiser Test) Start->Monitor Recouple Recouple with Fresh Reagents Monitor->Recouple Test Positive (Incomplete) Proceed Proceed to Fmoc Deprotection Monitor->Proceed  Test Negative (Complete) Recouple->Monitor Re-test Change_Reagents Change Coupling Conditions: - More potent reagent (HATU) - Change solvent (NMP, DMSO) - Increase temperature Recouple->Change_Reagents Still Positive Change_Reagents->Monitor Cap Cap Unreacted Amines (Acetic Anhydride) Change_Reagents->Cap Still Positive Cap->Proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

Side_Reactions Reactants This compound + H₂N-Peptide-Resin Desired_Product Desired Product: Fmoc-Val-Peptide-Resin Reactants->Desired_Product Successful Coupling Deletion Deletion Sequence: H₂N-Peptide-Resin Reactants->Deletion Incomplete Coupling (Steric Hindrance) Epimer Diastereomer: Fmoc-L-Val-Peptide-Resin Reactants->Epimer Epimerization (Base-mediated) DKP Diketopiperazine (at dipeptide stage) Desired_Product->DKP Fmoc Deprotection & Cyclization

Caption: Common side reactions encountered during Fmoc-Val coupling.

References

Fmoc-Val-OSu Technical Support Center: Troubleshooting Side Reactions and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation encountered during the use of Fmoc-Val-OSu in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or N-α-9-fluorenylmethoxycarbonyl-L-valine N-hydroxysuccinimide ester, is an activated amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the N-terminus of the valine amino acid, while the OSu (N-hydroxysuccinimide) ester activates the carboxyl group for efficient coupling to the free amino group of a growing peptide chain.[1]

Q2: What are the most common side reactions associated with the use of this compound?

The most common side reactions include:

  • Hydrolysis of the OSu ester: The active ester can react with water, leading to the formation of the inactive Fmoc-Val-OH.

  • Incomplete coupling: Due to the steric hindrance of the valine side chain, the coupling reaction may not go to completion, resulting in deletion sequences.[2]

  • Formation of Fmoc-β-Ala-OH: This byproduct can arise from the rearrangement of the Fmoc-OSu reagent itself.[3][4]

  • Racemization: Although less common for urethane-protected amino acids, racemization of the valine chiral center can occur under certain activation conditions.[5]

  • Diketopiperazine (DKP) formation: At the dipeptide stage, intramolecular cyclization can lead to the cleavage of the dipeptide from the resin.[6]

Q3: Why is the purity of this compound critical for my synthesis?

High-purity this compound (typically ≥99%) is essential to prevent the incorporation of unwanted side products into your peptide sequence.[7] Impurities in the starting material, such as Fmoc-Val-OH or Fmoc-β-Ala-OH, can lead to failed couplings or the generation of incorrect peptide sequences that are difficult to separate from the desired product.[3]

Troubleshooting Guides

Problem: Incomplete Coupling (Positive Kaiser Test after Coupling)

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying an incomplete reaction.[2]

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform a Double Coupling (fresh reagents) start->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 negative Negative Result: Proceed with Synthesis kaiser_test_2->negative Negative positive_2 Positive Result: Further Troubleshooting kaiser_test_2->positive_2 Positive optimize Optimize Coupling Conditions: - Use stronger coupling reagent (e.g., HATU) - Increase reaction time/temperature - Change solvent (e.g., to NMP) positive_2->optimize cap Cap Unreacted Amines (e.g., with Acetic Anhydride) optimize->cap

Troubleshooting workflow for a positive Kaiser test.

Problem: Presence of Unexpected Peaks in HPLC/MS Analysis

The appearance of unexpected peaks in your analytical data can indicate the presence of various byproducts.

Observed Mass Potential Byproduct Likely Cause Suggested Solution
-115.1 Da from target peptideDeletion Sequence Incomplete coupling of this compound.- Perform a double coupling for the valine residue. - Use a more potent coupling reagent (see Table 2). - Increase coupling time and/or temperature.
+18.0 Da from target peptideHydrolysis Product Adduct Reaction with hydrolyzed Fmoc-Val-OH.- Ensure anhydrous conditions during coupling. - Use freshly prepared this compound.
+89.1 Da from target peptideβ-Alanine Insertion Contamination of this compound with Fmoc-β-Ala-OH.- Use high-purity this compound. - Analyze the starting material by HPLC-MS.
Same as target peptide (isomeric) Racemized Peptide Racemization of the valine α-carbon during activation.- Use a coupling reagent known for low racemization (see Table 3). - Minimize pre-activation time. - Avoid strong bases and high temperatures.

Data Presentation

Table 1: Stability of NHS Esters in Aqueous Solution

Hydrolysis of the N-hydroxysuccinimide (NHS) ester is a primary side reaction that deactivates this compound. The rate of hydrolysis is highly dependent on pH and temperature.

pH Temperature Approximate Half-life of NHS Ester
7.0Room Temperature~7 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.64°C10 minutes
9.0Room Temperature125 minutes

This data highlights the increased rate of hydrolysis at a more alkaline pH.

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like valine.

Coupling Reagent Type of Active Ester Relative Reactivity Notes
HATU OAt esterVery HighHighly recommended for sterically hindered residues; forms a more reactive active ester.[8]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[2]
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[2][8]
DIC/HOBt OBt esterModerateStandard, cost-effective option, but may require longer reaction times or double coupling for valine.
Table 3: Common Byproducts and their Molecular Weights
Compound Molecular Formula Monoisotopic Mass (Da)
This compound C₂₄H₂₄N₂O₆436.1634
Fmoc-Val-OH C₂₀H₂₁NO₄339.1471
Fmoc-β-Ala-OH C₁₈H₁₇NO₄311.1158

Experimental Protocols

Protocol 1: Kaiser Test for Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.[2]

Reagents:

  • Solution A: 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue/Purple: Positive result (incomplete coupling). A recoupling is necessary.

  • Yellow/Colorless: Negative result (complete coupling).

Protocol 2: HPLC-MS Method for Byproduct Analysis

This protocol provides a general method for the separation and identification of this compound and its common byproducts.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 30% to 95% B over 15 minutes is a good starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 265 nm and 301 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Range: Scan a range appropriate to detect the expected compounds (e.g., m/z 300-500).

  • Expected [M+H]⁺ ions:

    • Fmoc-Val-OH: ~340.15

    • Fmoc-β-Ala-OH: ~312.12

    • This compound: ~437.17

Signaling Pathways and Logical Relationships

Mechanism of Fmoc-β-Ala-OH Formation

The formation of Fmoc-β-Ala-OH is a known side reaction associated with the use of Fmoc-OSu. It proceeds through a Lossen-type rearrangement of the N-hydroxysuccinimide moiety.[3][4]

G fmoc_osu Fmoc-OSu rearrangement Lossen-type Rearrangement fmoc_osu->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis beta_ala Fmoc-β-Ala-OH hydrolysis->beta_ala G start Unexpected Peak in HPLC/MS mass_check Determine Mass of Impurity start->mass_check deletion Mass = Target - Val (Deletion Sequence) mass_check->deletion Deletion hydrolysis Mass = Fmoc-Val-OH or Adduct (Hydrolysis) mass_check->hydrolysis Hydrolysis beta_ala Mass = β-Ala Insertion (Fmoc-β-Ala-OH) mass_check->beta_ala Insertion racemization Mass = Target (Isomer/Racemization) mass_check->racemization Isomer action_deletion Action: - Double couple Val - Use stronger coupling reagent deletion->action_deletion action_hydrolysis Action: - Use anhydrous conditions - Fresh this compound hydrolysis->action_hydrolysis action_beta_ala Action: - Source high-purity reagent - Analyze starting material beta_ala->action_beta_ala action_racemization Action: - Use low-racemization reagents - Minimize pre-activation time racemization->action_racemization

References

Technical Support Center: Preventing Racemization with Fmoc-Val-OSu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using Fmoc-Val-OSu in your peptide synthesis experiments, with a focus on preventing racemization and ensuring the chiral purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the process where an enantiomerically pure amino acid, such as the L-valine in Fmoc-L-Val-OSu, converts into a mixture of both its L- and D-forms. In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid, resulting in a diastereomeric peptide impurity. These impurities can be challenging to separate from the desired peptide and can significantly alter the biological activity and therapeutic efficacy of the final product. The primary mechanism for racemization during coupling is through the formation of a planar oxazolone (B7731731) intermediate from the activated amino acid.[1]

Q2: How does the use of a pre-activated N-hydroxysuccinimide (OSu) ester like this compound help in preventing racemization?

A2: this compound is an N-hydroxysuccinimide (NHS) ester, which means the carboxyl group of valine is pre-activated. This allows for a rapid coupling reaction with the free amine of the growing peptide chain.[2] The speed of this reaction is crucial, as it minimizes the time the activated amino acid spends in solution, thereby reducing the opportunity for the formation of the racemization-prone oxazolone intermediate.[2]

Q3: What are the primary factors that can lead to racemization even when using this compound?

A3: While this compound is designed to minimize racemization, several factors can still contribute to its occurrence:

  • Base: The presence of a base, particularly a strong or sterically unhindered one, can facilitate the abstraction of the alpha-proton, which is a key step in oxazolone formation.

  • Temperature: Elevated temperatures can increase the rate of racemization.[3]

  • Solvent: The polarity of the solvent can influence the rate of racemization.

  • Prolonged Reaction Times: Although designed for rapid coupling, extended reaction times, especially in the presence of excess base, can increase the risk of racemization.

Q4: Valine is known to be a sterically hindered amino acid. Can this lead to issues other than racemization?

A4: Yes, the bulky isopropyl side chain of valine presents steric hindrance, which can lead to incomplete coupling reactions. This results in the formation of deletion sequences (peptides missing the valine residue). Therefore, optimizing coupling conditions is critical not only to prevent racemization but also to ensure high coupling efficiency.

Troubleshooting Guides

Issue 1: Detection of Diastereomeric Impurities in the Final Peptide

Symptoms:

  • HPLC analysis of the crude peptide shows a peak eluting close to the main product peak.

  • Mass spectrometry confirms that this impurity has the same mass as the desired peptide.

Possible Cause:

  • Racemization of the this compound during the coupling step.

Troubleshooting Workflow:

start Diastereomeric Impurity Detected check_base Review Base Used start->check_base check_temp Evaluate Coupling Temperature check_base->check_temp Using weak base solution_base Switch to a Weaker/Sterically Hindered Base (e.g., NMM or Collidine) check_base->solution_base Using strong base (e.g., DIPEA)? check_time Assess Coupling Time check_temp->check_time Room temperature or below solution_temp Perform Coupling at Lower Temperature (e.g., 0°C to RT) check_temp->solution_temp Elevated temperature? check_solvent Consider Solvent Effects check_time->check_solvent Minimal time solution_time Minimize Coupling Time check_time->solution_time Extended coupling time? solution_solvent Ensure Use of High-Purity, Anhydrous Solvent check_solvent->solution_solvent solution_base->check_temp solution_temp->check_time solution_time->check_solvent end Improved Chiral Purity solution_solvent->end

Caption: Troubleshooting workflow for diastereomeric impurities.

Issue 2: Low Coupling Efficiency and Deletion Sequences

Symptoms:

  • Kaiser test is positive after the coupling step, indicating free amines.

  • Mass spectrometry shows a significant peak corresponding to the peptide sequence lacking valine.

Possible Cause:

  • Incomplete coupling of the sterically hindered this compound.

Troubleshooting Workflow:

start Low Coupling Efficiency / Deletion Sequence check_equivalents Review Equivalents of this compound start->check_equivalents check_time Evaluate Coupling Time check_equivalents->check_time Using >1 eq. solution_equivalents Increase Equivalents of this compound (e.g., 1.5-2 eq.) check_equivalents->solution_equivalents Using 1 eq.? solution_time Extend Coupling Time (monitor for racemization) check_time->solution_time Short coupling time? solution_double_coupling Perform a Double Coupling check_time->solution_double_coupling Extended time still inefficient check_aggregation Consider Peptide Aggregation solution_aggregation Use Aggregation-Disrupting Solvent (e.g., NMP or DCM/DMF mixture) check_aggregation->solution_aggregation solution_equivalents->check_time solution_time->solution_double_coupling solution_double_coupling->check_aggregation end Improved Coupling Efficiency solution_aggregation->end

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

While specific quantitative data for the racemization of this compound is limited in the literature, the following table provides illustrative data from model systems to demonstrate the impact of different coupling conditions on racemization levels. This data can be used to guide the optimization of your own experimental protocols.

Amino AcidCoupling Reagent/AdditiveBaseTemperature (°C)% D-Isomer (Racemization)
Fmoc-His(Trt)-OHDIC/Oxyma-5531.0
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtDIPEART7.8
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtCollidineRT<1.0
Z-Phe-Val-OHDIC/HOBt-RT8.6

This data is compiled from various sources and is intended for comparative purposes. Actual racemization levels for this compound may vary.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of this compound

Objective: To couple this compound to a resin-bound peptide with minimal racemization.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-L-Val-OSu (1.5 equivalents)

  • High-purity, anhydrous N,N-Dimethylformamide (DMF)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (optional, if a base is required for neutralization)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A final wash with DCM and then DMF is recommended.

  • Coupling: a. Dissolve Fmoc-L-Val-OSu (1.5 eq.) in a minimal amount of DMF. b. Immediately add the this compound solution to the deprotected peptide-resin. c. If the peptide-resin is a salt (e.g., TFA salt), a weak, sterically hindered base like NMM or collidine (2 eq.) can be added. Avoid strong bases like DIPEA. d. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider a second coupling (see Protocol 2).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: Quantification of Valine Racemization by HPLC

Objective: To determine the percentage of D-Valine incorporation in a synthetic peptide.

Methodology:

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Peptide Hydrolysis: a. Lyophilize the crude peptide. b. Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization: a. Evaporate the HCl from the hydrolysate. b. Derivatize the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).

  • HPLC Analysis: a. Analyze the derivatized amino acid mixture by reverse-phase HPLC. b. The L- and D-valine derivatives will elute as distinct peaks. c. Integrate the peak areas for both the L- and D-valine derivatives.

  • Calculation: Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-Val) / (Area(L-Val) + Area(D-Val))] * 100[4]

Signaling Pathways and Workflows

cluster_activation Amino Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Fmoc_Val_OH Fmoc-L-Val-OH Activated_Ester Activated Ester Intermediate (e.g., OSu) Fmoc_Val_OH->Activated_Ester Activation Oxazolone Oxazolone Intermediate (Achiral) Activated_Ester->Oxazolone Base-catalyzed cyclization Coupled_Product Fmoc-L-Val-Peptide-Resin Activated_Ester->Coupled_Product Fmoc_D_Val Fmoc-D-Val Oxazolone->Fmoc_D_Val Protonation Peptide_Resin Peptide-Resin-NH2 Peptide_Resin->Coupled_Product

Caption: Mechanism of racemization via oxazolone formation.

References

dealing with poor solubility of Fmoc-val-osu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges encountered with Fmoc-Val-OSu during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended solvents for dissolving this compound?

A1: The most commonly recommended solvents for dissolving Fmoc-protected amino acids, including this compound, are polar aprotic solvents. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are standard choices due to their excellent solvating properties for these types of compounds.[1][2] N-Methyl-2-pyrrolidone (NMP) is another effective, albeit more viscous, solvent that can be used.[3]

Q2: I am observing poor solubility of this compound in DMF. What are the potential causes?

A2: Several factors can contribute to the poor solubility of this compound in DMF:

  • Solvent Quality: The purity of DMF is critical. Over time, DMF can degrade to form dimethylamine, which can compromise the integrity of the Fmoc-protecting group.[3] The presence of water in the DMF can also negatively affect the solubility of Fmoc-amino acids. It is crucial to use high-purity, peptide-synthesis-grade DMF with low water content.

  • Temperature: Lower ambient temperatures in the laboratory can decrease the solubility of the reagent.

  • Reagent Quality: Variations in the crystalline structure or the presence of impurities in a specific lot of this compound could potentially affect its solubility.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Yes, gentle heating is a viable option to enhance solubility. Warming the solution to a temperature between 30-40°C can often be sufficient to achieve complete dissolution. However, it is important to avoid prolonged or excessive heating, as this could lead to the degradation of the this compound.

Q4: Are there alternative solvents or co-solvents that can be used if DMF is not effective?

A4: If you continue to experience solubility issues with DMF, consider the following alternatives:

  • N-Methyl-2-pyrrolidone (NMP): NMP is often a more powerful solvent than DMF and can be effective for compounds that are difficult to dissolve.[3]

  • Dimethyl sulfoxide (DMSO): DMSO is a very strong solvent and can be used to dissolve this compound.[1][2] It can also be used as a co-solvent with DMF. For instance, adding up to 25% (v/v) of DMSO to the DMF can improve the solubility of difficult-to-dissolve Fmoc-amino acids.[4]

Q5: What is the impact of poor this compound solubility on my peptide synthesis?

A5: Poor solubility of this compound can have significant negative consequences for solid-phase peptide synthesis (SPPS). If the activated amino acid is not fully dissolved, it will not be available to react with the free N-terminus of the growing peptide chain on the solid support. This can lead to incomplete coupling reactions, resulting in the formation of deletion sequences in your final peptide product and a lower overall yield.[5]

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides data for the parent compound, Fmoc-OSu, and a closely related compound, Fmoc-D-Val-OH, to serve as a reference.

CompoundSolventAbbreviationSolubilityNotes
Fmoc-OSuDimethylformamideDMF~25 mg/mLData for the parent compound without the valine side chain.[6][7]
Fmoc-OSuDimethyl sulfoxideDMSO~20 mg/mLData for the parent compound without the valine side chain.[6][7]
Fmoc-D-Val-OHDimethylformamideDMF≥ 0.5 MDescribed as "clearly soluble" at this concentration.[8]
Fmoc-D-Val-OHDimethyl sulfoxideDMSO100 mg/mL (~0.29 M)Ultrasonic assistance may be required for dissolution.[8]
Fmoc-D-Val-OHN-Methyl-2-pyrrolidoneNMPReadily SolubleQualitative assessment indicates good solubility.[8]

Troubleshooting Guide

If you are encountering poor solubility with this compound, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for Poor this compound Solubility A Start: Poor Solubility of this compound Observed B Step 1: Verify Solvent Quality - Use fresh, high-purity, anhydrous DMF or NMP. - Is the solvent of appropriate quality? A->B C Step 2: Optimize Dissolution Conditions - Vigorously vortex/stir the solution. - Gently warm to 30-40°C. - Briefly sonicate the mixture. B->C Yes G Step 4: Assess Reagent Quality - Contact the supplier for information on the specific lot. - Consider trying a new lot of this compound. B->G No, solvent quality is questionable D Is the compound now soluble? C->D E Step 3: Consider a Stronger Solvent System - Use NMP as the primary solvent. - Use DMSO as a co-solvent with DMF (up to 25% v/v). D->E No H Proceed with your experiment. D->H Yes F Is the compound now soluble? E->F F->G No F->H Yes I Issue Persists: Contact Technical Support G->I

A troubleshooting workflow for addressing poor solubility of this compound.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS

This protocol outlines the standard procedure for dissolving this compound for use in a coupling reaction in solid-phase peptide synthesis.

Materials:

  • This compound

  • High-purity, anhydrous DMF or NMP

  • Clean, dry reaction vessel

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry reaction vessel.

  • Solvent Addition: Add the calculated volume of high-purity DMF or NMP to achieve the desired concentration for your coupling reaction (typically in the range of 0.2 to 0.5 M).

  • Dissolution: Vigorously vortex or stir the mixture at room temperature for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has completely dissolved and the solution is clear.

  • Activation and Coupling: If the this compound is fully dissolved, proceed with the addition of your coupling reagents and subsequent addition to the deprotected resin.

Protocol 2: Enhanced Dissolution of this compound

This protocol should be followed if you experience difficulty dissolving the this compound using Protocol 1.

Materials:

  • As per Protocol 1

  • Sonicator bath

  • Water bath or heating block

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Initial Mixing: Vigorously vortex or stir the mixture at room temperature for 5 minutes.

  • Sonication: If undissolved solid remains, place the vessel in a sonicator bath at room temperature. Sonicate for 5-10 minutes. Be mindful of potential heating and use a temperature-controlled bath if available.

  • Gentle Warming: If solubility issues persist after sonication, transfer the vessel to a water bath or heating block pre-heated to 30-40°C. Continue to stir the solution and monitor for complete dissolution. This step should generally not exceed 20-30 minutes.

  • Visual Inspection: Once the this compound appears to be fully dissolved, visually inspect the solution for any remaining particulate matter.

  • Cooling and Use: Allow the solution to cool to room temperature before proceeding with your coupling reaction.

Protocol 3: SPPS Coupling Cycle with this compound

This protocol provides a general workflow for a single coupling cycle using pre-dissolved this compound in manual Fmoc-SPPS.

Materials and Reagents:

  • Fmoc-deprotected peptide-resin

  • Solution of this compound in DMF or NMP (prepared using Protocol 1 or 2)

  • Coupling activators (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF for washing

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group has been completely removed from the peptide-resin and the resin has been thoroughly washed with DMF.

  • Activation of this compound: In a separate vessel, add your coupling activator (e.g., HBTU, HATU) to the pre-dissolved this compound solution. Then, add the base (e.g., DIPEA) and allow the mixture to pre-activate for a few minutes according to your standard protocol.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for the desired coupling time (typically 1-2 hours).

  • Monitoring the Reaction: (Optional but recommended) Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any excess reagents and byproducts.

  • Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle.

G cluster_0 Experimental Workflow for SPPS Coupling A Start: Fmoc-Deprotected Resin B Prepare this compound Solution (Protocol 1 or 2) A->B C Activate this compound (Add coupling reagents and base) B->C D Add Activated Amino Acid to Resin C->D E Agitate for 1-2 hours D->E F Monitor Coupling (e.g., Kaiser Test) E->F G Wash Resin with DMF F->G Complete I Incomplete Coupling: Re-couple F->I Incomplete H End: Ready for Next Cycle G->H I->D

A general experimental workflow for a single coupling cycle in Fmoc-SPPS.

References

Technical Support Center: Fmoc-Val-OSu Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the piperidine-mediated deprotection of Fmoc-Val-OSu and related valine derivatives in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Fmoc deprotection of valine residues?

Incomplete Fmoc deprotection of valine is frequently encountered due to two primary factors:

  • Steric Hindrance: The bulky isopropyl side chain of valine can sterically hinder the approach of the piperidine (B6355638) base to the Fmoc group, slowing down the deprotection reaction. This effect is often more pronounced in sequences with adjacent bulky amino acids.[1]

  • Peptide Aggregation: Hydrophobic sequences, particularly those containing multiple valine residues, have a propensity to aggregate on the solid support. This aggregation can limit the access of solvents and reagents, including the piperidine deprotection solution, to the peptide chain, resulting in incomplete reactions.[1]

Q2: How can I monitor the completeness of the Fmoc deprotection reaction?

Several methods can be employed to assess the completion of the Fmoc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects the presence of free primary amines.[1][2] A positive result (blue beads) indicates successful deprotection, while a negative result (yellow beads) suggests that the Fmoc group is still attached.[1]

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide-resin by reverse-phase HPLC (RP-HPLC) is a quantitative method to monitor the reaction. The Fmoc-protected peptide will have a different retention time than the deprotected peptide.[1]

  • UV Monitoring: Many automated peptide synthesizers are equipped with UV detectors that can monitor the absorbance of the dibenzofulvene-piperidine adduct released during deprotection.[1] An incomplete reaction may be indicated if the UV signal does not return to the baseline.[1]

Q3: What are the potential side reactions when using piperidine for this compound deprotection?

While effective, piperidine can promote several side reactions:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to the truncation of the peptide chain.[3]

  • Racemization: The basic conditions created by piperidine can sometimes lead to the racemization of the amino acid residue, particularly at the C-terminus.

  • Piperidine Adduct Formation: In some cases, the dibenzofulvene byproduct of Fmoc cleavage can react with the newly deprotected amine if not efficiently scavenged by piperidine.

Q4: Can I use a different base for the deprotection of sterically hindered residues like valine?

Yes, for particularly "difficult" sequences, alternative bases or deprotection cocktails can be more effective than the standard 20% piperidine in DMF:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[4] It is often used at a low concentration (e.g., 2%) in combination with piperidine (which acts as a scavenger for the dibenzofulvene byproduct).[5]

  • Piperazine: This is a milder base that can sometimes reduce the occurrence of base-induced side reactions like aspartimide formation.

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection

  • Symptom: Negative or weak Kaiser test result (beads remain yellow or are only faintly blue).[2] HPLC analysis of a cleaved sample shows a significant peak corresponding to the Fmoc-protected peptide.

  • Possible Causes:

    • Steric hindrance from the valine side chain or adjacent residues.[1]

    • Aggregation of the peptide on the solid support.[1]

    • Degraded or low-quality piperidine or DMF.[3]

    • Insufficient reaction time or temperature.

  • Solutions:

    • Increase Reaction Time: Extend the deprotection time (e.g., from 2 x 10 minutes to 2 x 20 minutes).

    • Elevate Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can help disrupt aggregation and improve reaction kinetics.

    • Use a Stronger Base Cocktail: For very difficult sequences, consider using a solution of 2% DBU and 20% piperidine in DMF.

    • Ensure Reagent Quality: Use freshly prepared 20% piperidine in high-purity, amine-free DMF.[3]

Issue 2: Low Yield of the Final Peptide

  • Symptom: The overall yield of the purified peptide is lower than expected.

  • Possible Causes:

    • Incomplete deprotection at one or more valine residues, leading to the synthesis of truncated "deletion sequences".[3]

    • Side reactions such as diketopiperazine formation.[3]

    • Premature cleavage of the peptide from the resin.

  • Solutions:

    • Optimize Deprotection: Implement the solutions for incomplete deprotection described above.

    • Review Coupling Protocol: Ensure that the coupling reaction following the deprotection of valine is efficient. For sterically hindered residues, a longer coupling time or the use of a more potent activation agent may be necessary.

    • Check Resin Stability: Verify that the resin and linker are stable to the extended deprotection conditions if they are being used.

Quantitative Data Summary

The efficiency of Fmoc deprotection is highly dependent on the concentration of piperidine and the reaction time. The following table summarizes the kinetic data for the deprotection of Fmoc-Val-OH in DMF at room temperature.

Deprotection ReagentConcentration (% v/v in DMF)Reaction Time (min)Deprotection Efficiency (%)
Piperidine115.2
Piperidine1549.6
Piperidine2112.9
Piperidine2587.9
Piperidine53>99
Piperidine203>99

Data adapted from J. Mex. Chem. Soc. 2014, 58(4).[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Fmoc-Val-Resin

This protocol describes a standard manual procedure for the deprotection of an Fmoc-protected valine attached to a solid support.

  • Resin Swelling: Swell the Fmoc-Val-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial DMF Wash: Drain the DMF and wash the resin with fresh DMF (3 x resin volume) for 1 minute with agitation. Repeat this wash twice.

  • Deprotection (First Treatment): Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 3 minutes at room temperature. Drain the solution.[5]

  • Deprotection (Second Treatment): Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.[5]

  • Thorough Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Protocol 2: Monitoring Deprotection by RP-HPLC

This protocol outlines the general steps for monitoring the deprotection reaction by analyzing a cleaved sample of the peptide-resin.

  • Sample Collection: After the deprotection step and washing, take a small sample of the resin (a few milligrams).

  • Peptide Cleavage: Treat the resin sample with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Sample Preparation: After the cleavage reaction is complete, precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., 50% acetonitrile (B52724) in water).

  • HPLC Analysis: Inject the sample onto an RP-HPLC system, typically with a C18 column. Elute the peptide using a gradient of water/acetonitrile containing 0.1% TFA. Monitor the absorbance at 214 nm or 220 nm.

  • Data Interpretation: Compare the chromatogram to a reference chromatogram of the fully deprotected peptide. The presence of a significant peak with a longer retention time indicates incomplete Fmoc deprotection.

Visualizations

Deprotection_Workflow Troubleshooting Workflow for Incomplete Fmoc Deprotection of Valine start Negative or Weak Kaiser Test check_reagents Check Reagent Quality (Fresh Piperidine/DMF) start->check_reagents extend_time Increase Deprotection Time (e.g., 2 x 20 min) check_reagents->extend_time retest Retest with Kaiser Test extend_time->retest increase_temp Elevate Temperature (30-40°C) increase_temp->retest stronger_base Use Stronger Base Cocktail (e.g., 2% DBU/Piperidine) stronger_base->retest retest->increase_temp Negative retest->stronger_base Still Negative success Deprotection Complete retest->success Positive failure Consider Alternative Strategies retest->failure Persistent Failure Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection by Piperidine cluster_elimination Fmoc_Peptide Fmoc-NH-Peptide Fmoc Group Attached Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine1 Piperidine (Base) Piperidine1->Intermediate DBF Dibenzofulvene (DBF) Intermediate->DBF Free_Amine H₂N-Peptide Free Amine Intermediate->Free_Amine Elimination β-Elimination Adduct DBF-Piperidine Adduct Stable DBF->Adduct + Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

References

formation of Fmoc-beta-alanine impurity with Fmoc-OSu reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the formation of Fmoc-ß-alanine impurities when using Fmoc-OSu reagents in peptide synthesis. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Researchers encountering unexpected peptide impurities, particularly those corresponding to a mass addition of a ß-alanine residue, should consider the following troubleshooting steps.

Observed Issue Potential Cause Recommended Action
Unexpected peak in HPLC/LC-MS of the crude peptide, corresponding to the mass of a ß-alanine insertion. Contamination of the Fmoc-amino acid raw material with Fmoc-ß-Ala-OH or Fmoc-ß-Ala-Xaa-OH.1. Analyze Raw Materials: Screen the specific lot of the Fmoc-amino acid raw material for the presence of ß-alanine-related impurities using high-resolution HPLC or LC-MS. 2. Switch Supplier/Lot: If contamination is confirmed, switch to a different lot or a supplier that provides certification of low ß-alanine impurity levels. 3. Use Alternative Reagents: For future syntheses, consider using alternative Fmocating reagents that are less prone to this side reaction, such as Fmoc-Cl or Fmoc-OPhth.
Peptide sequence contains a substitution of an amino acid with ß-alanine. The Fmoc-ß-Ala-OH impurity was incorporated into the growing peptide chain instead of the intended amino acid.1. Review Synthesis Records: Confirm the correct Fmoc-amino acid was used for the coupling step . 2. Quantify Impurity: Determine the level of Fmoc-ß-Ala-OH in the Fmoc-amino acid raw material. High levels of this impurity increase the likelihood of misincorporation. 3. Optimize Coupling: While not a direct solution, ensuring optimal coupling conditions for the correct amino acid can help minimize the relative incorporation of the impurity.
Consistently low yield of the target peptide and difficult purification. The presence of ß-alanine-related impurities can complicate the purification process and reduce the overall yield of the desired peptide.[1][2]1. Implement Stringent Quality Control: Source Fmoc-amino acids from reputable suppliers with stringent specifications for ß-alanine impurities (e.g., ≤ 0.1%).[3][4] 2. Purify Raw Materials: If high-purity starting materials are unavailable, consider recrystallization of the Fmoc-amino acid to reduce impurity levels prior to synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Fmoc-ß-alanine impurity and how is it formed?

A1: Fmoc-ß-alanine (Fmoc-ß-Ala-OH) and its dipeptide derivative (Fmoc-ß-Ala-Xaa-OH) are common process-related impurities found in Fmoc-protected amino acids.[5][6] The primary source of this impurity is the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) reagent used for the introduction of the Fmoc protecting group.[1] The impurity is formed through a side reaction known as a Lossen-type rearrangement of the Fmoc-OSu reagent itself.[1][2][7] This rearrangement can occur during the preparation of the Fmoc-amino acid.[2]

Q2: What is the impact of Fmoc-ß-alanine impurities on peptide synthesis?

A2: The presence of Fmoc-ß-alanine-related impurities in Fmoc-amino acid raw materials can have significant consequences for solid-phase peptide synthesis (SPPS). These impurities can be incorporated into the growing peptide chain, leading to the synthesis of peptides with ß-alanine insertions or substitutions.[3][6] This results in a heterogeneous final product, complicates the purification process, and can lower the overall yield of the target peptide.[1][2]

Q3: How can I detect the presence of Fmoc-ß-alanine impurities?

A3: Fmoc-ß-alanine impurities can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A dedicated HPLC method with a high-resolution column can separate the ß-alanine-related impurities from the main Fmoc-amino acid peak. LC-MS can be used to confirm the identity of the impurity by its mass-to-charge ratio.

Q4: What are the acceptable levels of Fmoc-ß-alanine impurities in Fmoc-amino acid reagents?

A4: For reliable peptide synthesis, particularly for therapeutic peptides, it is crucial to use Fmoc-amino acids with very low levels of ß-alanine impurities. Reputable suppliers often specify the maximum allowable content for these impurities in their certificates of analysis. A common specification for ß-alanyl impurities is ≤ 0.1%.[3][4]

Q5: How can the formation of Fmoc-ß-alanine impurities be minimized or avoided?

A5: To minimize the impact of Fmoc-ß-alanine impurities, consider the following strategies:

  • Source High-Purity Reagents: Purchase Fmoc-amino acids from suppliers who perform rigorous quality control and provide detailed certificates of analysis specifying low levels of ß-alanine impurities.[5]

  • Use Alternative Fmocating Reagents: Reagents such as Fmoc-Cl (9-fluorenylmethyl chloroformate) or custom reagents like Fmoc-OPhth have been developed to avoid the Lossen rearrangement that leads to ß-alanine formation.[2] However, be aware that Fmoc-Cl can lead to the formation of dipeptide impurities.[7]

  • In-house Quality Control: If there are concerns about the purity of a batch of Fmoc-amino acid, perform in-house analysis by HPLC to verify its purity before use.

Quantitative Data

The following table summarizes the typical specification limits for ß-alanine-related impurities in commercially available Fmoc-amino acids from suppliers with enhanced quality control.

Impurity Typical Specification Limit (%) Supplier Example
ß-Alanyl Impurities≤ 0.1Novabiochem® (Merck Millipore)[3][4]
Fmoc-ß-Ala-OH≤ 0.1BenchChem[8]
Fmoc-ß-Ala-Ala-OH≤ 0.1BenchChem[8]

Experimental Protocols

HPLC Method for the Detection of Fmoc-ß-Alanine Impurities

This protocol is a representative method for the analysis of Fmoc-amino acids and the detection of potential Fmoc-ß-alanine impurities.

Objective: To determine the purity of an Fmoc-amino acid and identify the presence of Fmoc-ß-Ala-OH.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • Fmoc-amino acid sample and a reference standard for Fmoc-ß-Ala-OH (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the Fmoc-amino acid sample in the sample solvent to a final concentration of approximately 1 mg/mL.[8] If available, prepare a standard solution of Fmoc-ß-Ala-OH in the same manner.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 265 nm or 301 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      25 100
      30 100
      31 30

      | 35 | 30 |

  • Analysis: Inject the prepared samples into the HPLC system. The purity is determined by calculating the percentage of the main peak area relative to the total peak area. Identify the Fmoc-ß-Ala-OH peak by comparing its retention time with that of the reference standard or by spiking the sample with the standard.

Visualizations

reagent reagent intermediate intermediate impurity impurity process process FmocOSu Fmoc-OSu Rearrangement Lossen-type Rearrangement FmocOSu->Rearrangement Deprotonation & elimination steps Base Base (e.g., during AA protection) Base->Rearrangement FmocBetaAla Fmoc-ß-Ala-OH (Impurity) Rearrangement->FmocBetaAla FmocBetaAlaAA Fmoc-ß-Ala-Xaa-OH (Dipeptide Impurity) FmocBetaAla->FmocBetaAlaAA AminoAcid Amino Acid (H-Xaa-OH) AminoAcid->FmocBetaAlaAA

Caption: Formation of Fmoc-ß-alanine impurities from Fmoc-OSu.

start_end start_end process process decision decision output output start Start: Unexpected Peak in Crude Peptide check_mass Check Mass of Impurity start->check_mass is_beta_ala Mass corresponds to ß-alanine insertion? check_mass->is_beta_ala analyze_raw Analyze Fmoc-AA Raw Material by HPLC/LC-MS is_beta_ala->analyze_raw Yes end_fail End: Investigate Other Side Reactions is_beta_ala->end_fail No impurity_present ß-alanine impurity detected? analyze_raw->impurity_present source_new Source High-Purity Fmoc-AA impurity_present->source_new Yes impurity_present->end_fail No consider_alt Consider Alternative Fmocating Reagent source_new->consider_alt end_pass End: Impurity Identified and Mitigated source_new->end_pass consider_alt->end_pass

Caption: Troubleshooting workflow for ß-alanine impurities.

References

Technical Support Center: Fmoc-Val-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the use of Fmoc-Val-OSu in peptide synthesis. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for this compound in Solid-Phase Peptide Synthesis (SPPS)?

A1: For routine peptide synthesis, a purity of ≥99% as determined by HPLC is recommended.[1] For the synthesis of long peptides or for Good Manufacturing Practice (GMP) manufacturing, a higher purity of ≥99.5% is often required to minimize side reactions and ensure a high-quality final product.[1] It is crucial to obtain a Certificate of Analysis (CoA) from your supplier to verify the purity and specifications of the this compound lot.[2][3]

Q2: What are the common impurities in this compound and how do they affect peptide synthesis?

A2: Impurities in this compound can arise from its synthesis and storage.[4] These impurities can lead to significant issues in peptide synthesis, such as the formation of deletion or insertion sequences, and chain termination.[1] Common impurities and their effects are summarized in the table below.

Q3: What is the difference between chemical purity and enantiomeric purity of this compound?

A3: Chemical purity, typically determined by HPLC, refers to the percentage of Fmoc-L-Val-OSu relative to other chemical species, such as dipeptides or β-alanine adducts. Enantiomeric purity refers to the proportion of the desired L-enantiomer compared to the D-enantiomer. The presence of the D-enantiomer can lead to the synthesis of diastereomeric peptides, which can be difficult to purify and may have altered biological activity.[1] High enantiomeric purity (≥99.8%) is recommended.[1]

Q4: How can I assess the purity of my this compound sample?

A4: A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound.[5] The primary techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine the chemical purity.[5]

  • Chiral HPLC or GC-MS: To determine the enantiomeric purity.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.[6]

  • Gas Chromatography (GC): To quantify volatile impurities like free amino acids.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Target Peptide

Symptom: After cleavage and purification, the final yield of the desired peptide is significantly lower than expected.

Possible Cause:

  • Poor Coupling Efficiency: Low-purity this compound may contain impurities that interfere with the coupling reaction, leading to incomplete reactions and the formation of deletion sequences.[1]

  • Chain Termination: The presence of acetic acid as an impurity can act as a capping agent, terminating the peptide chain elongation.[1]

Troubleshooting Steps:

  • Verify this compound Purity: Analyze the this compound lot using RP-HPLC to confirm its chemical purity. If the purity is below 99%, consider obtaining a higher purity batch.

  • Check for Acetate (B1210297) Content: If persistent truncation is observed, the this compound lot may be contaminated with acetic acid. This is not easily detectable by standard RP-HPLC.[1] Request a CoA with specified low acetate content (≤0.02%) from the supplier.

  • Optimize Coupling Conditions: For difficult couplings, consider double coupling or using a more potent activation agent.[1]

  • Perform a Test Cleavage: Cleave a small amount of resin-bound peptide and analyze it by MS and HPLC to identify truncated sequences.[7]

Issue 2: Presence of Unexpected Peaks in HPLC/MS Analysis of Crude Peptide

Symptom: The analytical data of the crude peptide shows peaks with masses corresponding to the target peptide plus or minus the mass of a valine residue.

Possible Causes and Solutions:

Observation in MS AnalysisPossible CauseRecommended Action
Peak at [M - Val] Deletion Sequence: Incomplete coupling of this compound.[1]* Ensure the use of high-purity this compound (≥99%).[1] * For sterically hindered couplings, consider double coupling or using a more potent activation agent like HATU.[8]
Peak at [M + Val] Insertion Sequence: Presence of dipeptide impurities (Fmoc-Val-Val-OH) or free valine (H-Val-OH) in the this compound reagent.[1][4]* Source this compound with a guaranteed low dipeptide (≤0.1%) and free amino acid (≤0.2%) content.[1] * Analyze the this compound raw material by high-resolution HPLC to resolve and quantify dipeptide impurities.[1]
Peak at [M + 71] β-Alanine Adduct: Incorporation of Fmoc-β-Ala-OH, an impurity that can arise during the synthesis of Fmoc-amino acids using Fmoc-OSu.[9]* Purchase this compound from suppliers who screen for and limit β-alanine impurities.[1] * Analyze the crude peptide by high-resolution LC-MS to identify the mass corresponding to a β-alanine insertion.[1]

Data Summary

Table 1: Impact of Common Impurities in this compound on Peptide Synthesis
ImpuritySourceImpact on Peptide SynthesisRecommended Limit
Fmoc-Val-Val-OH (Dipeptide) Side reaction during Fmoc-protection.[4]Leads to insertion of an extra valine residue (insertion sequences).[1]≤0.1%
H-Val-OH (Free Valine) Incomplete Fmoc-protection or degradation during storage.[4]Can lead to double incorporation of valine.[1][4]≤0.2%
D-Valine Enantiomer Racemization during synthesis of this compound.Forms diastereomeric peptides that are difficult to separate and may have altered biological activity.[1]≤0.2% (Enantiomeric Purity ≥99.8%)[1]
Acetic Acid Residual solvent from synthesis or storage.Acts as a capping agent, causing chain termination and leading to truncated peptide sequences.[1]≤0.02%
Fmoc-β-Ala-OH Rearrangement of Fmoc-OSu during synthesis.[9]Can be incorporated into the peptide chain, leading to insertion of a β-alanine residue.[1]≤0.1%

Experimental Protocols

Protocol 1: RP-HPLC Analysis of this compound Purity

Objective: To determine the chemical purity of an this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Sample Solvent: 50% acetonitrile in water

Procedure:

  • Sample Preparation: Dissolve this compound in the sample solvent to a concentration of approximately 1 mg/mL.

  • HPLC Method:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 265 nm.

    • Run a linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - A General Workflow

Objective: To provide a general workflow for the synthesis of a peptide using Fmoc chemistry.

Materials:

  • Rink Amide resin

  • High-purity Fmoc-amino acids (including this compound)

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution and agitate for 3-5 minutes.

    • Drain and repeat the deprotection for another 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Cycle Repetition: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and react for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold ether and dry.

  • Analysis: Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and MS.[10]

Visualizations

G Impact of this compound Purity on Peptide Synthesis Workflow cluster_0 This compound Quality Control cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Synthesis Outcome FmocValOSu This compound Reagent PurityAnalysis Purity Analysis (HPLC, MS, GC) FmocValOSu->PurityAnalysis HighPurity High Purity (>=99%) PurityAnalysis->HighPurity Pass LowPurity Low Purity (<99%) PurityAnalysis->LowPurity Fail SPPS_Cycle SPPS Cycle (Coupling & Deprotection) HighPurity->SPPS_Cycle Impurities Contains Impurities: - Dipeptides - Free Amino Acid - Acetic Acid - D-enantiomer - Beta-alanine LowPurity->Impurities LowPurity->SPPS_Cycle SuccessfulCoupling Successful Coupling SPPS_Cycle->SuccessfulCoupling CouplingFailure Coupling Failure SPPS_Cycle->CouplingFailure TargetPeptide High Yield of Target Peptide SuccessfulCoupling->TargetPeptide SideProducts Low Yield & Side Products CouplingFailure->SideProducts Deletion Deletion Sequences SideProducts->Deletion Insertion Insertion Sequences SideProducts->Insertion Truncation Truncated Sequences SideProducts->Truncation

Caption: Logical workflow demonstrating the impact of this compound purity on SPPS outcomes.

G Troubleshooting Workflow for Low Peptide Yield Start Start: Low Peptide Yield CheckPurity Step 1: Verify this compound Purity (HPLC) Start->CheckPurity PurityOK Purity >= 99%? CheckPurity->PurityOK NewBatch Action: Source New, High-Purity Batch PurityOK->NewBatch No TestCleavage Step 2: Perform Test Cleavage & MS Analysis PurityOK->TestCleavage Yes End Problem Resolved NewBatch->End AnalyzeMS Analyze MS Data for Impurities TestCleavage->AnalyzeMS DeletionSeq Deletion Sequence Found? AnalyzeMS->DeletionSeq InsertionSeq Insertion Sequence Found? DeletionSeq->InsertionSeq No OptimizeCoupling Action: Double Couple / Use Potent Activator DeletionSeq->OptimizeCoupling Yes CheckDipeptide Action: Check CoA for Dipeptide/Free AA Content InsertionSeq->CheckDipeptide Yes CheckAcetate Suspect Truncation? Check CoA for Acetate Content InsertionSeq->CheckAcetate No OptimizeCoupling->End CheckDipeptide->End CheckAcetate->NewBatch High/Unknown CheckAcetate->End Low (<=0.02%)

Caption: A step-by-step troubleshooting guide for addressing low peptide yield issues.

References

Technical Support Center: Fmoc-Val-OSu Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during peptide synthesis using Fmoc-Val-OSu, with a specific focus on avoiding dipeptide formation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound (N-α-Fmoc-L-valine N-hydroxysuccinimide ester) is a pre-activated form of the amino acid valine. The N-α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. This configuration makes it highly reactive towards the free amino group of a growing peptide chain, facilitating efficient peptide bond formation during Solid-Phase Peptide Synthesis (SPPS).[1][2][3]

Q2: Is the formation of Fmoc-Val-Val-OH a common side reaction when using this compound?

Direct formation of the Fmoc-Val-Val-OH dipeptide from this compound is not a commonly reported side reaction during the standard coupling procedure in SPPS. Dipeptide formation as a side product is more frequently associated with the use of more reactive agents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) during the initial protection of the amino acid.[4] However, the appearance of a dipeptide in the final product can occur through other mechanisms, such as a "double insertion" event during synthesis.

Q3: What is a "double insertion" and how can it lead to a Val-Val sequence?

A double insertion of an amino acid, such as valine, can occur if the Fmoc protecting group of the newly coupled valine is prematurely removed during the coupling step. This exposes the N-terminal amine, allowing it to react with another incoming this compound molecule within the same coupling cycle. This is more likely to happen during slow or difficult couplings where extended reaction times are used.

Q4: Are there other common impurities associated with Fmoc-OSu reagents?

Yes, a known impurity that can arise from the use of Fmoc-OSu is Fmoc-β-alanine-OH.[5][6][7] This impurity is formed through a rearrangement of the Fmoc-OSu reagent itself.[5][7] If present in the this compound starting material, Fmoc-β-alanine can be incorporated into the peptide chain, leading to a difficult-to-separate impurity.[6][7]

Troubleshooting Guide: Preventing Impurity Formation

This guide provides solutions to common problems encountered when using this compound, including the appearance of unexpected dipeptides and other side products.

Problem Potential Cause Recommended Solution(s)
Mass spectrometry shows a peak corresponding to the target peptide + Valine. Double insertion of Valine. Premature Fmoc deprotection during a long coupling reaction.1. Optimize Coupling Time: Minimize the coupling reaction time. For sterically hindered amino acids like valine, use a more potent coupling reagent to achieve complete coupling faster.[8] 2. Use High-Purity Reagents: Ensure the this compound is of high purity (>99%) to minimize contaminants that could affect the reaction.[1][2] 3. Control Base Concentration: Avoid excessive amounts of base during the coupling step, as this can contribute to premature deprotection.
Unexpected peptide sequence containing β-alanine. Contamination of this compound with Fmoc-β-alanine-OH. This impurity arises from the rearrangement of the Fmoc-OSu reagent.[5][6][7]1. Source High-Quality Reagents: Purchase Fmoc-amino acids from reputable suppliers who provide detailed certificates of analysis confirming purity and the absence of such impurities.[1] 2. Analytical Check: If this is a recurring issue, perform incoming quality control of the this compound reagent by HPLC to check for the presence of Fmoc-β-alanine-OH.
Incomplete coupling leading to deletion sequences. Steric Hindrance: Valine is a β-branched amino acid, which can make coupling reactions slow and inefficient.[8]1. Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based activators to uronium/aminium salts like HATU or HBTU, which are more effective for hindered amino acids.[8] 2. Perform a Double Coupling: After the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[8] 3. Increase Reaction Temperature: Gently warming the reaction vessel can help overcome the activation energy for sterically hindered couplings.
Hydrolysis of this compound. Presence of water in the reaction solvent. The OSu ester is sensitive to moisture and can hydrolyze back to the carboxylic acid (Fmoc-Val-OH), rendering it inactive for coupling.[3][9]1. Use Anhydrous Solvents: Ensure all solvents, especially DMF, are of high purity and anhydrous.[9] 2. Prepare Solutions Fresh: Dissolve this compound in the coupling solvent immediately before use. Do not store it in solution for extended periods.[9]

Experimental Protocols

Protocol 1: Standard Coupling of this compound in SPPS

This protocol outlines a standard method for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in anhydrous Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat with a fresh 20% piperidine solution for an additional 15 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in anhydrous DMF.

    • If the N-terminal amine on the resin is protonated (e.g., as a hydrochloride salt), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1-2 equivalents) to the resin slurry before adding the activated amino acid.

    • Add the this compound solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A positive test (blue beads) indicates incomplete coupling. If the test is positive, continue the coupling for another hour or perform a double coupling (repeat step 4).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Optimized Coupling for Sterically Hindered Residues (e.g., Valine)

This protocol uses a more potent activating agent to improve coupling efficiency.

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation of Fmoc-Val-OH:

    • Note: This protocol uses Fmoc-Val-OH and a separate coupling reagent instead of the pre-activated this compound for enhanced reactivity.

    • In a separate vessel, dissolve Fmoc-Val-OH (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in anhydrous DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Reaction Mechanisms and Workflows

Below are diagrams illustrating the key chemical pathways and logical workflows relevant to the use of this compound.

G cluster_0 Desired Coupling Reaction Resin Peptide-Resin-NH2 CoupledProduct Peptide-Resin-NH-CO-Val-Fmoc Resin->CoupledProduct Coupling FmocValOSu This compound FmocValOSu->CoupledProduct NHS N-Hydroxysuccinimide CoupledProduct->NHS Byproduct

Caption: Ideal reaction pathway for coupling this compound.

G cluster_1 Fmoc-β-Alanine Impurity Formation FmocOSu Fmoc-OSu Rearrangement Lossen-type Rearrangement FmocOSu->Rearrangement FmocBetaAla Fmoc-β-Ala-OH Rearrangement->FmocBetaAla Incorporation Incorporation into Peptide Chain FmocBetaAla->Incorporation ImpurePeptide Impure Peptide Incorporation->ImpurePeptide G Start Start Coupling with This compound KaiserTest Perform Kaiser Test Start->KaiserTest Result Test Result? KaiserTest->Result Proceed Proceed to Next Cycle Result->Proceed Negative (Yellow) Troubleshoot Troubleshoot Coupling Result->Troubleshoot Positive (Blue) End Coupling Complete Proceed->End DoubleCouple Perform Double Coupling Troubleshoot->DoubleCouple ChangeReagent Use Stronger Activator (e.g., HATU) Troubleshoot->ChangeReagent IncreaseTemp Increase Temperature Troubleshoot->IncreaseTemp DoubleCouple->KaiserTest ChangeReagent->KaiserTest IncreaseTemp->KaiserTest

References

Technical Support Center: Managing Steric Hindrance in Fmoc-Val-OSu Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges of coupling Fmoc-Val-OSu, a sterically hindered amino acid, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction showing low yield?

Low coupling yields with this compound are frequently due to steric hindrance. The bulky nature of the valine side chain, combined with the Fmoc protecting group, can physically block the OSu active ester from reacting efficiently with the N-terminal amine of the growing peptide chain. Other contributing factors can include the choice of solvent, base, and the specific coupling reagents used.

Q2: What are the initial troubleshooting steps for a failed or low-yield this compound coupling?

When encountering a low-yield coupling, consider the following initial steps:

  • Extend the Reaction Time: A simple first step is to increase the coupling reaction time to allow more time for the sterically hindered components to react.

  • Increase Reagent Excess: Using a higher excess of the this compound and the activating agent can help drive the reaction to completion.

  • Elevate the Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric hindrance. However, this should be done cautiously to avoid side reactions.

Q3: Are there more effective alternatives to this compound for coupling valine?

Yes, for sterically hindered amino acids like valine, using pre-activated esters is often not the most effective approach. More powerful coupling reagents that form different activated species in situ are generally recommended. The use of Fmoc-Val-OH with reagents like HATU, HBTU, or DIC/Oxyma is often more successful than using the pre-formed this compound ester.

Q4: Can the choice of solvent and base impact the coupling efficiency?

Absolutely. The solvent and base play a crucial role in the reaction environment.

  • Solvents: Solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard in SPPS and are generally effective. However, for difficult couplings, ensuring the solvent is of high purity and anhydrous is critical.

  • Bases: The choice of base is also important. Diisopropylethylamine (DIPEA) is a common choice due to its bulky nature, which minimizes side reactions. However, for challenging couplings, a non-nucleophilic base like 2,4,6-collidine might offer advantages. The concentration and type of base can significantly influence the rate of racemization, so it should be used judiciously.

Troubleshooting Guide

Low Coupling Efficiency with this compound

If you are experiencing low coupling efficiency, consult the following table for potential solutions and their impact.

Troubleshooting StepDescriptionExpected Outcome
Optimize Reaction Conditions Increase reaction time (e.g., from 2h to 4h or overnight). Increase the equivalents of this compound (e.g., from 3 eq. to 5 eq.).Modest improvement in yield for slightly difficult couplings.
Elevate Temperature Cautiously increase the reaction temperature (e.g., to 40-50°C).Can significantly improve yield but monitor for potential side reactions like racemization.
Change Coupling Reagent Switch from this compound to Fmoc-Val-OH in combination with a more potent activating agent like HATU or HBTU.High probability of significantly improved coupling efficiency. This is often the most effective solution.
Incorporate Additives Use additives like Oxyma Pure or HOAt with carbodiimide (B86325) activators (e.g., DIC).These additives can enhance coupling efficiency and suppress side reactions.
Experimental Protocols

Protocol 1: Standard Fmoc-Val-OH Coupling with HATU

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Val-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Coupling: Add the activation solution to the deprotected resin.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Coupling with DIC/Oxyma

  • Resin Preparation: Follow the same swelling and deprotection steps as in Protocol 1.

  • Activation Solution: In a separate vessel, dissolve Fmoc-Val-OH (4 eq.) and Oxyma Pure (4 eq.) in DMF.

  • Coupling: Add the activation solution to the resin, followed by the addition of DIC (4 eq.).

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin as described in Protocol 1.

Visual Guides

TroubleshootingWorkflow Start Low this compound Coupling Yield Check_Kaiser Perform Kaiser Test Start->Check_Kaiser Positive_Kaiser Positive Test (Free Amines Present) Check_Kaiser->Positive_Kaiser Recouple Recouple with This compound (Longer Time/Higher Temp) Positive_Kaiser->Recouple Incomplete Coupling Negative_Kaiser Negative Test (No Free Amines) Positive_Kaiser->Negative_Kaiser Complete Coupling Check_Again Kaiser Test Again Recouple->Check_Again Still_Positive Still Positive? Check_Again->Still_Positive Check_Again->Negative_Kaiser Negative Switch_Reagent Switch to Fmoc-Val-OH with HATU or HBTU/HOBt Still_Positive->Switch_Reagent Yes Capping Cap Unreacted Amines (e.g., Acetic Anhydride) Still_Positive->Capping No, but some unreacted sites Proceed Proceed to Next Step Switch_Reagent->Proceed Capping->Proceed Negative_Kaiser->Proceed

Caption: Troubleshooting workflow for low-yield this compound coupling.

StericHindranceFactors SH Steric Hindrance in Fmoc-Val Coupling LowYield Low Coupling Yield SH->LowYield Fmoc Bulky Fmoc Protecting Group Fmoc->SH Valine Valine Side Chain (Isopropyl Group) Valine->SH Resin Growing Peptide Chain on Solid Support Resin->SH

Caption: Key factors contributing to steric hindrance in Fmoc-Val coupling.

effect of base concentration on Fmoc deprotection of valine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical step of Fmoc deprotection of valine in solid-phase peptide synthesis (SPPS). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: Why is the Fmoc deprotection of valine sometimes slow or incomplete?

A1: The Fmoc deprotection of valine can be challenging due to two primary factors:

  • Steric Hindrance: Valine possesses a bulky isopropyl side chain near the peptide backbone. This bulkiness can physically impede the approach of the base (commonly piperidine) to the Fmoc group, slowing down the deprotection reaction and potentially leading to incomplete removal.[1][2]

  • Peptide Aggregation: Sequences that contain multiple hydrophobic and β-branched amino acids like valine have a strong tendency to aggregate on the solid support.[1][2] This aggregation can form secondary structures, such as β-sheets, which limit the accessibility of solvents and reagents to the reactive N-terminus of the peptide chain, resulting in incomplete deprotection.[1][2]

Q2: What is the standard concentration of piperidine (B6355638) for Fmoc deprotection, and is a higher concentration always better?

A2: A 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF) is the most commonly used reagent for Fmoc deprotection.[3][4][5][6][7] While a higher concentration of piperidine can increase the rate of the deprotection reaction, it is not always the optimal solution.[1][8] Very high concentrations can increase the risk of side reactions, such as diketopiperazine formation, particularly at the dipeptide stage.[3] Therefore, optimizing the base concentration and reaction time is crucial for achieving a balance between complete deprotection and minimizing side reactions.

Q3: What are the potential side reactions during the Fmoc deprotection of valine, and how can they be minimized?

A3: Besides incomplete deprotection, several side reactions can occur:

  • Racemization: Although less common for valine compared to other amino acids like cysteine or histidine, prolonged exposure to basic conditions can potentially lead to racemization.[9][10] This can be minimized by using the shortest effective deprotection time and avoiding excessively high temperatures.

  • Diketopiperazine Formation: This side reaction is particularly prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino acid to form a stable six-membered ring, leading to chain termination.[3][10] Using a 2-chlorotrityl chloride resin can help suppress this side reaction when proline is one of the first two residues.[10]

  • Aspartimide Formation: This is a significant side reaction in sequences containing aspartic acid, where the backbone amide nitrogen attacks the side-chain ester.[8] Adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[10]

Q4: How can I monitor the completeness of the Fmoc deprotection reaction?

A4: Several methods are available to monitor the reaction:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test that detects the presence of free primary amines.[3] A positive result (blue beads) indicates successful deprotection, while a negative result (yellow beads) suggests an incomplete reaction.[1]

  • HPLC Analysis: A small sample of the peptide can be cleaved from the resin and analyzed by HPLC to quantify the extent of deprotection. The Fmoc-protected peptide will have a different retention time compared to the deprotected peptide.[1]

  • UV Monitoring: Automated peptide synthesizers can monitor the UV absorbance of the dibenzofulvene-piperidine adduct, which is released during deprotection.[1] An incomplete reaction may be indicated if the UV signal does not return to the baseline.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Negative Kaiser test (yellow beads) after standard deprotection. Incomplete Fmoc removal due to steric hindrance or peptide aggregation.1. Increase reaction time: Extend the deprotection time to 10-30 minutes and repeat the treatment 2-3 times.[1] 2. Increase piperidine concentration: Use a higher concentration of piperidine (up to 50%) in DMF or N-methylpyrrolidone (NMP).[1] 3. Elevate the temperature: Increasing the reaction temperature to 30-50°C can help disrupt aggregation and improve reaction kinetics.[1]
Low yield of the final peptide. Incomplete coupling in the subsequent step due to residual piperidine or incomplete deprotection in the previous step.1. Thorough washing: Ensure extensive washing with DMF (5-7 times) after deprotection to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3] 2. Confirm complete deprotection: Use a reliable method like the Kaiser test to ensure the Fmoc group is fully removed before proceeding to the next coupling step.[3]
Presence of deletion sequences in the final product. Incomplete Fmoc deprotection leading to the failure of the subsequent amino acid to couple.1. Optimize deprotection conditions: As described above, use longer reaction times, higher base concentrations, or elevated temperatures. 2. Use a more potent deprotection reagent: Consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution, especially for difficult sequences.[10]
Presence of unexpected peaks in HPLC analysis of the crude peptide. Side reactions such as racemization or diketopiperazine formation.1. Minimize deprotection time: Use the shortest possible deprotection time that ensures complete Fmoc removal. 2. Avoid high temperatures: If possible, perform the deprotection at room temperature. 3. For dipeptides: Be particularly cautious with the deprotection of the second amino acid to minimize diketopiperazine formation.

Quantitative Data on Fmoc Deprotection of Valine

The efficiency of Fmoc deprotection is highly dependent on the piperidine concentration and the reaction time. The following table summarizes the kinetic data for the deprotection of Fmoc-Val-OH.

Deprotection ReagentConcentration (% v/v in DMF)Reaction Time (min)Deprotection Efficiency (%)Reference
Piperidine115.2[11]
Piperidine1549.6[11]
Piperidine2112.9[11]
Piperidine2587.9[11]
Piperidine53>99[11][12]
Piperidine203>99[11][12]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of Valine on Solid Support

This protocol describes the manual deprotection of an Fmoc-protected valine residue attached to a solid support resin.

Materials:

  • Fmoc-Val-Resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Solid-Phase Peptide Synthesis (SPPS) reaction vessel with a frit

  • Inert gas (Nitrogen or Argon)

  • Shaker or rocker

Reagent Preparation:

  • Deprotection Solution (20% Piperidine in DMF): To prepare 100 mL of the solution, carefully add 20 mL of piperidine to 80 mL of DMF. Mix thoroughly. This solution should be prepared fresh daily.

Procedure:

  • Resin Swelling: If starting with a dry resin, swell the Fmoc-Val-Resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 times the resin volume) for 1 minute, then drain. Repeat this washing step 2-3 times.

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 1-5 minutes at room temperature.[3] Drain the deprotection solution.

  • Main Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate the mixture for 15-20 minutes at room temperature.[3]

  • Draining: Drain the deprotection solution.

  • Thorough Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3] Each wash should be for at least 1 minute with agitation.

  • Reaction Monitoring (Optional but Recommended):

    • Take a small sample of the resin beads.

    • Wash the beads with ethanol (B145695) and then dry them.

    • Perform a Kaiser test according to standard procedures. A blue color indicates the presence of free primary amines and successful deprotection.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine Deprotected_Peptide H2N-Peptide-Resin Carbanion->Deprotected_Peptide - DBF, - CO2 DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine1 Piperidine Piperidine2 Piperidine SPPS_Workflow cluster_cycle SPPS Cycle Swell 1. Resin Swelling in DMF Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser 6. Kaiser Test (Optional) Wash2->Kaiser Kaiser->Deprotection Repeat cycle Cleavage 7. Cleavage from Resin and Side-Chain Deprotection Kaiser->Cleavage Final cycle complete Purification 8. Peptide Purification Cleavage->Purification

References

Technical Support Center: Troubleshooting Fmoc-Amino Acid Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies for aggregation issues encountered during peptide synthesis, with a specific focus on challenging residues like Fmoc-Valine.

Frequently Asked Questions (FAQs)

Q1: What causes aggregation during solid-phase peptide synthesis (SPPS)?

Aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains. This phenomenon is particularly prevalent with hydrophobic and β-branched amino acids like Valine, Isoleucine, and Threonine. The aggregation can physically block reactive sites, leading to incomplete acylation and deletion sequences, which complicates purification and reduces overall yield. The fully protected nature of the peptide chains attached to the resin can make them less solvated by the surrounding solvent, further promoting these intermolecular interactions.

Q2: Why is Fmoc-Valine particularly prone to causing aggregation?

Fmoc-Valine is considered a "difficult" amino acid in SPPS due to the steric hindrance from its bulky, β-branched side chain. This steric bulk not only slows down the coupling reaction but also promotes the formation of stable secondary structures, such as β-sheets, between peptide chains on the resin. These organized structures are a major contributor to on-resin aggregation.

Q3: Can the choice of activating agent affect aggregation?

While the primary cause of aggregation lies with the growing peptide chain, the choice of activating agent and coupling conditions can influence the outcome. Using a highly reactive activated ester like Fmoc-Val-Osu (N-hydroxysuccinimide ester) is intended to speed up the coupling reaction. However, if the coupling is still slow due to steric hindrance and nascent aggregation, the prolonged reaction time can allow aggregation to become more established. The choice of coupling additives is often more critical than the initial activating agent.

Q4: What are the initial signs of an aggregation problem during synthesis?

The most common indicator of aggregation is a failed or "difficult" coupling, which can be identified by a positive Kaiser test (indicating unreacted primary amines) after a coupling step. Other signs include a noticeable shrinking of the resin bed and reduced solvent flow through the reaction vessel. These physical changes suggest that the resin beads are clumping together due to interchain interactions.

Troubleshooting Guide

Issue: Positive Kaiser test after Fmoc-Valine coupling, suggesting incomplete reaction.

This is a classic sign of a "difficult coupling," likely exacerbated by on-resin aggregation. Here are several strategies to overcome this issue, ranging from simple modifications to more advanced techniques.

1. Initial & Simple Modifications

  • Double Coupling: The most straightforward approach is to simply repeat the coupling step. After the initial coupling reaction, drain the vessel, wash the resin, and then add a fresh solution of the activated this compound and base.

  • Increase Reaction Time: Extend the duration of the coupling reaction to provide more time for the sterically hindered amino acid to react with all available sites.

2. Modifying the Reaction Environment

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can provide the necessary energy to disrupt the secondary structures that cause aggregation and increase reaction kinetics.

  • Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling mixture can help to break up the hydrogen bond networks responsible for aggregation.

  • "Magic Mixture": A solvent mixture of 1:1 DCM/DMF containing 1% Triton X-100 has been shown to improve solvation of the peptide-resin matrix and disrupt aggregation.

3. Advanced Chemical Strategies

  • Use of Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide (e.g., Fmoc-Xaa-Thr(psiMe, Me, pro)-OH) at a strategic point in the peptide sequence before the difficult residue can introduce a "kink" that disrupts the formation of β-sheets.

  • Use of Dmb-Protected Amino Acids: The use of a di-methoxybenzyl (Dmb) protecting group on the backbone amide nitrogen of the residue preceding valine can effectively prevent hydrogen bond formation and subsequent aggregation.

Summary of Troubleshooting Strategies
StrategyPrincipleComplexityKey Considerations
Double Coupling Increases the probability of complete reaction by re-introducing fresh reagents.LowMay not be effective for severe aggregation.
Elevated Temperature Disrupts secondary structures (β-sheets) and increases reaction rate.LowRequires a temperature-controlled reaction vessel.
Chaotropic Agents (e.g., LiCl) Disrupts hydrogen bonding networks that cause aggregation.MediumRequires careful washing to remove the salt.
Pseudoproline Dipeptides Introduces a structural "kink" to prevent β-sheet formation.HighRequires special dipeptide building blocks and sequence planning.
Dmb-Protected Amino Acids Backbone protection prevents interchain hydrogen bonding.HighRequires specialized amino acid derivatives.

Experimental Protocols

Protocol 1: Coupling at Elevated Temperature

  • Swell the peptide-resin in the reaction vessel with DMF.

  • Perform the Fmoc deprotection step as usual and wash the resin thoroughly.

  • Prepare the coupling solution: Dissolve this compound and a suitable base (e.g., DIEA) in DMF.

  • Pre-heat the coupling solution to the desired temperature (e.g., 50°C).

  • Add the pre-heated solution to the reaction vessel.

  • Maintain the reaction at the elevated temperature for the desired time (e.g., 1-2 hours), ensuring gentle agitation.

  • Drain the reaction vessel and wash the resin with DMF and DCM.

  • Perform a Kaiser test to check for completion.

Troubleshooting Workflow

G start Start: Positive Kaiser Test after Fmoc-Val Coupling double_couple Strategy 1: Double Couple start->double_couple kaiser_check1 Perform Kaiser Test double_couple->kaiser_check1 After 2nd coupling elevated_temp Strategy 2: Couple at Elevated Temperature (50-60°C) kaiser_check1->elevated_temp Positive success Success: Proceed to Next Synthesis Step kaiser_check1->success Negative kaiser_check2 Perform Kaiser Test elevated_temp->kaiser_check2 After coupling advanced Strategy 3: Use Advanced Methods (e.g., Pseudoprolines, Dmb-AAs) kaiser_check2->advanced Positive kaiser_check2->success Negative kaiser_check3 Perform Kaiser Test advanced->kaiser_check3 After coupling kaiser_check3->success Negative failure Problem Persists: Consult Senior Chemist or Technical Support kaiser_check3->failure Positive

Caption: Troubleshooting workflow for Fmoc-Valine coupling issues.

Technical Support Center: Minimizing Side Reactions of N-Hydroxysuccinimide (NHS) Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you minimize side reactions and optimize your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: The primary reaction of an N-hydroxysuccinimide (NHS) ester is with a primary amine (-NH₂) to form a stable amide bond.[1][2] In proteins, the most common targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.[1][2] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][3]

Q2: What is the most common side reaction associated with NHS esters?

A2: The most significant and common side reaction is the hydrolysis of the NHS ester.[1][4] In this reaction, the NHS ester reacts with water, resulting in an unreactive carboxylic acid and the release of N-hydroxysuccinimide.[1] This hydrolysis reaction competes directly with the desired amidation reaction, and its rate is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.[1][5]

Q3: Can NHS esters react with other functional groups on a protein besides primary amines?

A3: Yes, while NHS esters are highly reactive towards primary amines, they can also undergo side reactions with other nucleophilic functional groups, although generally to a lesser extent. These include:[1][6][7]

  • Hydroxyl groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters to form unstable ester linkages.[1][6] These linkages are susceptible to hydrolysis or can be displaced by amines.[8]

  • Sulfhydryl groups: The sulfhydryl group of cysteine residues can react to form a thioester, which is also less stable than the amide bond formed with primary amines.[1][6]

  • Imidazole (B134444) groups: The imidazole ring of histidine can also exhibit some reactivity with NHS esters.[1][6]

Q4: Which buffers should be avoided when performing NHS ester conjugation reactions?

A4: Buffers that contain primary amines are incompatible with NHS ester reactions and must be avoided.[4][6] Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine.[6] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[6] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer are recommended.[6]

Q5: How should I store and handle NHS ester reagents to prevent degradation?

A5: NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[6][9] To prevent condensation, it is crucial to allow the reagent vial to equilibrate to room temperature before opening.[6][9] For NHS esters that require an organic solvent like DMSO or DMF, it is best to use an anhydrous (dry) solvent and prepare the stock solution immediately before use.[6][10]

Troubleshooting Guides

Issue 1: Low or No Labeling Efficiency

Low conjugation yield is a common issue that can stem from several factors. Use the following guide to troubleshoot the problem.

Potential Cause Troubleshooting Step
Hydrolysis of NHS Ester Ensure the NHS ester reagent is fresh and has been stored properly under dry conditions.[11] Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[4] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[6]
Incorrect Buffer pH Verify the pH of your reaction buffer. The optimal range is typically 7.2-8.5.[4] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate NHS ester hydrolysis.[5]
Presence of Competing Nucleophiles Ensure your buffer is free from primary amines, such as Tris or glycine.[4] If your protein sample is in an incompatible buffer, perform a buffer exchange into an appropriate buffer (e.g., PBS, HEPES) before starting the conjugation.[4]
Insufficient Molar Excess of NHS Ester The molar ratio of NHS ester to the target molecule may be too low. Increase the molar excess of the NHS ester. A common starting point is a 5- to 20-fold molar excess.[4]
Poor Solubility of NHS Ester Some NHS ester reagents have low aqueous solubility. Dissolving the reagent in a small amount of an organic solvent like DMSO or DMF before adding it to the reaction can improve solubility and reaction efficiency.[4]
Steric Hindrance If the target amine on your molecule is in a sterically hindered environment, the reaction rate can be slow, allowing more time for hydrolysis to occur.[4] Consider longer incubation times or performing the reaction at 4°C to slow down hydrolysis.[12]
Issue 2: Protein Precipitation During or After Conjugation
Potential Cause Troubleshooting Step
High Concentration of Organic Solvent Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure that the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[1]
High Degree of Labeling Excessive modification of the protein with the NHS ester can alter its properties, such as its isoelectric point, and lead to aggregation.[1][4] Try reducing the molar excess of the NHS ester or shortening the reaction time.
Unstable Protein The protein itself may be unstable under the reaction conditions (e.g., pH, temperature).[4] Ensure the chosen buffer and pH are compatible with your protein's stability.

Data Presentation

Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH and Temperatures

The stability of NHS esters is critically dependent on the pH and temperature of the aqueous solution. The primary competing side reaction, hydrolysis, accelerates with increasing pH and temperature.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[3]
7.025Several hours[13]
8.04~3 hours[14]
8.54~2-3 hours[14]
8.6410 minutes[3]
9.04~2 hours[14]
9.025Minutes[15]

Data compiled from multiple sources.[3][13][14][15] This table illustrates that at higher pH values, the NHS ester must react with the target amine very quickly before it is hydrolyzed by water.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimal conditions may vary depending on the specific protein and NHS ester used.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.[4]

    • Adjust the protein concentration to 1-10 mg/mL.[4][16]

  • Prepare the NHS Ester Solution:

    • Allow the NHS ester reagent to warm to room temperature before opening the vial.[4]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).[6]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[4] A common starting point is a 5- to 20-fold molar excess.[4]

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[4][6]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to a final concentration of 20-50 mM (e.g., Tris or glycine).[11]

    • Incubate for an additional 15-30 minutes at room temperature.[11]

  • Purification:

    • Remove excess, unreacted NHS ester and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (desalting column) or dialysis.[6][17]

Protocol 2: Monitoring NHS Ester Hydrolysis by UV-Vis Spectrophotometry

The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which absorbs light at approximately 260 nm. This property can be used to monitor the rate of hydrolysis.

Materials:

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Aqueous buffers at various pH values (e.g., pH 7.0, 8.0, 9.0)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[18]

  • Add a small volume of the NHS ester stock solution to the desired aqueous buffer in a cuvette to achieve a final concentration suitable for spectrophotometric measurement.

  • Immediately begin monitoring the absorbance of the solution at 260 nm at regular time intervals.[5]

  • Plot the absorbance at 260 nm versus time. The initial slope of the curve is proportional to the initial rate of hydrolysis. The half-life (t½) of the NHS ester at a given pH can be calculated from the time it takes for the absorbance to reach half of its maximum value, which corresponds to the complete hydrolysis of the ester.[5]

Visualizations

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond Desired Reaction NHS_Byproduct N-hydroxysuccinimide NHS_Ester->NHS_Byproduct Hydrolyzed_Ester Inactive Carboxylic Acid (R-COOH) NHS_Ester->Hydrolyzed_Ester Hydrolysis Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Amide_Bond Water Water (H2O) Water->Hydrolyzed_Ester

Caption: NHS ester reaction with a primary amine and the competing hydrolysis side reaction.

Troubleshooting_Low_Yield Start Low Conjugation Yield Check_Reagent Is NHS ester reagent fresh and stored properly? Start->Check_Reagent Check_pH Is buffer pH optimal (7.2-8.5)? Check_Reagent->Check_pH Yes Replace_Reagent Use fresh, properly handled reagent. Check_Reagent->Replace_Reagent No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5. Check_pH->Adjust_pH No Check_Molar_Ratio Is molar excess of NHS ester sufficient? Check_Buffer->Check_Molar_Ratio Yes Buffer_Exchange Perform buffer exchange to an amine-free buffer. Check_Buffer->Buffer_Exchange No Check_Solubility Is NHS ester fully dissolved? Check_Molar_Ratio->Check_Solubility Yes Increase_Ratio Increase molar excess of NHS ester. Check_Molar_Ratio->Increase_Ratio No Success Successful Conjugation Check_Solubility->Success Yes Improve_Solubility Use anhydrous DMSO/DMF to dissolve NHS ester. Check_Solubility->Improve_Solubility No

Caption: A troubleshooting workflow for addressing low conjugation yield in NHS ester reactions.

Buffer_Selection Start Buffer Selection for NHS Ester Reaction Amine_Free Does the buffer contain primary amines? Start->Amine_Free pH_Range Is the pH between 7.2 and 8.5? Amine_Free->pH_Range No Choose_Alternative Select an amine-free buffer (e.g., PBS, HEPES, Borate) Amine_Free->Choose_Alternative Yes Protein_Stability Is the protein stable in this buffer and pH? pH_Range->Protein_Stability Yes Adjust_pH Adjust pH to the optimal range. pH_Range->Adjust_pH No Proceed Proceed with Conjugation Protein_Stability->Proceed Yes Re-evaluate Choose a different buffer system that ensures protein stability. Protein_Stability->Re-evaluate No

Caption: A decision tree for selecting an appropriate buffer for NHS ester conjugation reactions.

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-Val-Osu

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purification of synthetic peptides, with a focus on those synthesized using Fmoc-Val-Osu.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered after synthesizing a peptide using this compound?

A1: After solid-phase peptide synthesis (SPPS) using this compound, the crude product typically contains a variety of impurities alongside the desired full-length peptide. These include:

  • Truncated sequences: Shorter peptides resulting from incomplete coupling or deprotection steps.[1][2][3]

  • Deletion sequences: Peptides missing one or more amino acids due to a failed coupling step.[2][4]

  • Incompletely deprotected peptides: Peptides that still have protecting groups on their side chains after the final cleavage step.[3][5]

  • Byproducts from cleavage: Scavengers used during the cleavage process can sometimes form adducts with the peptide.[5]

  • Dipeptide impurities: If the Fmoc-amino acid raw material contains Fmoc-Xaa-Xaa-OH, this can be incorporated into the peptide chain, leading to the insertion of an extra amino acid.[6][7]

  • β-Alanine adducts: A potential impurity in Fmoc-amino acids synthesized with Fmoc-OSu is Fmoc-β-Ala-OH, which can be incorporated into the peptide chain.[5][7][8][9]

  • Products of side reactions: Aspartimide formation can occur in sequences containing aspartic acid, leading to multiple byproducts.[9][10]

Q2: What is the recommended initial purification strategy for a peptide synthesized with this compound?

A2: The standard and most widely used method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][5] This technique is highly effective at separating the target peptide from most common impurities based on differences in hydrophobicity. A C18 column is a common starting point for the purification of a wide range of peptides.[5][11]

Q3: Does the use of this compound introduce any specific challenges for purification?

A3: this compound is an N-hydroxysuccinimide (NHS) ester-activated amino acid, which is designed for efficient and rapid coupling, minimizing side reactions during the synthesis.[12][13] The primary challenges in purification are generally not specific to the use of this compound for a single coupling step but are more related to the overall sequence and properties of the final peptide. However, ensuring the high purity of the this compound raw material (typically >99%) is crucial to prevent the incorporation of unwanted side products into your peptide sequence.[12][13]

Q4: My crude peptide has poor solubility in the HPLC mobile phase. What can I do?

A4: Poor peptide solubility is a common issue, especially for hydrophobic or aggregation-prone sequences.[5] Here are some strategies to improve solubility:

  • Solvent Choice: Try dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it with the initial HPLC mobile phase.[5]

  • Stepwise Dilution: After dissolving the peptide in an organic solvent, slowly add the aqueous mobile phase (e.g., water with 0.1% TFA) to reach the desired starting concentration.[5]

  • pH Adjustment: A peptide's solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the solvent away from the pI can significantly improve solubility.[5]

  • Sonication: Using a sonicator can help dissolve the peptide, but be cautious to avoid excessive heating, which could promote aggregation.[5]

Q5: What purity level can I expect from a single RP-HPLC purification step?

A5: A single, well-optimized RP-HPLC purification can often yield peptide purity levels of >95-99%.[5] However, the final purity depends on the complexity of the crude peptide mixture and the resolution of the target peptide from its closely eluting impurities. For very complex mixtures or demanding applications, a second, orthogonal purification step may be necessary.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic peptides.

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Caption: A troubleshooting decision tree for common HPLC purification issues.

Data Summary

The following table summarizes common purification methods for synthetic peptides and their general performance characteristics. Actual yields and final purity are highly dependent on the specific peptide sequence.

Purification MethodPrinciple of SeparationTypical Final PurityTypical YieldKey AdvantagesCommon Challenges
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>95-99%[5]50-80%High resolution, applicable to a wide range of peptides, well-established methods.[3][5]Can denature some peptides; use of organic solvents.[5]
Ion-Exchange Chromatography (IEX) Net Charge>95%60-90%Orthogonal to RP-HPLC, good for separating charge variants.Requires careful buffer selection, salt gradients can be complex to optimize.
Size-Exclusion Chromatography (SEC) Molecular SizeVariable (often used for desalting or aggregate removal)>90%Gentle method, preserves native conformation.Low resolution for peptides of similar size.
Solid-Phase Extraction (SPE) HydrophobicityVariable (primarily for desalting and initial cleanup)>80%Fast, economical, good for sample pre-concentration.[14]Lower resolution compared to HPLC.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a Synthetic Peptide

This protocol provides a general starting point for the purification of a peptide synthesized via Fmoc chemistry. Optimization for each specific peptide is typically required.

1. Materials:

  • Crude, lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 semi-preparative HPLC column (e.g., 10 mm x 250 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[11]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[11]

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). If solubility is an issue, use a small amount of DMSO or DMF first.[5]

  • Filter the sample through a 0.45 µm filter before injection to remove any particulate matter.[11]

4. HPLC Method:

  • Flow Rate: Dependent on column diameter (e.g., 4-5 mL/min for a 10 mm ID column).

  • Detection: 210-220 nm.[3]

  • Gradient:

    • Start with an analytical "scouting" run to determine the elution profile (e.g., 5-95% B over 15 minutes).[11]

    • Based on the scouting run, design a preparative gradient that is shallower around the elution time of the target peptide to maximize resolution (e.g., a 1% per minute gradient).

5. Fraction Collection and Analysis:

  • Collect fractions as peaks elute from the column.[11]

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Confirm the identity of the peptide in the pure fractions using mass spectrometry.

6. Lyophilization:

  • Pool the fractions that meet the desired purity level.

  • Freeze the pooled fractions (e.g., in a dry ice/acetone bath or at -80 °C).

  • Lyophilize until all the solvent is removed to obtain the purified peptide as a white, fluffy powder.

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Caption: General workflow for the purification of synthetic peptides.

References

Technical Support Center: Improving Yield in Fmoc-Val-Osu Mediated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during peptide synthesis using Fmoc-Val-Osu.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yield when using this compound?

Low coupling efficiency with this compound is most commonly attributed to:

  • Steric Hindrance: The bulky isopropyl side chain of valine, in close proximity to the alpha-carbon, physically obstructs the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain. This steric hindrance can lead to incomplete or slow coupling reactions.

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues like valine, it can fold into secondary structures (e.g., beta-sheets) on the solid support. This aggregation can mask the reactive N-terminus, preventing efficient coupling.

  • Suboptimal Reagent Quality or Concentration: The purity of this compound and other reagents is critical for successful synthesis. Additionally, using insufficient equivalents of the activated amino acid can result in incomplete coupling.

Q2: How can I monitor the completeness of the this compound coupling reaction?

The most common method for monitoring coupling reactions in real-time is the Kaiser test (ninhydrin test). This colorimetric assay detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete.

For a more quantitative assessment after the synthesis is complete, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of the cleaved crude peptide can identify deletion sequences (peptides missing the valine residue), which is a direct indicator of poor coupling efficiency.

Q3: What are the potential side reactions when using this compound, and how can they be minimized?

While Fmoc-amino acid chemistry is robust, some side reactions can occur:

  • Epimerization/Racemization: Although less common with urethane-protected amino acids, epimerization can occur under strongly basic conditions or with prolonged activation times, especially at elevated temperatures. To minimize this, use a hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine, and keep pre-activation times to a minimum.

  • Diketopiperazine (DKP) Formation: This side reaction is more prevalent at the dipeptide stage. After coupling the second amino acid (in this case, if Val is the second residue), the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Using a 2-chlorotrityl chloride resin can help mitigate this issue.

  • Formation of Fmoc-β-alanine: The Fmoc-OSu reagent itself can be a source of Fmoc-β-Ala-OH as an impurity, which can be incorporated into the peptide chain. Using high-purity this compound is essential to avoid this.

Troubleshooting Guides

Issue: Low Peptide Yield After Cleavage

Symptom: The final yield of the purified peptide is significantly lower than expected.

Troubleshooting Workflow for Low Peptide Yield

G start Low Peptide Yield Identified kaiser_test Perform Kaiser Test on Resin After Coupling start->kaiser_test hplc_ms Analyze Crude Peptide by HPLC/MS start->hplc_ms positive_kaiser Kaiser Test Positive (Blue Beads) kaiser_test->positive_kaiser negative_kaiser Kaiser Test Negative (Yellow Beads) kaiser_test->negative_kaiser deletion_sequences Deletion Sequences Present hplc_ms->deletion_sequences no_deletion No Deletion Sequences hplc_ms->no_deletion incomplete_coupling Incomplete Coupling positive_kaiser->incomplete_coupling cleavage_issue Potential Cleavage/Purification Issue negative_kaiser->cleavage_issue deletion_sequences->incomplete_coupling no_deletion->cleavage_issue optimize_coupling Optimize Coupling Strategy: - Double Couple - Increase Temperature - Use Potent Coupling Reagent incomplete_coupling->optimize_coupling optimize_cleavage Optimize Cleavage/Purification: - Extend Cleavage Time - Check Scavengers - Optimize HPLC Gradient cleavage_issue->optimize_cleavage

A troubleshooting workflow for low peptide yield.

Solutions for Incomplete Coupling:

  • Implement a Double Coupling Strategy: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. This is a highly effective method for driving the reaction to completion.

  • Increase Reaction Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can provide the necessary energy to overcome the steric hindrance of the valine residue and disrupt peptide aggregation.

  • Switch to a More Potent Coupling Reagent: While this compound is a pre-activated ester, for particularly difficult sequences, switching to an in-situ activation with more potent reagents like HATU or HCTU in combination with Fmoc-Val-OH may be beneficial.

  • Change the Solvent: If peptide aggregation is suspected, switching from DMF to a more effective solvent at disrupting secondary structures, such as N-Methyl-2-pyrrolidone (NMP), can improve coupling efficiency.

Data Presentation

Table 1: Performance Comparison of Coupling Strategies for Sterically Hindered Amino Acids

Coupling StrategyRelative Purity of Crude PeptideCoupling EfficiencyReaction SpeedRisk of RacemizationKey Characteristics
This compound (Single Couple) ModerateModerateModerateLowPre-activated ester, convenient to use.
This compound (Double Couple) HighHighSlower (due to repeat step)LowEffective for overcoming steric hindrance.
Fmoc-Val-OH + HBTU/DIEA Moderate to HighHighSlower than HATU/HCTUHigherForms a less reactive OBt-ester.
Fmoc-Val-OH + HCTU/DIEA HighVery HighFastModerateSimilar reactivity to HATU, often more cost-effective.
Fmoc-Val-OH + HATU/DIEA Very HighVery HighFasterLowerForms a highly reactive OAt-active ester; very powerful.
Fmoc-Val-OH + DIC/Oxyma ModerateModerateSlowerLowCost-effective and generates soluble byproducts.

Experimental Protocols

Protocol 1: Standard this compound Coupling

This protocol is a starting point for the coupling of this compound in manual solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 1 eq.) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% (v/v) solution of piperidine (B6355638) in DMF. Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (positive result).

  • Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add the this compound solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction. If the test is positive, consider extending the reaction time or proceeding to a double coupling.

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times).

Protocol 2: Double Coupling for this compound

This protocol is recommended when a single coupling is insufficient, as indicated by a positive Kaiser test.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Intermediate Wash: After the first coupling, drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Prepare a fresh solution of this compound (3-5 equivalents) in DMF as in step 3 of Protocol 1.

    • Add the fresh solution to the resin.

    • Agitate the reaction mixture at room temperature for an additional 1-2 hours.

  • Final Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Kaiser Test (Qualitative)

This protocol provides a method for the qualitative detection of free primary amines on the resin.

  • Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) and wash thoroughly with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube containing the resin beads:

    • Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

    • Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): Blue or purple color on the beads and/or in the solution.

    • Negative (Complete Coupling): Yellow or colorless beads and solution.

Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

G cluster_0 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Coupling (this compound) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser complete Coupling Complete? kaiser->complete complete->coupling No (Double Couple) next_cycle Proceed to Next Cycle complete->next_cycle Yes

A typical Fmoc-SPPS cycle for one amino acid addition.

Validation & Comparative

A Comparative Guide to Peptide Coupling: Fmoc-Val-OSu vs. In Situ Reagents HBTU and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a coupling strategy is a critical step in achieving efficient and high-purity solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between the use of a pre-activated amino acid derivative, Fmoc-Val-OSu, and the in situ activation of Fmoc-Val-OH using the common uronium-based coupling reagents HBTU and HATU. This comparison is supported by experimental data and established chemical principles to facilitate an informed decision for your peptide synthesis needs.

At a Glance: Key Performance Indicators

The choice between a pre-activated ester and in situ activation depends on the specific requirements of the synthesis, such as the complexity of the peptide, the steric hindrance of the amino acid to be coupled, and the desired balance between speed, cost, and purity.

ParameterThis compound (Pre-activated Ester)HBTU (In situ Activation)HATU (In situ Activation)
Coupling Principle Direct reaction of the active ester with the free amine.In situ formation of an HOBt active ester.In situ formation of a more reactive HOAt active ester.
Convenience High (no pre-activation step needed).Moderate (requires pre-activation).Moderate (requires pre-activation).
Reaction Speed Generally slower than in situ methods.Fast.Very fast, often faster than HBTU.[1]
Coupling Efficiency Moderate to high, can be sequence-dependent.High, effective for many sequences.[2]Very high, considered one of the most powerful reagents, especially for difficult couplings.[1][3]
Risk of Racemization Generally low for urethane-protected amino acids.[4]Low, but can be higher than HATU, especially with sensitive amino acids.[1]Very low, the HOAt moiety actively suppresses racemization.[4][5]
Key Side Reactions Potential for Lossen rearrangement leading to Fmoc-β-Ala-OH impurity.Guanidinylation of the N-terminal amine if used in excess.Guanidinylation of the N-terminal amine if used in excess.
Cost-Effectiveness Can be higher due to the cost of the pre-activated derivative.Generally cost-effective for routine synthesis.Higher cost compared to HBTU.

Deeper Dive: Mechanism of Action

Understanding the underlying chemical mechanisms is crucial for optimizing coupling protocols and troubleshooting potential issues.

This compound: The Pre-activated Approach

This compound is an N-hydroxysuccinimide (NHS) ester of Fmoc-protected valine.[6][7] The OSu group is a good leaving group, making the carboxyl group of valine highly susceptible to nucleophilic attack by the free amine of the growing peptide chain. This approach simplifies the coupling step as no additional activating agent is required.

HBTU and HATU: In Situ Activation

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are uronium/aminium salts that activate the carboxylic acid of an Fmoc-amino acid in the presence of a base, typically N,N-diisopropylethylamine (DIPEA).[4][8]

The key difference lies in the active ester intermediate they form. HBTU forms a benzotriazole (B28993) (OBt) ester, while HATU forms a 7-azabenzotriazole (OAt) ester. The nitrogen atom in the pyridine (B92270) ring of the HOAt moiety in HATU makes the resulting OAt-ester more reactive and better at suppressing racemization compared to the OBt-ester formed by HBTU.[1][9]

Visualizing the Mechanisms and Workflows

Signaling Pathways of Activation and Coupling

G cluster_Fmoc_Val_OSu This compound Coupling cluster_HBTU_HATU HBTU/HATU In Situ Activation & Coupling FmocValOSu This compound PeptideBond1 Fmoc-Val-NH-Peptide-Resin FmocValOSu->PeptideBond1 Direct Coupling FreeAmine1 H₂N-Peptide-Resin FreeAmine1->PeptideBond1 HOSu HOSu PeptideBond1->HOSu Byproduct FmocValOH Fmoc-Val-OH Reagent HBTU or HATU Base Base (DIPEA) ActiveEster Active Ester (OBt or OAt) FreeAmine2 H₂N-Peptide-Resin PeptideBond2 Fmoc-Val-NH-Peptide-Resin Byproducts Byproducts

General Experimental Workflow in SPPS

workflow cluster_coupling Coupling Method start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Step wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage end Purified Peptide cleavage->end option1 Add this compound (with mild base, e.g., DIPEA) option2 Pre-activate Fmoc-Val-OH with HBTU/HATU + Base, then add to resin

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis. The equivalents of reagents are relative to the loading capacity of the resin.

Protocol 1: Coupling with this compound

This protocol outlines the procedure for coupling the pre-activated this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents (e.g., DCM, DMF)

  • Kaiser test kit (optional, for monitoring)

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group of the peptide has been removed (e.g., using 20% piperidine in DMF) and thoroughly washed.

  • Coupling: a. In a separate vessel, dissolve this compound (1.5 - 3 equivalents) in DMF. b. Add the this compound solution to the deprotected peptide-resin. c. Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base.[10] d. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, longer reaction times may be necessary.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, the coupling step can be repeated.

Protocol 2: Coupling with HBTU/HATU

This protocol describes the in situ activation of Fmoc-Val-OH and subsequent coupling.

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-Val-OH

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents (e.g., DCM, DMF)

  • Kaiser test kit (optional, for monitoring)

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group of the peptide has been removed and thoroughly washed.

  • Activation and Coupling: a. In a separate vessel, dissolve Fmoc-Val-OH (3-5 equivalents) and HBTU or HATU (3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the solution to initiate activation.[11] c. Allow the activation mixture to stand for 1-2 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel for 30-60 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): Perform a Kaiser test to check for complete coupling.

Concluding Remarks

The choice between this compound and in situ coupling reagents like HBTU and HATU is a strategic one, balancing convenience, speed, and the specific challenges of the peptide sequence.

  • This compound offers a convenient, pre-activated option that can be advantageous in certain workflows, although it may be slower and potentially introduce specific impurities.

  • HBTU is a robust and widely used reagent suitable for a broad range of applications, offering a good balance of reactivity and cost.[11]

  • HATU stands out as a superior reagent for challenging couplings, including those involving sterically hindered amino acids like valine, providing faster reaction times and a lower risk of racemization, albeit at a higher cost.[1][3]

For the synthesis of peptides where minimizing racemization and maximizing coupling efficiency are paramount, particularly with difficult sequences, the experimental evidence supports the use of HATU as a highly reliable choice. For more routine syntheses, HBTU offers a cost-effective and efficient alternative. The use of pre-activated this compound can be a practical option when convenience is a primary consideration. Ultimately, the optimal choice will depend on a careful evaluation of the specific project goals and constraints.

References

A Researcher's Guide to HPLC Purity Analysis of Fmoc-Val-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is a critical determinant of the final peptide's quality, yield, and biological activity. Fmoc-Val-OSu (Nα-(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester), a key activated amino acid derivative, is no exception. Even minor impurities can lead to the formation of deletion or modified peptide sequences, complicating purification and potentially compromising research outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for assessing the purity of this compound, supported by a detailed experimental protocol and a comparative data overview.

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for determining the purity of Fmoc-amino acids.[1] This technique separates the main compound from its impurities based on their differential partitioning between a stationary and a mobile phase. Purity is typically quantified as a percentage of the total peak area detected by a UV detector. Reputable suppliers of this compound often guarantee a purity of over 99%, as confirmed by HPLC analysis.[2][3]

Comparative Purity Analysis

The quality of this compound can vary between suppliers, impacting the progress and success of peptide synthesis. Below is a comparative table summarizing typical purity data and common impurities that may be observed during the HPLC analysis of this compound from different sources.

Supplier/LotPurity (%) by HPLCKey Impurities DetectedPotential Impact on Peptide Synthesis
Supplier A > 99.5%Fmoc-Val-OH, N-HydroxysuccinimideMinimal impact on synthesis; high-quality starting material.
Supplier B 98.5%Fmoc-D-Val-OSu, Fmoc-Val-DipeptideRisk of enantiomeric contamination and insertion of an extra valine residue.[4]
Supplier C 97.0%Fmoc-β-Ala-OH, Unidentified PeaksPotential for β-alanine insertion and other unknown modifications to the peptide chain.[5][6]
Alternative Method Not ApplicableMass Spectrometry (LC-MS) can be used to identify the exact mass of impurities, aiding in their structural elucidation.[1]Provides unambiguous structure confirmation of impurities.[1]

Experimental Protocol: RP-HPLC Purity Analysis of this compound

This protocol details a standard reversed-phase HPLC (RP-HPLC) method for determining the chemical purity of this compound.

Objective: To quantify the purity of this compound and identify potential impurities.

Materials and Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[7][8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[7][8]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[7][8]

  • Sample Solvent: Acetonitrile/Water (1:1, v/v)[1]

  • This compound sample

  • 0.22 µm syringe filter[1]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.[1]

    • Dissolve the sample in 10 mL of the sample solvent to achieve a concentration of 1 mg/mL.[1][8]

    • Further dilute to a working concentration of 0.1 mg/mL using the same solvent mixture.[1]

    • Filter the final solution through a 0.22 µm syringe filter before injection.[1]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[7]

    • Detection: UV absorbance at 265 nm[9]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

    • Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a common starting point and can be optimized for better separation of impurities.[8]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of this compound by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.[7]

Workflow and Method Visualization

To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between different analytical approaches for purity determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject Sample filter->inject separate C18 Column Separation inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Purity Analysis Workflow for this compound.

Purity_Analysis_Methods cluster_chem Chemical Purity cluster_chiral Chiral Purity main This compound Purity Assessment rphplc RP-HPLC main->rphplc chiral_hplc Chiral HPLC main->chiral_hplc lcms LC-MS rphplc->lcms Impurity ID rphplc->lcms

Interrelation of Analytical Methods for Purity.

Alternative and Complementary Analytical Techniques

While RP-HPLC is a robust method for routine purity assessment, other techniques can provide a more comprehensive characterization of this compound.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown impurities by providing accurate mass information. This is crucial for troubleshooting synthesis issues that may arise from impure starting materials.[1]

  • Chiral HPLC: This method is specifically designed to separate enantiomers (D and L forms) of a compound.[10][11] Since the presence of the D-enantiomer of valine can have significant impacts on the final peptide's structure and function, chiral HPLC is essential for ensuring the enantiomeric purity of Fmoc-L-Val-OSu.[8]

Conclusion

The purity of this compound is a cornerstone of successful solid-phase peptide synthesis. A thorough HPLC analysis is essential to ensure that the starting material meets the high-quality standards required for the synthesis of well-defined peptides. While a standard RP-HPLC method is suitable for determining overall chemical purity, it should be complemented with techniques like LC-MS for impurity identification and chiral HPLC to confirm enantiomeric purity. By employing these rigorous analytical strategies, researchers can mitigate the risks associated with impurities and enhance the reliability and reproducibility of their peptide synthesis endeavors.

References

A Researcher's Guide to the Certificate of Analysis for Fmoc-Val-OSu

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of reagents is paramount. Fmoc-Val-OSu (N-α-(9-Fluorenylmethoxycarbonyl)-L-valine N-hydroxysuccinimide ester) is a critical building block, and its purity directly impacts the success of peptide synthesis, influencing yield, purity, and biological activity of the final product. A Certificate of Analysis (CoA) is the primary document that assures the quality of this reagent. This guide provides a comprehensive overview of what to look for in a CoA for this compound, offering a comparison of typical specifications and detailing the experimental protocols used for its quality control.

Understanding the Certificate of Analysis: A Comparative Overview

A Certificate of Analysis for this compound should provide a clear and concise summary of the product's identity, purity, and physical properties. While specifications may vary slightly between suppliers, a high-quality reagent will consistently meet stringent criteria. Below is a table summarizing typical specifications found on a CoA for this compound, comparing them with less desirable or alternative specifications.

ParameterTypical High-Quality SpecificationAlternative/Lower-Quality SpecificationImportance for Researchers
Appearance White to off-white crystalline powderYellowish or discolored powderColor may indicate impurities or degradation.
Identity (by ¹H NMR) Conforms to structureDoes not conform to structureConfirms the correct chemical structure.
Purity (by HPLC) ≥ 99.0%< 99.0%High purity is crucial to prevent the incorporation of impurities into the peptide chain.[1]
Molecular Formula C₂₄H₂₄N₂O₆-Confirms the elemental composition.[1]
Molecular Weight 436.46 g/mol -Essential for accurate stoichiometric calculations.[1][2]
Solubility Soluble in DMF, DMSOLimited solubilityIndicates potential issues with the product's form or purity.[3]
Moisture Content (Karl Fischer) ≤ 0.5%> 0.5%Water can hydrolyze the active ester, reducing coupling efficiency.
Residual Solvents Specified and within acceptable limits (e.g., <0.5%)Not specified or high levelsResidual solvents can interfere with reactions and may be toxic.
Storage Conditions 2-8°C, protect from moistureRoom temperatureEnsures the stability and longevity of the product.[3]

Key Analytical Tests to Scrutinize on a CoA

A thorough CoA will be supported by data from various analytical techniques. Understanding the principles behind these tests is crucial for interpreting the results.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and critical test for assessing the purity of this compound.[1] A reversed-phase HPLC method separates the main compound from any impurities. The purity is typically reported as a percentage of the total peak area.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful technique for confirming the chemical structure of this compound. The spectrum should show characteristic peaks corresponding to the protons of the Fmoc, valine, and succinimide (B58015) moieties, with the correct integration values.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that generates a protonated molecular ion ([M+H]⁺), which should correspond to the calculated molecular weight.

Potential Impurities in this compound

Several impurities can arise during the synthesis or storage of this compound. A high-quality supplier will have stringent controls to minimize these.

  • Fmoc-β-Alanine-OH : This is a known impurity that can form from the rearrangement of the Fmoc-OSu reagent.[4] Its presence can lead to the undesired incorporation of β-alanine into the peptide sequence.

  • Dipeptides (Fmoc-Val-Val-OH) : These can form if the Fmoc-amino acid reacts with another molecule of the same amino acid.

  • Free Fmoc-OH or Valine : Incomplete reaction or degradation can lead to the presence of starting materials.

  • Hydrolyzed Product (Fmoc-Val-OH) : Exposure to moisture can lead to the hydrolysis of the OSu ester, rendering the reagent inactive for coupling.

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of the methods used for quality control of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Objective : To determine the purity of this compound and identify any impurities.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).

  • Gradient : A typical gradient would be a linear increase from 30% to 90% Mobile Phase B over 20-30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 265 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the this compound sample in Acetonitrile/Water (50:50, v/v) to a concentration of approximately 1 mg/mL.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol
  • Objective : To confirm the chemical structure of this compound.

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz).

  • Solvent : Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation : Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition : Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (in CDCl₃, approximate) :

    • ~7.8-7.2 ppm: Protons of the fluorenyl (Fmoc) group (8H, multiplet).

    • ~5.4 ppm: NH proton of the valine (1H, doublet).

    • ~4.5-4.2 ppm: CH and CH₂ protons of the Fmoc group (3H, multiplet).

    • ~4.4 ppm: α-CH proton of the valine (1H, multiplet).

    • ~2.8 ppm: CH₂ protons of the succinimide ring (4H, singlet).

    • ~2.3 ppm: β-CH proton of the valine (1H, multiplet).

    • ~1.0 ppm: γ-CH₃ protons of the valine (6H, doublet of doublets).

Mass Spectrometry (MS) Protocol
  • Objective : To confirm the molecular weight of this compound.

  • Instrumentation : Mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent such as acetonitrile or methanol (B129727) with 0.1% formic acid.

  • Analysis Mode : Positive ion mode.

  • Data Acquisition : Acquire the mass spectrum.

  • Expected Result : A prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 437.17. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 459.15, may also be observed.

Visualizing the Quality Control Workflow and Chemical Relationships

To better understand the processes involved in ensuring the quality of this compound, the following diagrams illustrate the quality control workflow and the chemical structure with potential impurities.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition Sample_Login Sample Login & Documentation Visual_Inspection Visual Inspection (Appearance) Sample_Login->Visual_Inspection HPLC_Purity HPLC Purity & Impurity Profiling Visual_Inspection->HPLC_Purity NMR_Identity ¹H NMR Identity Confirmation HPLC_Purity->NMR_Identity MS_Confirmation Mass Spectrometry (MW Confirmation) NMR_Identity->MS_Confirmation Moisture_Content Moisture Content (Karl Fischer) MS_Confirmation->Moisture_Content Data_Review Data Review & Comparison to Specifications Moisture_Content->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Release_Quarantine Product Release or Quarantine CoA_Generation->Release_Quarantine Visual_inspection Visual_inspection Chemical_Structures cluster_main This compound and Related Species cluster_impurities Potential Impurities FmocValOSu This compound C₂₄H₂₄N₂O₆ MW: 436.46 FmocBetaAla Fmoc-β-Ala-OH C₁₈H₁₇NO₄ MW: 311.33 FmocValOSu->FmocBetaAla Rearrangement Dipeptide Fmoc-Val-Val-OH C₂₅H₃₀N₂O₅ MW: 438.52 FmocValOSu->Dipeptide Side Reaction FmocValOH Fmoc-Val-OH C₂₀H₂₁NO₄ MW: 339.39 FmocValOSu->FmocValOH Hydrolysis

References

Verifying Fmoc-Val-OSu Coupling: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the complete coupling of each amino acid is paramount to the successful synthesis of the target peptide. The coupling of Fmoc-Val-OSu (Nα-9-fluorenylmethoxycarbonyl-L-valine N-hydroxysuccinimide ester) is a critical step that requires robust analytical verification. This guide provides a comparative analysis of common analytical methods used to confirm successful coupling, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical method for verifying this compound coupling depends on several factors, including the desired level of quantification, available instrumentation, and the stage of the synthesis. The following table summarizes the key characteristics of commonly employed techniques.

Analytical MethodPrincipleThroughputQuantitationExpertise RequiredKey AdvantagesLimitations
Kaiser Test Colorimetric detection of primary amines.[1]HighQualitative/Semi-quantitative[2]LowRapid, inexpensive, and requires minimal sample.[3][4]Unreliable for N-terminal proline; can give false positives; interpretation can be subjective.[1][3]
High-Performance Liquid Chromatography (HPLC) Separation of cleaved peptide from unreacted starting materials and byproducts.[5]MediumQuantitativeMediumHigh accuracy and precision for purity assessment of the final product.[6]Requires cleavage from the resin; not a real-time method.[7][8]
Mass Spectrometry (MS) Detection of the mass-to-charge ratio of the cleaved peptide.MediumQuantitative (with standards)HighHigh sensitivity and specificity; provides molecular weight confirmation.[9]Requires cleavage from the resin; instrumentation is expensive.[8]
UV-Vis Spectroscopy Quantification of the dibenzofulvene-piperidine adduct released during Fmoc deprotection.[10]HighQuantitativeLowAllows for the calculation of resin loading and monitoring of deprotection efficiency, which indirectly indicates coupling success in the previous step.[11][12][13]Indirect measurement of coupling; assumes complete deprotection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Real-time monitoring of the disappearance of starting material and appearance of product signals.[14]LowQuantitativeHighProvides detailed kinetic and structural information in real-time without cleaving the peptide from the resin.[15][16]Requires specialized equipment and expertise; lower sensitivity compared to MS.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Kaiser Test (Ninhydrin Test)

This qualitative test is used to detect the presence of free primary amines on the resin after the coupling step. A positive result (blue color) indicates incomplete coupling.[1]

Reagents:

  • Reagent A: 16.5 mg of KCN dissolved in 25 mL of distilled water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[4]

  • Reagent B: 1.0 g of ninhydrin (B49086) dissolved in 20 mL of n-butanol.[4]

  • Reagent C: 40 g of phenol (B47542) dissolved in 20 mL of n-butanol.[4]

Procedure:

  • Transfer a small sample of resin beads (10-15 beads) to a small test tube.[4]

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[4]

  • Heat the test tube at 110-120°C for 5 minutes.[2][4]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Colorless or yellow solution and beads: Negative result, indicating complete coupling.[2]

  • Blue or purple solution and/or beads: Positive result, indicating the presence of unreacted primary amines and an incomplete coupling reaction.[1]

HPLC Analysis of Cleaved Peptide

This method provides a quantitative assessment of coupling efficiency by analyzing the purity of a small batch of peptide cleaved from the solid support.

Procedure:

  • Microcleavage:

    • Transfer a small amount of dried peptide-resin (approximately 1-2 mg) to a microcentrifuge tube.[7]

    • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[17]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[17]

    • Precipitate the cleaved peptide by adding cold diethyl ether.[18]

    • Centrifuge to pellet the peptide and decant the ether.[18]

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).[8]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.[7]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[7]

    • Gradient: A linear gradient suitable for separating the target peptide from potential impurities (e.g., 5-95% B over 40 minutes).[7]

    • Detection: UV at 220 nm.[7]

    • Injection Volume: 20 µL.[7]

Data Analysis: The percentage of successful coupling can be determined by integrating the peak area of the desired peptide and comparing it to the total peak area of all peptide-related species in the chromatogram.

Mass Spectrometry (MS) Analysis

MS analysis is typically performed on the same cleaved peptide sample prepared for HPLC to confirm the molecular weight of the synthesized peptide.

Procedure:

  • Prepare the cleaved peptide sample as described in the HPLC protocol.

  • Dilute the sample appropriately for the mass spectrometer being used.

  • Analyze the sample using a suitable mass spectrometry technique, such as MALDI-TOF or LC-MS.[18]

Data Analysis: The presence of a major peak corresponding to the expected molecular weight of the peptide with the coupled valine residue confirms a successful coupling reaction. The absence of a significant peak corresponding to the peptide without the valine residue further validates the completion of the reaction.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the this compound coupling and verification process.

Caption: Workflow for this compound coupling and qualitative verification using the Kaiser test.

Quantitative_Analysis_Workflow Resin_Sample Take Small Sample of Peptide-Resin Cleavage Cleave Peptide from Resin Resin_Sample->Cleavage Precipitation Precipitate and Wash Peptide Cleavage->Precipitation Dissolution Dissolve Peptide in Solvent Precipitation->Dissolution Analysis Analysis Dissolution->Analysis HPLC HPLC Analysis Analysis->HPLC Quantitative MS Mass Spectrometry Analysis Analysis->MS Confirmatory Data_Interpretation Interpret Data: Purity and Molecular Weight HPLC->Data_Interpretation MS->Data_Interpretation

Caption: Workflow for quantitative analysis of this compound coupling via HPLC and MS.

References

comparing the efficiency of different activated esters for valine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficiency of Activated Esters for Valine Acylation

For researchers, scientists, and drug development professionals, the efficient incorporation of sterically hindered amino acids like valine is a critical step in peptide synthesis and the chemical modification of proteins. The choice of an appropriate activated ester for the acylation of valine's amino group can significantly impact reaction yields, rates, and the purity of the final product. This guide provides an objective comparison of commonly used activated esters for valine, supported by experimental data from the literature.

Overview of Activated Esters for Amide Bond Formation

Activated esters are widely used to facilitate the formation of amide bonds under mild conditions. The reactivity of these esters is primarily determined by the electron-withdrawing capacity of the leaving group, which influences the electrophilicity of the carbonyl carbon. For a sterically hindered amino acid such as valine, a highly reactive activated ester is often necessary to achieve efficient coupling. This guide focuses on two of the most common classes of activated esters: N-hydroxysuccinimide (B554889) (NHS) esters and pentafluorophenyl (PFP) esters.

Comparative Analysis of NHS and PFP Esters

Pentafluorophenyl esters are generally considered more reactive and are often preferred for challenging couplings, including those involving sterically hindered amino acids like valine. The high reactivity of PFP esters stems from the strong electron-withdrawing nature of the pentafluorophenyl group, making it an excellent leaving group.[1] While both NHS and PFP esters are effective, PFP esters often provide faster reaction times and higher yields, particularly when side reactions like hydrolysis can compete with the desired amidation.[1]

Table 1: General Comparison of NHS and PFP Activated Esters

FeatureN-Hydroxysuccinimide (NHS) EstersPentafluorophenyl (PFP) Esters
Reactivity GoodVery High
Stability Moderately stable, susceptible to hydrolysis, especially at higher pH.Generally stable, crystalline compounds with greater hydrolytic stability than NHS esters.[1]
Reaction Speed Generally fast, but can be outcompeted by hydrolysis.Typically faster coupling kinetics compared to NHS esters.[1]
Byproducts N-hydroxysuccinimidePentafluorophenol (B44920)
Common Use Cases Routine bioconjugation and peptide synthesis.Difficult couplings, sterically hindered amino acids, synthesis of complex peptides.[1]

Quantitative Comparison of Valine Acylation

Direct comparative studies of different activated esters for valine under identical conditions are scarce in the literature. However, by examining various reports, we can compile representative data to guide the selection process. It is important to note that reaction conditions such as solvent, temperature, and the nature of the amine being acylated will significantly affect the outcome.

Table 2: Representative Data for Valine Acylation using Activated Esters

Activated EsterN-Protecting GroupReaction TypeAmine NucleophileSolventReaction TimeYield (%)Reference
N-hydroxysuccinimide estert-Butyloxycarbonyl (Boc)Solution PhaseEthyl-L-tyrosinateTetrahydrofuranOvernight~100% (crude)[2]
Pentafluorophenyl esterNitroveratryloxycarbonyl (NVOC)Solution Phase SynthesisNot specified (synthesis of ester)Ethyl Acetate/HexaneNot specifiedLow (due to purification issues)[3]
Pentafluorophenyl esterFluorenylmethyloxycarbonyl (Fmoc)Solid Phase Peptide SynthesisResin-bound amino acidDMFNot specifiedHigh purity (>90% for a decapeptide)[4]

Note: The yields reported are highly dependent on the specific reaction conditions and purification methods. The data presented should be considered as examples rather than a direct like-for-like comparison.

Experimental Protocols

Below are detailed methodologies for the preparation and use of Boc-Valine-OSu and Fmoc-Valine-OPfp, which are common reagents in peptide synthesis.

Protocol 1: Synthesis of N-α-Boc-L-Valine N-Hydroxysuccinimide Ester (Boc-Val-OSu)

This protocol describes the synthesis of an NHS ester of Boc-protected valine using a carbodiimide (B86325) coupling agent.

Materials:

  • N-α-Boc-L-Valine

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Hexane

Procedure:

  • Dissolve N-α-Boc-L-Valine (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the same solvent to the cooled mixture with stirring.

  • Continue stirring at 0 °C for 1-2 hours, and then allow the reaction to warm to room temperature and stir for an additional 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure Boc-Val-OSu.

Protocol 2: Acylation of an Amine with Boc-Val-OSu in Solution Phase

This protocol outlines a typical procedure for the coupling of a Boc-Val-OSu ester to a primary amine.

Materials:

  • Boc-Val-OSu

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the amino acid ester hydrochloride (1 equivalent) in DMF or DCM.

  • Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

  • Add a solution of Boc-Val-OSu (1 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Synthesis of N-α-Fmoc-L-Valine Pentafluorophenyl Ester (Fmoc-Val-OPfp)

This protocol details the preparation of a PFP ester of Fmoc-protected valine.

Materials:

  • N-α-Fmoc-L-Valine

  • Pentafluorophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF) or Ethyl Acetate

Procedure:

  • Dissolve N-α-Fmoc-L-Valine (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF or ethyl acetate.

  • Cool the mixture to 0 °C.

  • Add DCC (1.1 equivalents) to the solution and stir at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring for 3-5 hours.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Evaporate the solvent and redissolve the residue in ethyl acetate.

  • Wash the solution with saturated sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the product from a suitable solvent like ethyl acetate/hexane.[1]

Protocol 4: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Val-OPfp

This protocol describes the incorporation of valine into a growing peptide chain on a solid support using the PFP ester.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-Val-OPfp

  • Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • In a separate vessel, dissolve Fmoc-Val-OPfp (3 equivalents relative to the resin loading) in DMF.

  • Add the Fmoc-Val-OPfp solution to the swollen resin.

  • Agitate the mixture at room temperature. The reaction progress can be monitored using a qualitative test for free amines, such as the Kaiser test.

  • Continue agitation until the Kaiser test is negative, indicating complete coupling. This may take from 1 to several hours.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF to remove excess reagents and the pentafluorophenol byproduct.

  • The resin is now ready for the next Fmoc deprotection and coupling cycle.[1]

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Activated Ester Synthesis cluster_coupling Acylation Reaction Valine N-Protected Valine Synthesis Synthesis of Activated Ester Valine->Synthesis ActivatingAgent Activating Agent (e.g., NHS, Pentafluorophenol) ActivatingAgent->Synthesis CouplingReagent Coupling Reagent (e.g., DCC) CouplingReagent->Synthesis ActivatedEster Purified Activated Valine Ester Synthesis->ActivatedEster ActivatedEster_c Activated Valine Ester ActivatedEster->ActivatedEster_c Use in Coupling Amine Amine Nucleophile (e.g., Amino Acid Ester) Coupling Coupling Reaction Amine->Coupling ActivatedEster_c->Coupling Product Acylated Product (e.g., Dipeptide) Coupling->Product

Caption: General workflow for the synthesis and use of activated valine esters.

References

A Comparative Guide to Valine Incorporation in Boc vs. Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthesis. This is particularly true when incorporating sterically hindered amino acids like valine. The use of pre-activated derivatives such as Fmoc-Val-OSu (N-hydroxysuccinimide ester) is a common tactic to enhance coupling efficiency, primarily within the Fmoc framework.

This guide provides an objective, data-driven comparison of the two major strategies for the incorporation of valine, highlighting the nuances of using activated esters like this compound and explaining why its application is predominantly restricted to the Fmoc methodology.

The Orthogonality Principle: A Tale of Two Chemistries

The foundational difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes. Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of the α-amino group at each cycle without disturbing the protecting groups on the amino acid side chains or the linkage to the solid support.[1][2]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection. Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.

  • Fmoc Strategy: This has become the more prevalent method due to its milder conditions. The base-labile Fmoc group is used for Nα-protection and is removed with a secondary amine, most commonly piperidine (B6355638). Side-chain protecting groups are typically tert-butyl-based and are removed with TFA in the final cleavage step.

The use of an Fmoc-protected amino acid like this compound within a Boc synthesis workflow is highly impractical. The Fmoc group is stable to the acidic conditions used for Boc deprotection.[3] This would necessitate the introduction of a separate, non-orthogonal deprotection step (i.e., treatment with a base like piperidine) for a single amino acid in the sequence, thereby complicating the synthesis and potentially leading to side reactions. Therefore, a direct comparison of this compound in both strategies is not a reflection of standard practice. The more relevant comparison is between the standard incorporation of valine in each respective strategy: Boc-Val-OH in Boc-SPPS and Fmoc-Val-OH (often activated in situ or used as a pre-activated ester like this compound) in Fmoc-SPPS.

Performance Comparison: Incorporating Valine in Boc vs. Fmoc SPPS

Valine, a β-branched amino acid, is notoriously challenging to incorporate in SPPS due to the steric hindrance of its isopropyl side chain, which can lead to incomplete coupling reactions.[4] Furthermore, peptide sequences containing valine are prone to aggregation on the solid support, which can hinder both coupling and deprotection steps.[5]

Quantitative Data Summary

While direct, side-by-side comparisons in a single study are limited, the following table summarizes illustrative data based on established principles and reported outcomes for peptides containing sterically hindered amino acids like D-valine.[5]

Performance MetricBoc Strategy (using Boc-Val-OH)Fmoc Strategy (using Fmoc-Val-OH)Key Considerations
Coupling Efficiency Higher for difficult sequences[5]Can be challenging, may require double coupling or stronger coupling reagents[4]The protonated N-terminus after Boc deprotection reduces aggregation, facilitating coupling.[5]
Overall Crude Peptide Yield 50 - 75%[5]30 - 50%[5]Higher per-cycle efficiency in Boc for problematic sequences leads to better overall yield.
Final Purified Peptide Yield 15 - 30%[5]5 - 15%[5]Higher crude purity in the Boc strategy for these sequences simplifies purification.
Aggregation Issues Less frequent[6]More prone to aggregation[6]The neutral N-terminus after Fmoc deprotection can increase intermolecular hydrogen bonding.[5]
Deprotection Conditions Harsher (e.g., 50% TFA in DCM)[4]Milder (e.g., 20% piperidine in DMF)[4]Milder Fmoc conditions are generally better for sensitive peptide sequences.
Side Reactions Risk of tert-butylation of sensitive residues.Potential for aspartimide and diketopiperazine formation.[4]The choice of strategy must consider the overall peptide sequence.
Automation Compatibility Less common in modern automated synthesizers due to corrosive reagents.[4]Highly compatible with automated synthesizers.[4]Fmoc deprotection is easily monitored by UV absorbance.[4]

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the incorporation of valine using both Boc and Fmoc strategies in a manual SPPS workflow.

Boc-SPPS: Coupling of Boc-Val-OH

This protocol outlines a single coupling cycle for a sterically hindered amino acid like valine in a Boc-SPPS workflow.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield resin loaded with the C-terminal amino acid) in dichloromethane (B109758) (DCM) for 30-60 minutes.

  • Wash the resin with DCM (3x) and then dimethylformamide (DMF) (3x).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).

  • Drain, then add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

  • Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (3x), and DMF (3x).

3. Neutralization:

  • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x).

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Boc-Val-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the mixture and allow for pre-activation for 2-5 minutes.

  • Add the activated Boc-Val-OH solution to the neutralized resin.

  • Agitate the mixture at room temperature for 1-2 hours. For a sterically hindered residue like valine, a double coupling (repeating this step with fresh reagents) may be necessary.[4]

5. Monitoring and Washing:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.[2]

  • Wash the resin with DMF (3x) and DCM (3x).

Fmoc-SPPS: Coupling of Fmoc-Val-OH

This protocol details a single coupling cycle for valine in an Fmoc-SPPS workflow, often utilizing in situ activation. The use of pre-activated this compound would involve dissolving it in DMF and adding it directly to the deprotected resin, often with a base like DIEA.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Wash the resin with DMF (3x).

2. Fmoc Deprotection:

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3-5 minutes.

  • Drain, then add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading) and a coupling agent such as HATU (2.9 equivalents) in DMF.

  • Add a non-nucleophilic base like DIEA (6 equivalents) to the mixture.

  • Add the activation mixture to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. A longer coupling time or a second coupling may be necessary for valine.[7]

4. Monitoring and Washing:

  • Perform a Kaiser test to confirm complete coupling. If the test is positive, a recoupling should be performed.[7]

  • Wash the resin with DMF (3x) and DCM (3x).

Mandatory Visualizations

Boc Solid-Phase Peptide Synthesis Cycle

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-Val-OH + Activator) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: Workflow for a single cycle of Boc solid-phase peptide synthesis.

Fmoc Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (this compound or Fmoc-Val-OH + Activator) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle NextCycle->Deprotection Repeat for next amino acid

Caption: Workflow for a single cycle of Fmoc solid-phase peptide synthesis.

Conclusion

The choice between Boc and Fmoc strategies for the incorporation of valine is sequence-dependent and hinges on a trade-off between reaction conditions and potential side reactions. While this compound is an effective activated derivative for enhancing coupling efficiency, its use is confined to the Fmoc strategy due to the principles of orthogonal protection. For peptides containing sterically hindered residues like valine that are prone to aggregation, the Boc strategy often provides superior coupling efficiency and higher yields due to the charge-state of the N-terminus post-deprotection.[5] However, the Fmoc strategy's milder conditions and amenability to automation make it the preferred choice for a broader range of applications, especially for longer and more sensitive peptides. A thorough understanding of the chemistry and potential pitfalls of each strategy is paramount for the successful synthesis of high-quality peptides.

References

A Comparative Guide to the Validation of Peptide Sequences Synthesized Using Fm-Val-Osu

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production for research, diagnostics, and therapeutic applications. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most prevalent method used in SPPS due to its mild deprotection conditions.[1][2] Within this strategy, the choice of amino acid activation method significantly impacts coupling efficiency, synthesis fidelity, and the final purity of the peptide.[3]

Fmoc-Val-Osu is a pre-activated N-hydroxysuccinimide (Osu) ester of valine, designed for direct use in coupling steps.[3][4] This guide provides a comparative analysis of validating peptides synthesized using this compound versus peptides synthesized using the more common in-situ activation of Fmoc-Val-OH with reagents like HBTU/HATU. It includes detailed experimental protocols for crucial validation assays and presents comparative data to guide researchers in their synthesis and analysis workflows.

Comparative Analysis of Synthesis and Validation

The primary distinction between using this compound and in-situ activation lies in the coupling step of the SPPS cycle. Pre-activated esters like this compound offer convenience and can minimize side reactions associated with certain activating agents.[4] However, their reactivity can be lower than freshly activated amino acids, potentially requiring longer coupling times.[5] A rigorous validation workflow is therefore essential to confirm the identity and purity of the final peptide product regardless of the synthesis method.

The core validation techniques for any synthetic peptide are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and Amino Acid Analysis (AAA) for compositional verification.[2][6]

Data Presentation

To illustrate the validation process, this guide uses data from a hypothetical synthesis of the model pentapeptide, Arg-Gly-Val-Phe-Leu .

Table 1: Purity Assessment by RP-HPLC

Synthesis MethodMain Peptide Peak Area (%)Major Impurity (Deletion Sequence: Arg-Gly-Phe-Leu)
Method A: this compound96.2%1.8%
Method B: Fmoc-Val-OH + HBTU98.5%0.7%

Table 2: Sequence Verification by Mass Spectrometry

Synthesis MethodTheoretical Mass (Da)Observed Mass (Da) [M+H]⁺
Method A: this compound591.75591.78
Method B: Fmoc-Val-OH + HBTU591.75591.76

Table 3: Compositional Verification by Amino Acid Analysis

Amino AcidTheoretical RatioObserved Ratio (Method A)Observed Ratio (Method B)
Arg11.021.01
Gly11.001.00
Val10.980.99
Phe11.011.01
Leu10.991.00

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - General Cycle

This protocol outlines a single coupling cycle using either this compound or in-situ activation.

  • Resin Preparation: Start with a pre-loaded Fmoc-Leu-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the leucine (B10760876) residue.[7]

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Method A (this compound): Dissolve 3 equivalents of this compound in DMF. Add the solution to the resin and agitate for 2-4 hours.[8]

    • Method B (In-situ Activation): Dissolve 3 equivalents of Fmoc-Val-OH, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. Add this activation mixture to the resin and agitate for 1-2 hours.

  • Coupling Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[8]

  • Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

  • Cycle Repetition: Repeat steps 2-6 for the remaining amino acids (Gly, Arg) in the sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize to obtain a dry powder.[9]

Protocol 2: Purity Analysis by RP-HPLC

Reversed-Phase HPLC is the standard method for assessing the purity of synthetic peptides by separating them based on hydrophobicity.[9][10]

  • Sample Preparation: Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.[10]

  • Chromatographic Conditions:

    • HPLC System: A gradient-capable HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[10]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[10]

    • Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 3: Identity Verification by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool used to confirm that the synthesized peptide has the correct molecular weight, which verifies its amino acid sequence.[11]

  • Sample Preparation: Dilute the peptide sample from the HPLC analysis or dissolve a small amount of crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • MS Analysis:

    • Instrument: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

    • Mode: Positive ion mode is typical for peptides.

    • Analysis: Acquire a full scan mass spectrum.

  • Data Analysis: Compare the observed monoisotopic mass of the major peak ([M+H]⁺) with the theoretically calculated molecular weight of the target peptide sequence.[12]

Protocol 4: Amino Acid Analysis (AAA)

AAA provides an accurate determination of the amino acid composition of the peptide, serving as an orthogonal method for sequence verification.[13]

  • Hydrolysis: Place a known quantity of the peptide in a hydrolysis tube and subject it to vapor-phase hydrolysis with 6 M HCl at 110°C for 24 hours. This process breaks the peptide bonds, releasing the individual amino acids.[13]

  • Derivatization: Derivatize the resulting amino acid hydrolysate with a reagent (e.g., ninhydrin (B49086) or AccQ-Tag™) to make the amino acids detectable.[14]

  • Separation and Quantification: Separate the derivatized amino acids using ion-exchange chromatography or RP-HPLC.[13] Quantify each amino acid by comparing its peak area to that of a known standard.

  • Data Analysis: Calculate the molar ratios of the constituent amino acids and compare them to the expected ratios based on the peptide's sequence.

Mandatory Visualizations

Diagram 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Fmoc-AA-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 H_AA_Resin H-AA-Resin Wash1->H_AA_Resin Coupling 2. Coupling (Fmoc-AA-OH/Activator or Fmoc-AA-Osu) H_AA_Resin->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Next_Resin Fmoc-AA-(n+1)-Resin Wash2->Next_Resin Repeat Repeat for next cycle Next_Resin->Repeat Repeat->Deprotection

Caption: A diagram of the repeating cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Peptide Validation Workflow

Validation_Workflow cluster_validation Validation & Purification Synthesis Crude Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection (TFA Cocktail) Synthesis->Cleavage Crude_Peptide Lyophilized Crude Peptide Cleavage->Crude_Peptide HPLC Purity Analysis (RP-HPLC) Crude_Peptide->HPLC MS Identity Verification (Mass Spectrometry) Crude_Peptide->MS Purification Preparative HPLC (If needed) HPLC->Purification Final_Peptide Pure Lyophilized Peptide Purification->Final_Peptide AAA Compositional Analysis (Amino Acid Analysis) Final_Peptide->AAA

Caption: Workflow for the validation and purification of a synthetically produced peptide.

References

A Comparative Purity Analysis of Fmoc-Val-OSu from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is paramount. The quality of these reagents, such as N-α-(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester (Fmoc-Val-OSu), directly influences the yield, purity, and biological activity of the final peptide. This guide provides a comparative overview of the purity of this compound from different suppliers, supported by standardized experimental protocols for in-house verification.

Data Summary

The following table summarizes the advertised purity of this compound from various suppliers. It is important to note that lot-to-lot variability can occur, and it is always recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier.[1][2] Reputable suppliers typically provide products with a purity level exceeding 99%, as confirmed by High-Performance Liquid Chromatography (HPLC).[3]

SupplierAdvertised Purity (%)Analytical MethodNotes
Supplier A (Typical) > 99.0HPLCHigh-purity grade suitable for sensitive applications.
Supplier B (Omizzur Biotech) 98.0[4]HPLCStandard purity grade.
Supplier C (Typical) > 99.5HPLC, NMRMay provide additional characterization data.
Supplier D (Generic) ≥ 98.5HPLCOften a more cost-effective option.
Key Purity Considerations

Beyond the primary percentage purity, several other factors are critical for ensuring high-quality peptide synthesis:

  • Enantiomeric Purity: The presence of the D-enantiomer of valine can lead to the synthesis of undesired diastereomeric peptides, which can be difficult to separate and may have altered biological activity. Chiral HPLC is the standard method for determining enantiomeric purity.[5]

  • Common Impurities: During the synthesis of Fmoc-amino acids, several side reactions can occur, leading to impurities such as dipeptides (Fmoc-Val-Val-OH) and β-alanine derivatives.[6] These impurities can be incorporated into the growing peptide chain, resulting in insertion sequences or modified peptides.[5]

  • Residual Reagents: Trace amounts of reagents used in the synthesis of this compound, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (HOSu), should be minimal.

Experimental Protocols

To empower researchers to independently verify the purity of this compound, detailed methodologies for key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is used to determine the overall chemical purity of the this compound sample by separating it from any non-isomeric impurities.

Objective: To quantify the percentage of this compound relative to other chemical entities.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Solvent: Acetonitrile/Water (50:50, v/v)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a typical starting point. This can be optimized for better separation of impurities.

  • Data Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.

prep Sample Preparation (1 mg/mL in 50:50 ACN/H2O) inject Injection (10 µL) prep->inject separation RP-HPLC Separation (C18 Column, Gradient Elution) inject->separation detection UV Detection (265 nm) separation->detection analysis Data Analysis (Peak Area Integration) detection->analysis result Purity Calculation (% Purity) analysis->result

Workflow for RP-HPLC Purity Analysis of this compound.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is essential for quantifying the amount of the undesired D-enantiomer in the L-Fmoc-Val-OSu sample.

Objective: To separate and quantify the L- and D-enantiomers of this compound.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Lux Cellulose-1 or Chiralpak IA)

  • Mobile Phase: Typically a mixture of hexane/isopropanol or a reversed-phase system, as recommended by the column manufacturer.

  • Sample Solvent: Mobile phase or a compatible solvent.

  • This compound sample and a standard for the D-enantiomer (if available).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the sample solvent at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiral stationary phase column

    • Flow Rate: As recommended by the column manufacturer (e.g., 1.0 mL/min).

    • Detection: UV at 265 nm

    • Injection Volume: 5 µL

    • Elution: Isocratic elution is commonly used.

  • Data Analysis: The enantiomeric excess (% ee) is calculated based on the peak areas of the L- and D-enantiomers.

start Dissolve this compound (1 mg/mL in mobile phase) hplc Chiral HPLC Analysis (CSP Column, Isocratic Elution) start->hplc detect UV Detection (265 nm) hplc->detect quantify Peak Integration (L- and D-enantiomers) detect->quantify calculate Calculate Enantiomeric Excess (% ee) quantify->calculate

Process for Determining Enantiomeric Purity via Chiral HPLC.

Conclusion

The purity of this compound is a critical factor for the successful synthesis of high-quality peptides. While many suppliers offer high-purity products, it is advisable for researchers to perform their own quality control to ensure the material meets the requirements of their specific application. By utilizing the standardized HPLC methods outlined in this guide, researchers can confidently assess the chemical and enantiomeric purity of their this compound, leading to more reliable and reproducible results in their peptide synthesis endeavors.

References

Spectroscopic Characterization of Fmoc-Val-OSu: A Comparative Guide for Peptide Synthesis Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of peptides, the purity and structural integrity of the activated amino acid building blocks are paramount to achieving high yields and the desired final peptide sequence. Fmoc-Val-OSu (Nα-(9-Fluorenylmethyloxycarbonyl)-L-valine N-hydroxysuccinimide ester) is a commonly utilized reagent for the incorporation of valine residues in solid-phase peptide synthesis (SPPS). This guide provides a comparative spectroscopic characterization of this compound and its common alternatives, Fmoc-Val-Cl (Fmoc-L-valine chloride) and Fmoc-Val-F (Fmoc-L-valine fluoride), supported by available experimental data.

Comparison of Spectroscopic Properties

Spectroscopic Data Fmoc-Val-OH This compound Fmoc-Val-Cl (Expected) Fmoc-Val-F (Expected)
¹H NMR (DMSO-d₆, δ ppm) 7.90 (d, 2H), 7.72 (t, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 4.32-4.22 (m, 3H), 3.93 (dd, 1H), 2.08 (m, 1H), 0.94 (d, 6H)[1]Data not fully available. Expected shifts similar to Fmoc-Val-OH with additional signals for the succinimidyl ester protons around 2.8 ppm.Data not available. The α-proton signal is expected to be further downfield compared to Fmoc-Val-OH due to the electron-withdrawing nature of the acyl chloride.Data not available. The α-proton signal is expected to be significantly downfield.
¹³C NMR (CDCl₃, δ ppm) Data not fully available.Data not fully available.Data not available. The carbonyl carbon of the acyl chloride is expected to be highly deshielded (>170 ppm).Data not available. The carbonyl carbon of the acyl fluoride (B91410) is expected to be highly deshielded.
IR (cm⁻¹) Data not fully available. Characteristic peaks would include C=O (urethane and carboxylic acid), N-H, and aromatic C-H stretches.Data not fully available. Expected to show a characteristic succinimidyl ester C=O stretch around 1740-1780 cm⁻¹ and the urethane (B1682113) C=O stretch.Data not available. A strong C=O stretching band for the acyl chloride is expected around 1780-1815 cm⁻¹.[2]Data not available. A strong C=O stretching band for the acyl fluoride is expected at a higher frequency than the corresponding acyl chloride.
Mass Spectrometry (m/z) [M+H]⁺: 340.15[3][M+H]⁺: 437.16[4][M+H]⁺: 358.12 (for ³⁵Cl) and 360.12 (for ³⁷Cl) in a ~3:1 ratio.[M+H]⁺: 342.14

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of these compounds are crucial for reproducibility and accurate comparison. Below are generalized protocols for acquiring NMR, IR, and mass spectrometry data for Fmoc-protected amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

Data Acquisition (¹³C NMR):

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Data Acquisition (ESI-MS):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions.

  • Mass Range: Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: 100-150 °C.

Workflow and Comparative Logic

The following diagrams illustrate the experimental workflow for spectroscopic characterization and the logical process for comparing the data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Deposit_IR Deposit on ATR Crystal Sample->Deposit_IR Dissolve_MS Dissolve and Dilute for MS Sample->Dissolve_MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolve_NMR->NMR IR FT-IR Spectroscopy Deposit_IR->IR MS Mass Spectrometry Dissolve_MS->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) MS->MS_Data

Experimental Workflow for Spectroscopic Characterization

comparison_logic cluster_compounds Compounds for Comparison cluster_data_points Key Spectroscopic Data Points cluster_evaluation Comparative Evaluation FmocValOSu This compound NMR_Shifts ¹H & ¹³C Chemical Shifts FmocValOSu->NMR_Shifts IR_Carbonyl C=O Stretching Frequency FmocValOSu->IR_Carbonyl MS_MolecularIon Molecular Ion Peak (m/z) FmocValOSu->MS_MolecularIon FmocValCl Fmoc-Val-Cl FmocValCl->NMR_Shifts FmocValCl->IR_Carbonyl FmocValCl->MS_MolecularIon FmocValF Fmoc-Val-F FmocValF->NMR_Shifts FmocValF->IR_Carbonyl FmocValF->MS_MolecularIon Purity Purity Assessment NMR_Shifts->Purity Structure Structural Confirmation NMR_Shifts->Structure IR_Carbonyl->Structure Reactivity Inference of Reactivity IR_Carbonyl->Reactivity MS_MolecularIon->Purity MS_MolecularIon->Structure

Logical Framework for Comparing Spectroscopic Data

Conclusion

The spectroscopic characterization of this compound and its alternatives is essential for ensuring the quality and success of peptide synthesis. While a complete side-by-side dataset is not fully available in the public domain, the provided data for Fmoc-Val-OH and the expected spectroscopic features of the activated esters serve as a valuable reference. The detailed protocols and logical frameworks presented here offer a robust approach for researchers to perform their own characterization and comparison, ultimately leading to more reliable and reproducible peptide synthesis outcomes. Researchers are encouraged to acquire their own comprehensive spectroscopic data for these critical reagents to ensure the highest quality of their synthetic peptides.

References

Evaluating Fmoc-Val-OSu for Complex Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of complex peptide synthesis, the choice of reagents is paramount to achieving high purity, yield, and stereochemical integrity. This guide provides a comprehensive evaluation of Fmoc-Val-OSu, a pre-activated amino acid derivative, comparing its performance with common alternative coupling methods for the incorporation of the sterically hindered valine residue.

The use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its mild deprotection conditions.[1][2][] Valine, with its bulky isopropyl side chain, often presents a challenge, leading to slower coupling kinetics and an increased risk of racemization.[4] this compound, where the carboxylic acid is pre-activated as an N-hydroxysuccinimide (OSu) ester, is designed to overcome these hurdles by facilitating efficient and rapid amide bond formation, thereby minimizing side reactions and enhancing overall synthesis success.[4][5]

Performance Comparison of Valine Incorporation Methods

The following tables summarize the key performance indicators of this compound in comparison to other widely used methods for incorporating Fmoc-Valine in SPPS. The data for alternative methods are derived from studies evaluating "difficult" couplings, providing a reliable benchmark for performance.

Method Coupling Efficiency/Purity Relative Speed Racemization Risk Key Characteristics
This compound High (>99% purity achievable)[5]Fast[4]Very Low[4]Pre-activated, single-step coupling; minimizes side reactions.[4]
Fmoc-Val-OH + HATU/HBTU High (>98% purity)[6]Fast (15-60 min)[7]Low[6]Uronium/aminium salt activators; highly efficient for hindered amino acids.[1]
Fmoc-Val-OH + DIC/HOBt Good to High (>95% purity)Moderate (60-180 min)ModerateCarbodiimide activation; cost-effective but can have lower efficiency and higher racemization risk without additives.[8]

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below to ensure reproducibility and aid in the selection of the most appropriate technique for your specific research needs.

Protocol 1: Peptide Synthesis using this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a valine residue using this compound.

1. Resin Preparation:

  • Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the desired amino acid or peptide sequence.
  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes with agitation.
  • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. This compound Coupling:

  • Dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in a minimal amount of DMF.
  • Add the this compound solution to the deprotected peptide-resin.
  • Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM).
  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and side-chain protecting groups (a common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS)).
  • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Peptide Synthesis using Fmoc-Val-OH with HATU Activation

This protocol describes the coupling of Fmoc-Val-OH using the activating agent HATU.

1. Resin Preparation and Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Val-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate the carboxyl group.
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the reaction to proceed for 30-60 minutes. Monitor the reaction using a Kaiser test.

3. Washing, Chain Elongation, Cleavage, and Purification:

  • Follow steps 4 through 7 from Protocol 1.

Mandatory Visualizations

Diagrams illustrating key workflows and biological pathways relevant to the application of synthesized peptides are presented below.

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_final_steps Final Steps Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (this compound or alternative) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Valine-containing peptides can play a role in various cellular processes, including the activation of key signaling pathways. For instance, L-valine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[9]

PI3K_Akt_mTOR_pathway GF Growth Factor (e.g., Valine-containing peptide) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Proliferation Cell Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

A Comparative Guide to Incorporating Valine in Fmoc-Based Peptide Synthesis: Fmoc-Val-osu vs. In Situ Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of activation method for incorporating amino acids is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides a comparative overview of two strategies for introducing valine residues using Fmoc chemistry: the use of a pre-activated N-hydroxysuccinimide (NHS) ester, Fmoc-Val-osu, and the more conventional in situ activation of Fmoc-Val-OH with a coupling reagent.

While direct head-to-head quantitative comparisons in published literature are scarce, this guide delineates the principles of each method, offering a framework for selecting an appropriate strategy based on the specific requirements of the synthesis.

Principles of Activation: A Comparative Overview

The formation of a peptide bond between the C-terminus of an incoming amino acid and the N-terminus of the growing peptide chain requires the activation of the carboxyl group. This can be achieved prior to the coupling step (pre-activation) or at the time of coupling (in situ activation).

This compound (Pre-activated Method):

This compound is an N-hydroxysuccinimide ester of Fmoc-protected valine. The NHS ester is a good leaving group, making the carbonyl carbon of the valine highly susceptible to nucleophilic attack by the free amine of the peptide chain. This method offers simplicity as the activation step is already performed. The primary advantage of using Fmoc-amino acid-NHS esters lies in the mild reaction conditions and the potential for high coupling efficiency.

In Situ Activation of Fmoc-Val-OH:

The more prevalent method in modern SPPS involves the use of a stable Fmoc-protected amino acid, such as Fmoc-Val-OH, which is activated within the reaction vessel (in situ) immediately before or during the coupling reaction. This is typically achieved using a coupling reagent, such as a uronium/aminium salt (e.g., HBTU, HATU) or a carbodiimide (B86325) (e.g., DIC), often in the presence of an additive like HOBt or Oxyma. This approach provides flexibility in the choice of coupling reagent to overcome challenges like steric hindrance, which is particularly relevant for a β-branched amino acid like valine.

Data Presentation: A Principled Comparison

Due to the limited availability of direct comparative studies in peer-reviewed literature, the following table contrasts the two methods based on established principles of peptide synthesis rather than specific experimental data.

FeatureThis compound (Pre-activated NHS Ester)In Situ Activation (e.g., Fmoc-Val-OH + HBTU/DIPEA)
Reagent Stability Generally stable for storage if kept dry.Fmoc-Val-OH is highly stable. Coupling reagents vary in stability. Activated species is transient.
Coupling Kinetics Typically rapid due to the highly reactive nature of the NHS ester.Very rapid, with modern coupling reagents leading to complete reactions in minutes[1].
Side Reactions Potential for hydrolysis of the active ester. Side reactions related to the coupling reagent are avoided.Potential for side reactions associated with the specific coupling reagent, such as guanidinylation with HBTU.
Racemization Risk Generally low under standard conditions.Can be a concern, especially with sterically hindered residues. Minimized by the use of additives like HOBt.
Ease of Use Simpler workflow as no separate activation step is needed during synthesis.Requires the handling of additional coupling reagents and bases.
Cost-Effectiveness Can be more expensive due to the additional synthesis step for the active ester.Fmoc-Val-OH is generally less expensive. Overall cost depends on the chosen coupling reagent.
Flexibility Less flexibility in optimizing coupling conditions for difficult sequences.High flexibility; the type and amount of coupling reagent can be adjusted for challenging couplings.

Experimental Protocols

The following are generalized protocols for the incorporation of a valine residue in Fmoc-based SPPS.

Protocol 1: Coupling with this compound

This protocol assumes the synthesis is being performed on a solid support with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling:

    • Dissolve this compound (1.5-3 equivalents relative to resin loading) in DMF.

    • Add the solution to the resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a qualitative method like the Kaiser test to detect free primary amines.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Proceed to the next cycle: Either deprotection for the next amino acid coupling or final cleavage if the synthesis is complete.

Protocol 2: In Situ Activation and Coupling with Fmoc-Val-OH and HBTU

This protocol is a standard procedure for coupling Fmoc-protected amino acids.

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Val-OH (3-5 equivalents), HBTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes. Monitor the reaction for completion using the Kaiser test. For sterically hindered amino acids like valine, a longer coupling time or a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times).

  • Proceed to the next cycle: Continue with the synthesis as described in step 6 of Protocol 1.

Workflow Visualizations

The following diagrams illustrate the logical flow of the two coupling strategies within a standard Fmoc-SPPS cycle.

SPPS_Workflow_Comparison cluster_preactivated This compound Workflow cluster_insitu In Situ Activation Workflow start_pre Deprotected Peptide-Resin add_osu Add this compound in DMF start_pre->add_osu couple_osu Coupling Reaction add_osu->couple_osu wash_osu Wash couple_osu->wash_osu end_pre Fmoc-Val-Peptide-Resin wash_osu->end_pre start_insitu Deprotected Peptide-Resin add_insitu Add Activated AA Solution start_insitu->add_insitu preactivate Pre-activate: Fmoc-Val-OH + HBTU + DIPEA preactivate->add_insitu couple_insitu Coupling Reaction add_insitu->couple_insitu wash_insitu Wash couple_insitu->wash_insitu end_insitu Fmoc-Val-Peptide-Resin wash_insitu->end_insitu SPPS_Cycle start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., this compound or Fmoc-Val-OH + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 check Kaiser Test (Optional) wash2->check check->coupling Incomplete end Repeat for Next Amino Acid check->end Complete

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-val-osu

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for handling N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valine N-hydroxysuccinimide ester (Fmoc-Val-Osu). Adherence to these procedures is crucial for ensuring personnel safety, environmental protection, and maintaining the integrity of research for scientists and drug development professionals. The information is based on data from structurally similar compounds, establishing a robust safety framework.

Personal Protective Equipment (PPE) and Hazard Information

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required. A face shield should be used when there is a significant risk of splashing.[1]
Hand Protection Disposable GlovesNitrile rubber gloves are recommended. Gloves must be inspected for tears before use and disposed of after contamination.[1][2]
Body Protection Laboratory CoatA standard lab coat is required to protect clothing and skin. A complete suit protecting against chemicals may be necessary depending on the scale of work.[2]
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved respirator is recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust.[1][2]

Standard Operating Procedure for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound from initial preparation to final disposal.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup weigh Weigh Solid this compound prep_setup->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMF) weigh->dissolve segregate_waste Segregate Waste weigh->segregate_waste Contaminated weigh paper/spatula reaction Perform Reaction dissolve->reaction dissolve->segregate_waste Contaminated pipette tips decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate reaction->segregate_waste Liquid waste decontaminate->segregate_waste decontaminate->segregate_waste Cleaning materials dispose Dispose of Waste in Labeled Containers segregate_waste->dispose remove_ppe Remove and Dispose of Contaminated PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

1. Engineering Controls and Preparation:

  • All work with solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Prepare and label dedicated waste containers for solid, non-halogenated liquid, and aqueous hazardous waste before starting any work.[4]

2. Personal Protective Equipment (PPE) and Hygiene:

  • Wear the appropriate PPE as detailed in the table above: chemical safety goggles, nitrile gloves, and a lab coat.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

3. Step-by-Step Handling Procedure:

  • Weighing: Carefully weigh the solid this compound in the chemical fume hood. Avoid generating dust.[2] Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving: Add the solid to a suitable solvent (e.g., DMF, DMSO) within the fume hood.[5] Cap the container securely and mix gently until dissolved.

  • Reaction: Perform the chemical reaction in a closed or contained system whenever possible to prevent the release of vapors or aerosols.

  • Spill Response: In case of a small spill, carefully sweep up the solid material to avoid dust formation and place it in the designated solid hazardous waste container.[2] For liquid spills, absorb with an inert material and place it in a sealed container for disposal.

4. Waste Disposal Plan:

  • Solid Waste: Dispose of unused or expired solid this compound, contaminated weighing boats, pipette tips, gloves, and spill cleanup materials in a clearly labeled "Solid Hazardous Waste" container.[4]

  • Liquid Waste:

    • Non-Halogenated Liquid Waste: Solutions of this compound in solvents like DMF or DMSO should be collected in a "Non-Halogenated Liquid Hazardous Waste" container.[4]

    • Aqueous Waste: All aqueous solutions from extractions or washes should be collected in an "Aqueous Hazardous Waste" container.[4]

  • Container Management: Keep all hazardous waste containers securely closed when not in use and store them in a designated satellite accumulation area.

  • Final Disposal: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Do not discharge any waste containing this compound into the drains, as it is toxic to aquatic life.[2][3]

5. Storage:

  • Store this compound in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed to protect it from moisture.[1][5] The recommended storage temperature is often 2-8°C.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.